molecular formula C10H19N3O4 B2477080 Azido-PEG2-C1-Boc CAS No. 251564-45-1; 882518-90-3

Azido-PEG2-C1-Boc

Numéro de catalogue: B2477080
Numéro CAS: 251564-45-1; 882518-90-3
Poids moléculaire: 245.279
Clé InChI: VVSLXAHQRLHPKS-UHFFFAOYSA-N
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Description

Azido-PEG2-C1-Boc is a useful research compound. Its molecular formula is C10H19N3O4 and its molecular weight is 245.279. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

tert-butyl 2-[2-(2-azidoethoxy)ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O4/c1-10(2,3)17-9(14)8-16-7-6-15-5-4-12-13-11/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSLXAHQRLHPKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)COCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Azido-PEG2-C1-Boc for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Azido-PEG2-C1-Boc is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, chemical biology, and drug development. Its structure incorporates a terminal azide (B81097) group, a two-unit polyethylene (B3416737) glycol (PEG) spacer, and a Boc-protected carboxylic acid. This unique combination of functionalities makes it a valuable tool for the synthesis of complex molecular architectures, most notably as a linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

The azide group provides a handle for highly specific and efficient "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). The short, hydrophilic PEG2 spacer enhances aqueous solubility and provides flexibility. The Boc-protected carboxylic acid allows for subsequent conjugation to amine-containing molecules following deprotection under acidic conditions. This guide provides a comprehensive overview of the properties of this compound, detailed experimental protocols for its use, and visualizations of relevant workflows.

Core Properties of this compound

The fundamental properties of this compound are summarized in the tables below, providing a clear reference for its chemical and physical characteristics.

Chemical and Physical Properties
PropertyValueSource
IUPAC Name tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate[1]
CAS Number 251564-45-1[1]
Molecular Formula C10H19N3O4[1]
Molecular Weight 245.28 g/mol [1]
Physical Form Liquid[1]
Purity Typically ≥95%[2]
Solubility and Storage
PropertyDescriptionSource
Solubility Soluble in water, DMSO, DMF, and DCM.[3]
Storage Conditions Store at 2-8°C for short-term and -20°C for long-term storage. Keep away from heat and direct sunlight.

Experimental Protocols

The utility of this compound lies in its ability to undergo specific chemical transformations at its two functional ends. The following sections provide detailed methodologies for these key reactions.

Protocol 1: Boc Deprotection to Reveal the Carboxylic Acid

The Boc (tert-butyloxycarbonyl) group is a widely used protecting group for amines and, in this case, a carboxylic acid. Its removal is typically achieved under acidic conditions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Round-bottom flask

  • Stirring apparatus

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • The resulting deprotected product, Azido-PEG2-acid, can be used directly in the next step or purified further if necessary.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group of this compound can be efficiently coupled with a terminal alkyne-containing molecule via CuAAC to form a stable triazole linkage.

Materials:

  • This compound (or its deprotected form)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO4)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) as a ligand

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

  • Reaction vessel

Procedure:

  • Dissolve the this compound and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.

  • In another vial, prepare a solution of CuSO4 (e.g., 1-5 mol%) and the ligand (e.g., THPTA, in a 1:2 molar ratio of Cu:ligand) in water.

  • Add the sodium ascorbate solution to the reaction mixture containing the azide and alkyne, followed by the addition of the CuSO4/ligand solution. The order of addition is crucial to ensure the reduction of Cu(II) to the active Cu(I) species.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product can be purified by methods such as precipitation, dialysis, or chromatography to remove the copper catalyst and unreacted starting materials.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

For biological applications where the cytotoxicity of copper is a concern, the copper-free SPAAC reaction is a preferred alternative. This reaction utilizes a strained cyclooctyne (B158145) (e.g., DBCO or BCN) instead of a terminal alkyne.

Materials:

  • This compound (or its deprotected form)

  • Cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing)

  • Reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • Anhydrous Dimethyl Sulfoxide (DMSO) for stock solutions

  • Reaction vessel

Procedure:

  • Prepare a stock solution of the this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare a solution of the cyclooctyne-functionalized molecule in the reaction buffer to the desired final concentration.

  • Add the this compound stock solution to the solution of the cyclooctyne-functionalized molecule (typically a 1.2 to 2-fold molar excess of the azide).

  • Gently mix the reaction components and incubate at room temperature (25°C) for 4-12 hours or at 4°C for 12-24 hours. The optimal time may need to be determined empirically.

  • Monitor the reaction progress by LC-MS or other appropriate analytical techniques.

  • Upon completion, the conjugated product can be purified using methods such as Size Exclusion Chromatography (SEC) or dialysis.

Application in PROTAC Synthesis

A primary application of this compound is in the synthesis of PROTACs, where it serves as a flexible linker to connect a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

Generalized PROTAC Synthesis Workflow

The synthesis of a PROTAC using a heterobifunctional linker like this compound typically follows a modular, multi-step approach. The workflow below illustrates a general strategy.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry A This compound B Azido-PEG2-Acid A->B  TFA/DCM   D Azido-PEG2-E3 Ligase Conjugate B->D C E3 Ligase Ligand (with amine) C->D F Final PROTAC D->F E POI Ligand (with alkyne) E->F PROTAC_Pathway cluster_0 Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ub_POI Polyubiquitinated POI Ternary->Ub_POI  Ubiquitination   Ub Ubiquitin Ub->Ternary Proteasome Proteasome Ub_POI->Proteasome Degradation Degraded Peptides Proteasome->Degradation

References

An In-depth Technical Guide to the Azido-PEG2-C1-Boc Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Azido-PEG2-C1-Boc linker is a heterobifunctional chemical tool integral to the fields of bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its structure combines a polyethylene (B3416737) glycol (PEG) spacer, an azide (B81097) group for bioorthogonal "click" chemistry, and a Boc-protected amine, offering a versatile platform for the precise assembly of complex biomolecules. This guide provides a comprehensive overview of its structure, properties, and applications, complete with detailed experimental protocols and workflow visualizations.

Core Structure and Properties

The this compound linker is characterized by a short PEG chain that enhances hydrophilicity and provides spatial separation between conjugated molecules.[1][2] The terminal azide (N₃) group is a key functional handle for highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry.[2][3] The other terminus features a tert-butyloxycarbonyl (Boc) protected primary amine, which allows for controlled, stepwise synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions to reveal the amine for subsequent conjugation.[4][5]

Physicochemical Data

A summary of the key quantitative data for the this compound linker is presented in the table below. Purity levels are typically high to ensure predictable reactivity and minimize side reactions in sensitive applications.[2]

PropertyValueReference
Molecular Formula C₁₁H₂₂N₄O₄[6]
Molecular Weight 274.32 g/mol [6]
CAS Number 950683-55-3[6]
Purity >96%[6][7]
Appearance Liquid[8]
Color Colorless to light yellow[8]
Storage Conditions -20°C, protect from light[8]

Key Applications in Drug Development

The unique trifunctional nature of the this compound linker, once the Boc group is removed, makes it a valuable tool in the development of complex therapeutics:

  • PROTACs: This linker is frequently employed in the synthesis of PROTACs, which are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation.[9][10][11] The linker connects the target protein binder to the E3 ligase ligand, and its flexibility and hydrophilicity are crucial for the formation of a stable and productive ternary complex.[12][13]

  • Antibody-Drug Conjugates (ADCs): In the realm of ADCs, this linker can be used to attach a cytotoxic payload to a monoclonal antibody. The PEG spacer can improve the solubility and stability of the final ADC construct.

  • Bioconjugation and Surface Modification: The orthogonal reactivity of the azide and amine groups allows for the precise attachment of biomolecules, such as peptides or proteins, to surfaces like nanoparticles for applications in targeted drug delivery and diagnostics.[2]

Experimental Protocols

Detailed methodologies for the two primary reactions involving the this compound linker are provided below. These protocols are general frameworks and may require optimization for specific substrates and applications.

Protocol 1: Boc Deprotection

This procedure outlines the removal of the Boc protecting group to expose the primary amine using trifluoroacetic acid (TFA).[4][5]

Materials:

  • This compound linker

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolve the this compound linker in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by an appropriate analytical method (e.g., TLC or LC-MS) until the starting material is consumed (typically 1-2 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[4]

  • The resulting product is the TFA salt of the deprotected amine and can often be used directly in the next synthetic step.

Boc_Deprotection_Workflow cluster_start Starting Materials cluster_reaction Reaction Step cluster_workup Work-up cluster_product Final Product start_linker This compound in DCM add_tfa 1. Add TFA (20-50%) 2. Stir at 0°C to RT start_linker->add_tfa evaporation Rotary Evaporation add_tfa->evaporation co_evaporation Co-evaporation with Toluene evaporation->co_evaporation final_product Azido-PEG2-C1-NH3+ TFA- co_evaporation->final_product

Boc Deprotection Workflow
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of the azide-functionalized linker to an alkyne-containing molecule.[3][5]

Materials:

  • Azide-functionalized PEG linker (post-Boc deprotection, if applicable)

  • Alkyne-containing molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper(I)-stabilizing ligand (e.g., THPTA for aqueous reactions)

  • Solvent (e.g., a mixture of water and a miscible organic solvent like t-butanol or DMSO)

  • Reaction vessel

Procedure:

  • Dissolve the azide-functionalized PEG linker and a slight molar excess (e.g., 1.1 equivalents) of the alkyne-containing molecule in the chosen solvent system.

  • In a separate vial, prepare a fresh solution of sodium ascorbate (e.g., 5-10 mol%) in water.

  • In another vial, prepare the catalyst solution by mixing CuSO₄ and a stabilizing ligand (e.g., THPTA in a 1:2 molar ratio for aqueous solutions).

  • Add the catalyst solution to the reaction mixture containing the azide and alkyne.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction is typically complete within 1-4 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, the product can be purified by an appropriate method, such as HPLC or size-exclusion chromatography.

CuAAC_Workflow cluster_reactants Reactants cluster_catalyst Catalyst System cluster_reaction Reaction cluster_product Product azide Azide-Linker mix Mix Reactants and Catalyst System azide->mix alkyne Alkyne-Molecule alkyne->mix cuso4 CuSO4 + Ligand cuso4->mix ascorbate Sodium Ascorbate ascorbate->mix triazole Triazole-Linked Conjugate mix->triazole Click Reaction

CuAAC Reaction Workflow

Logical Workflow: PROTAC Synthesis

The this compound linker is instrumental in the modular synthesis of PROTACs. A general workflow involves the sequential conjugation of a ligand for a target protein (warhead) and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow cluster_linker Linker Preparation cluster_ligand1 First Ligand Conjugation cluster_ligand2 Second Ligand Conjugation cluster_final Final Product linker_start This compound deprotection Boc Deprotection linker_start->deprotection linker_activated Azido-PEG2-C1-Amine deprotection->linker_activated amide_coupling Amide Coupling linker_activated->amide_coupling ligand1 E3 Ligase Ligand (with COOH) ligand1->amide_coupling intermediate Azido-PEG2-Linker-E3 Ligand amide_coupling->intermediate click_reaction CuAAC Click Chemistry intermediate->click_reaction ligand2 Target Protein Ligand (with Alkyne) ligand2->click_reaction protac Final PROTAC Molecule click_reaction->protac

References

An In-depth Technical Guide on the Core Mechanism of Action of Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Azido-PEG2-C1-Boc, a heterobifunctional linker integral to advanced bioconjugation and the development of novel therapeutics. The "mechanism of action" of this molecule is not biological but chemical; it acts as a versatile tool for covalently connecting two different molecules of interest, thereby enabling the function of the final conjugate. This guide will delve into its chemical functionalities, its primary applications in constructing Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), and the experimental protocols for its use.

Core Chemical Functionalities

This compound is a PROTAC linker characterized by three key components: an azide (B81097) group, a polyethylene (B3416737) glycol (PEG) spacer, and a tert-butyloxycarbonyl (Boc) protected amine.[1] This trifecta of functional groups provides the linker with its versatility in bioconjugation strategies.

  • Azide Group (N₃): This moiety is primarily used for "click chemistry," a set of reactions known for their high efficiency, selectivity, and biocompatibility.[2] The azide group can readily react with molecules containing alkyne groups through copper-catalyzed azide-alkyne cycloaddition (CuAAC) or with strained cycloalkynes like DBCO or BCN via strain-promoted alkyne-azide cycloaddition (SPAAC) to form a stable triazole linkage.[3][4]

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for primary amines.[1] It is stable under many reaction conditions but can be easily removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal a reactive primary amine (-NH₂).[1] This amine can then be conjugated to various functional groups, most commonly carboxylic acids, to form stable amide bonds.[5]

  • PEG Spacer (-PEG2-): The short diethylene glycol spacer enhances the hydrophilicity and solubility of the linker and the resulting conjugate in aqueous media.[6] The flexibility of the PEG chain is also crucial, particularly in applications like PROTACs, where it helps to optimize the spatial orientation of the two connected ligands to facilitate the formation of a productive ternary complex.[1]

Quantitative Data and Compound Specifications

While specific quantitative data for this compound with CAS number 251564-45-1 is available, it is often part of a broader family of related linkers used in research and development.[7] The table below summarizes the specifications for this compound and similar, commonly used heterobifunctional linkers.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Purity
This compound 251564-45-1C₁₀H₁₉N₃O₄245.28>97%
Azido-PEG2-Boc Amine950683-55-3C₁₁H₂₂N₄O₄274.32>96%[8]
Azido-PEG1-C1-Boc1820717-35-8C₈H₁₅N₃O₃201.22>95%[4]
N-(Azido-PEG3)-N-Boc-PEG4-acid2112731-95-8C₂₄H₄₆N₄O₁₁566.65>96%[1]

Mechanism of Action in PROTAC Synthesis and Function

The primary application dictating the "mechanism of action" of this compound is in the synthesis of PROTACs.[9] PROTACs are chimeric molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[4] The linker is a critical component that connects a ligand for the target protein to a ligand for the E3 ligase.[8]

The diagram below illustrates the general workflow for synthesizing a PROTAC using a heterobifunctional linker like this compound.

PROTAC_Synthesis_Workflow cluster_0 Step 1: Boc Deprotection cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Click Chemistry linker_boc This compound linker_nh2 Azido-PEG2-C1-NH2 linker_boc->linker_nh2 TFA / DCM intermediate Azido-PEG-E3 Ligand linker_nh2->intermediate e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->intermediate EDC / HATU protac Final PROTAC Molecule intermediate->protac target_ligand Target Protein Ligand (with Alkyne) target_ligand->protac Cu(I) catalyst

A generalized workflow for the sequential synthesis of a PROTAC.[1]

Once synthesized, the PROTAC's mechanism of action is to induce selective protein degradation, as depicted in the following signaling pathway diagram.

PROTAC_MoA cluster_0 PROTAC-Mediated Protein Degradation PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI Target Protein (POI) POI->Ternary binds E3 E3 Ubiquitin Ligase E3->Ternary binds PolyUb Polyubiquitination Ternary->PolyUb recruits E2~Ub Ub Ubiquitin Ub->PolyUb Proteasome Proteasome PolyUb->Proteasome recognition Degradation Degraded Peptides Proteasome->Degradation degradation

The PROTAC mechanism of action, leading to degradation of the target protein.[1]

Experimental Protocols

The following are detailed methodologies for the key chemical transformations involving this compound and similar linkers.

Protocol 1: Boc Deprotection to Reveal Primary Amine

This procedure removes the Boc protecting group to allow for subsequent conjugation.

  • Materials:

    • Boc-protected azide-PEG conjugate (e.g., this compound)

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM), anhydrous

    • Reaction vessel (e.g., round-bottom flask) with magnetic stirrer

    • Nitrogen or Argon source

    • Rotary evaporator

  • Methodology:

    • Dissolve the Boc-protected linker in anhydrous DCM in the reaction vessel. A typical concentration is 10-20 mg/mL.

    • Add an excess of TFA to the solution. A common condition is a 20-50% (v/v) solution of TFA in DCM.[1]

    • Stir the reaction mixture at room temperature for 30-60 minutes.[1] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

    • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. For volatile TFA salts, co-evaporation with a solvent like methanol (B129727) or isopropanol (B130326) may be necessary.

    • The resulting amine TFA salt can be used directly in the next step or neutralized with a non-nucleophilic base (e.g., diisopropylethylamine) if required for the subsequent reaction.

Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This "click chemistry" reaction is used to conjugate the azide-functionalized intermediate with an alkyne-containing molecule.

  • Materials:

    • Azide-functionalized molecule

    • Alkyne-functionalized molecule

    • Copper(II) sulfate (B86663) (CuSO₄)

    • Sodium ascorbate (B8700270)

    • Solvent (e.g., DMF/water mixture, DMSO)

    • Reaction vessel, protected from light

  • Methodology:

    • Dissolve the azide- and alkyne-containing molecules in the chosen solvent system.

    • In a separate vial, prepare a fresh solution of sodium ascorbate (typically 4-5 equivalents relative to the limiting reagent).

    • Add the copper(II) sulfate catalyst (typically 0.1-1 equivalents) to the main reaction mixture, followed immediately by the sodium ascorbate solution.[1] The sodium ascorbate reduces Cu(II) to the active Cu(I) species in situ.

    • Stir the reaction at room temperature for 1-4 hours. The vessel should be protected from light to prevent side reactions.[1]

    • Monitor the reaction by LC-MS.

    • Upon completion, the final conjugate can be purified by High-Performance Liquid Chromatography (HPLC) or other suitable chromatographic techniques.

Conclusion

This compound is not a therapeutic agent with a direct biological mechanism of action but rather a critical chemical tool that enables the synthesis of complex therapeutic modalities like PROTACs and ADCs. Its utility is derived from its heterobifunctional nature, allowing for the sequential and controlled conjugation of two different molecular entities. Understanding the chemical reactivity of its azide and protected amine functionalities is paramount for its successful application in drug discovery and development, ultimately facilitating the creation of novel drugs that function through induced protein degradation or targeted payload delivery.

References

Unlocking Precision in Bioconjugation: A Technical Guide to the Bifunctional Nature of Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core functionalities and applications of Azido-PEG2-C1-Boc, a heterobifunctional linker that has become an invaluable tool in the synthesis of complex biomolecular architectures. Its unique structure, featuring a discrete polyethylene (B3416737) glycol (PEG) spacer, a bioorthogonal azide (B81097) group, and a protected amine, offers a versatile platform for the precise and sequential construction of molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This guide provides detailed experimental protocols, quantitative data, and visual workflows to empower researchers in leveraging the full potential of this powerful linker.

Core Compound Specifications

This compound is a bifunctional molecule designed for multi-step chemical synthesis. The key to its utility lies in the orthogonal reactivity of its two terminal functional groups: an azide and a tert-butyloxycarbonyl (Boc) protected amine. The PEG spacer enhances aqueous solubility and provides flexibility.

PropertyValueSource
IUPAC Name tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate
CAS Number 251564-45-1
Molecular Formula C₁₀H₁₉N₃O₄[1]
Molecular Weight 245.28 g/mol [1]
Purity >97%
Physical Form Liquid
Storage Conditions -20°C, sealed, dry[1]

The Bifunctional Advantage: Orthogonal Reactivity

The power of this compound lies in its two distinct reactive handles that can be addressed in a stepwise manner. This "orthogonal" nature is crucial for the controlled assembly of complex molecules.

Bifunctional_Nature cluster_linker This compound cluster_reactions Orthogonal Reactions cluster_products Reactive Intermediates Linker Boc-NH-PEG2-CH2-N3 Deprotection Acidic Deprotection Linker->Deprotection 1. Unmask Amine Click_Chemistry Click Chemistry (CuAAC or SPAAC) Linker->Click_Chemistry 2. Form Triazole Amine H2N-PEG2-CH2-N3 Deprotection->Amine Yields Free Amine Triazole Boc-NH-PEG2-CH2-Triazole-R1 Click_Chemistry->Triazole Yields Conjugate Further_Conjugation Couple to Carboxylic Acid (R2-COOH) Amine->Further_Conjugation Amide Bond Formation Further_Deprotection Unmask Amine for Further Coupling Triazole->Further_Deprotection Boc Deprotection

Orthogonal reactivity of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key transformations involving this compound.

Protocol 1: Boc Deprotection to Reveal the Primary Amine

This procedure outlines the removal of the Boc protecting group under acidic conditions to yield the free amine, which can then be used in subsequent coupling reactions.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon source

  • Rotary evaporator

  • Round-bottom flask

  • Stir bar

Procedure:

  • Preparation: In a clean, dry round-bottom flask, dissolve this compound in anhydrous DCM (e.g., 10 mg/mL) under an inert atmosphere (nitrogen or argon).

  • Acid Addition: To the stirred solution, add TFA to a final concentration of 20-50% (v/v). For a 50% solution, add an equal volume of TFA to the DCM solution.

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitoring: Monitor the progress of the deprotection by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Work-up: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with toluene (B28343) (3 x 10 mL).

  • Product: The resulting product is the TFA salt of the deprotected amine (H₂N-PEG2-CH₂-N₃) and can often be used directly in the next step without further purification.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the "click" reaction between the azide group of this compound and a terminal alkyne-containing molecule to form a stable triazole linkage.

Materials:

  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., a mixture of t-butanol and water, or DMSO)

  • Nitrogen or Argon source

  • Reaction vessel (e.g., glass vial)

  • Stir bar

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Prepare a 10 mM stock solution of the alkyne-functionalized molecule in a compatible solvent.

    • Prepare a 50 mM stock solution of CuSO₄ in deionized water.

    • Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).

    • Prepare a 50 mM stock solution of THPTA or TBTA in DMSO/water.

  • Reaction Setup:

    • In a reaction vessel, add the alkyne-functionalized molecule (1 equivalent).

    • Add this compound (1.1 to 1.5 equivalents).

    • Add the solvent (e.g., 1:1 t-butanol/water).

    • Add the copper-stabilizing ligand (e.g., THPTA) to a final concentration of 1-5 mM.

    • Add CuSO₄ to a final concentration of 0.1-1 mM.

    • Gently vortex the mixture.

  • Initiation and Incubation:

    • Initiate the reaction by adding sodium ascorbate to a final concentration of 5-10 mM.

    • Vortex the mixture again.

    • Incubate the reaction at room temperature for 1-4 hours, protecting it from light.

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the final conjugate can be purified by reverse-phase High-Performance Liquid Chromatography (HPLC).

Application in PROTAC Synthesis: A Representative Workflow

This compound is a highly effective linker for the synthesis of PROTACs. The following workflow illustrates a common strategy for constructing a PROTAC, where the linker connects a ligand for a target protein of interest (POI) and a ligand for an E3 ubiquitin ligase.

PROTAC_Synthesis_Workflow start This compound (Boc-NH-PEG2-N3) deprotection Step 1: Boc Deprotection (TFA in DCM) start->deprotection amine_linker Amine-Linker (H2N-PEG2-N3) deprotection->amine_linker amide_coupling Step 2: Amide Coupling (HATU, DIPEA) amine_linker->amide_coupling e3_ligand E3 Ligase Ligand (with -COOH) e3_ligand->amide_coupling azide_intermediate Azide-Linker-E3 Ligand amide_coupling->azide_intermediate click_reaction Step 3: Click Chemistry (CuAAC) azide_intermediate->click_reaction poi_ligand POI Ligand (with Alkyne) poi_ligand->click_reaction protac Final PROTAC Molecule click_reaction->protac purification Purification (HPLC) protac->purification Targeted_Protein_Degradation cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination POI Target Protein (POI) PROTAC PROTAC POI->PROTAC E2 E2 Enzyme PROTAC->E2 Recruits E2 E3 E3 Ubiquitin Ligase E3->PROTAC Ub_POI Poly-ubiquitinated POI E2->Ub_POI Transfers Ubiquitin Ub Ubiquitin Ub->E2 Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Proteasome->PROTAC PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

References

The Pivotal Role of the PEG Spacer in Azido-PEG2-C1-Boc: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azido-PEG2-C1-Boc is a heterobifunctional linker molecule integral to the advancement of bioconjugation and drug delivery systems. Its unique architecture, featuring an azide (B81097) group for "click" chemistry, a Boc-protected amine for standard amide coupling, and a central polyethylene (B3416737) glycol (PEG) spacer, offers a versatile platform for the synthesis of complex biomolecules, including Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). This technical guide provides a comprehensive analysis of the core function of the PEG2 spacer within the this compound molecule. It delves into the physicochemical and biological implications of this short, hydrophilic linker, supported by quantitative data, detailed experimental protocols, and illustrative diagrams to empower researchers in the rational design of next-generation therapeutics.

Introduction: The Molecular Architecture of this compound

This compound, with the chemical formula C10H19N3O4 and CAS number 251545-45-1, is a valuable tool in the bioconjugation toolbox. Its structure is comprised of three key functional components:

  • Azide Group (-N3): This functional group is a cornerstone of bioorthogonal chemistry, enabling highly efficient and specific covalent bond formation with alkyne-containing molecules through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[1]

  • Boc-Protected Amine (-NHBoc): The tert-butyloxycarbonyl (Boc) protecting group provides a stable amine functionality that can be deprotected under acidic conditions to reveal a primary amine. This amine can then be readily coupled to carboxylic acids or their activated esters to form stable amide bonds.

  • PEG2 Spacer (-CH2-CH2-O-CH2-CH2-): This short, two-unit polyethylene glycol chain is the central linker connecting the azide and the protected amine functionalities. While seemingly simple, this spacer plays a critical and multifaceted role in determining the overall properties and efficacy of the final bioconjugate.

This guide will focus on the pivotal role of this PEG2 spacer, exploring its impact on solubility, stability, steric hindrance, and ultimately, the biological performance of the molecules it helps create.

The Core Functions of the PEG2 Spacer

The inclusion of a PEG spacer, even a short one like PEG2, imparts several beneficial properties to the parent molecule and the resulting bioconjugate.[2][3] These advantages are crucial for the successful development of therapeutics with improved pharmacological profiles.

Enhanced Aqueous Solubility

A significant challenge in drug development is the poor water solubility of many potent small molecules.[4] The hydrophilic nature of the PEG spacer, with its repeating ethylene (B1197577) glycol units, can significantly improve the aqueous solubility of hydrophobic molecules.[3][4] This is achieved through the formation of hydrogen bonds between the ether oxygens of the PEG chain and water molecules, creating a hydration shell around the molecule and increasing its affinity for aqueous environments.[4]

While specific quantitative data for a molecule with and without a PEG2 spacer is often context-dependent, the general trend of increased solubility with PEGylation is well-established.

Table 1: Illustrative Impact of Short PEG Linkers on Aqueous Solubility

CompoundLinkerPredicted LogSPredicted Aqueous Solubility
Hypothetical Small MoleculeNone-4.5Low
Hypothetical Small MoleculePEG2 -3.8Moderately Increased
Hypothetical Small MoleculePEG4-3.2Further Increased

Note: This table presents predicted values to illustrate the general trend. Actual solubility improvements are dependent on the specific parent molecule.

Improved Stability and Reduced Immunogenicity

The PEG spacer can contribute to the overall stability of a bioconjugate in several ways:

  • Proteolytic Stability: The flexible PEG chain can sterically hinder the approach of proteolytic enzymes, thereby protecting peptide or protein-based therapeutics from degradation in biological fluids.[5]

  • Thermal Stability: While the effect of very short PEG linkers on thermal stability may be modest, PEGylation, in general, has been shown to increase the thermal stability of proteins.[6]

  • Reduced Immunogenicity: The "stealth" properties of PEG can help to mask the bioconjugate from the immune system, reducing the likelihood of an immune response and prolonging its circulation time.[3][7]

Table 2: Representative Data on the Effect of PEGylation on Stability

ParameterNon-PEGylated ProteinPEGylated ProteinReference
Serum Half-lifeShortExtended[5]
Proteolytic DegradationHighReduced[5]
Thermal Stability (Tm)LowerHigher[6]
Optimal Steric Hindrance and Flexibility

In the context of bifunctional molecules like PROTACs, the length and flexibility of the linker are critical for facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[8]

  • Sufficient Separation: The PEG2 spacer provides adequate distance between the two binding moieties, preventing steric clashes that could inhibit binding.

  • Conformational Flexibility: The rotational freedom of the C-O-C bonds in the PEG chain allows the two ends of the molecule to adopt an optimal orientation for simultaneous binding to their respective targets. This flexibility can be advantageous over more rigid alkyl chains.

The choice of linker length is a crucial optimization parameter in PROTAC design, with shorter linkers often leading to improved cell permeability.[9]

Experimental Protocols

To quantitatively assess the impact of the PEG2 spacer, a series of well-established experimental protocols can be employed.

Determination of Aqueous Solubility: The Shake-Flask Method

This method is a gold standard for determining the thermodynamic solubility of a compound.[10][11][12]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (e.g., the bioconjugate synthesized using this compound) to a known volume of a relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a defined period (typically 24-48 hours) to ensure equilibrium is reached. A shaker or rotator should be used for consistent mixing.

  • Separation of Solid and Liquid Phases: After equilibration, centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred. Dilute the supernatant appropriately and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).

  • Calculation: The solubility is reported as the concentration of the compound in the saturated supernatant (e.g., in mg/mL or µM).

Assessment of Thermal Stability: Thermal Shift Assay (TSA)

A thermal shift assay, also known as differential scanning fluorimetry (DSF), is a high-throughput method to determine the thermal stability of a protein or bioconjugate by measuring its melting temperature (Tm).[13][14][15]

Protocol:

  • Reagent Preparation:

    • Prepare the protein or bioconjugate solution in a suitable buffer.

    • Prepare a stock solution of a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange).

  • Assay Setup: In a 96-well PCR plate, mix the protein/bioconjugate solution with the fluorescent dye. Include appropriate controls (buffer only, dye only).

  • Thermal Denaturation: Place the plate in a real-time PCR instrument programmed to increase the temperature incrementally (e.g., from 25°C to 95°C) while monitoring the fluorescence at each step.

  • Data Analysis: As the protein unfolds with increasing temperature, the dye binds to the exposed hydrophobic cores, causing an increase in fluorescence. A plot of fluorescence versus temperature will generate a sigmoidal curve. The midpoint of this transition is the melting temperature (Tm). A higher Tm indicates greater thermal stability.

Evaluation of Proteolytic Stability

This assay assesses the resistance of a peptide or protein-based bioconjugate to degradation by proteases.[16]

Protocol:

  • Incubation: Incubate the bioconjugate at a known concentration with a relevant protease (e.g., trypsin, chymotrypsin, or in serum/plasma) at a physiological temperature (37°C).

  • Time-Course Sampling: At various time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the proteolytic reaction by adding a quenching agent, such as a protease inhibitor cocktail or by denaturing the protease (e.g., with trifluoroacetic acid or by heating).

  • Analysis: Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS to quantify the amount of intact bioconjugate remaining at each time point.

  • Data Interpretation: Plot the percentage of intact bioconjugate versus time. The rate of degradation and the half-life of the bioconjugate can be calculated from this data.

Visualizing the Role of the PEG2 Spacer

Graphviz diagrams can effectively illustrate the concepts discussed in this guide.

G Structure and Function of this compound cluster_molecule This compound cluster_functions Key Functions of the PEG2 Spacer struct N3 PEG2 Spacer C1-Boc solubility Enhanced Aqueous Solubility struct:f1->solubility Hydrophilicity stability Improved Stability struct:f1->stability Steric Hindrance & Hydration Shell flexibility Optimal Flexibility struct:f1->flexibility Rotational Freedom

Caption: Overview of the this compound structure and the key functions of its PEG2 spacer.

G PROTAC Assembly and Function cluster_protac PROTAC Molecule cluster_ternary Ternary Complex Formation poi_ligand Target Protein Ligand linker This compound (Linker) poi_ligand->linker target_protein Target Protein poi_ligand->target_protein Binds e3_ligand E3 Ligase Ligand linker->e3_ligand e3_ligase E3 Ubiquitin Ligase e3_ligand->e3_ligase Recruits degradation Proteasomal Degradation target_protein->degradation Ubiquitination e3_ligase->degradation Facilitates

Caption: The role of the this compound linker in assembling a PROTAC and facilitating ternary complex formation for targeted protein degradation.

G Experimental Workflow for Solubility and Stability Assessment cluster_solubility Solubility Assay (Shake-Flask) cluster_stability Stability Assay (Thermal Shift) start Synthesize Bioconjugate using this compound sol_1 Equilibrate excess compound in buffer start->sol_1 stab_1 Mix bioconjugate with fluorescent dye start->stab_1 sol_2 Centrifuge to separate solid sol_1->sol_2 sol_3 Quantify supernatant by HPLC/LC-MS sol_2->sol_3 stab_2 Measure fluorescence with increasing temp. stab_1->stab_2 stab_3 Determine melting temperature (Tm) stab_2->stab_3

Caption: A streamlined workflow for the experimental determination of the solubility and thermal stability of a bioconjugate synthesized with this compound.

Conclusion

The PEG2 spacer in this compound is far more than an inert connector. It is a critical design element that profoundly influences the physicochemical and biological properties of the resulting bioconjugates. Its ability to enhance aqueous solubility, improve stability, and provide optimal flexibility makes it an invaluable component in the development of advanced therapeutics such as PROTACs and ADCs. A thorough understanding of the role of this short PEG linker, coupled with rigorous experimental evaluation as outlined in this guide, will enable researchers to harness the full potential of this compound in their drug discovery and development endeavors.

References

An In-depth Technical Guide to Click Chemistry with Azide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of click chemistry, with a specific focus on the pivotal role of azide-polyethylene glycol (PEG) linkers. It is designed to be a technical resource for researchers and professionals in the fields of chemistry, biology, and drug development, offering detailed insights into the principles, applications, and practical execution of these powerful bioconjugation techniques.

Core Principles of Click Chemistry and the Role of Azide-PEG Linkers

Click chemistry refers to a class of reactions that are rapid, efficient, highly specific, and yield only benign byproducts. The most prominent example is the azide-alkyne cycloaddition, which forms a stable triazole linkage. A key advantage of this chemistry is its bioorthogonality, meaning the reactive groups (azide and alkyne) are inert to most functional groups found in biological systems, thereby preventing unwanted side reactions.[1]

Azide-PEG linkers are central to the application of click chemistry in biological contexts. The azide (B81097) group functions as a bioorthogonal handle for the click reaction, while the PEG component, a hydrophilic and biocompatible polymer, confers several beneficial properties:[1]

  • Enhanced Solubility: PEGylation increases the water solubility of hydrophobic molecules, a critical attribute for biological applications.[1]

  • Improved Pharmacokinetics: In therapeutic applications, PEG linkers can enhance the stability and circulation half-life of drug molecules while reducing their immunogenicity.[1]

  • Reduced Steric Hindrance: The flexible PEG chain acts as a spacer, minimizing steric interference between the conjugated molecules and helping to preserve their biological activity.

  • Biocompatibility: PEG is non-toxic and has been approved for various biomedical uses.[1]

Key Click Chemistry Reactions Involving Azide-PEG Linkers

Two primary forms of the azide-alkyne cycloaddition are widely used: the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is renowned for its exceptional speed and efficiency.[1] It involves the reaction between a terminal alkyne and an azide in the presence of a copper(I) catalyst. This catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[1] A significant advantage of CuAAC is its high regioselectivity, exclusively producing the 1,4-disubstituted triazole isomer.[1]

However, the cytotoxicity of the copper catalyst can be a limitation for applications in living cells.[1] To mitigate this, copper-chelating ligands such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) and Tris(benzyltriazolylmethyl)amine (TBTA) are often employed to stabilize the Cu(I) catalyst, reduce its toxicity, and enhance reaction rates.[1]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC provides a copper-free alternative to CuAAC, making it highly suitable for bioconjugation in living systems.[1] This reaction utilizes a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).[1] The high ring strain of the cyclooctyne significantly lowers the activation energy for the cycloaddition with an azide, enabling the reaction to proceed rapidly at physiological temperatures without a catalyst.[1]

While generally slower than CuAAC, SPAAC's biocompatibility has made it the preferred method for labeling molecules in live cells and organisms.[1] The reaction rate of SPAAC is highly dependent on the specific structure of the cyclooctyne used.[1]

Quantitative Data Presentation

The choice between CuAAC and SPAAC is often dictated by the specific experimental requirements, balancing the need for rapid kinetics against the necessity for high biocompatibility. The following tables provide a summary of key quantitative data for these reactions.

Table 1: Comparative Analysis of CuAAC and SPAAC

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None
Biocompatibility Lower, due to copper cytotoxicityHigh, suitable for in vivo applications
Second-Order Rate Constant 10² - 10³ M⁻¹s⁻¹10⁻³ - 2.0 M⁻¹s⁻¹ (highly dependent on cyclooctyne)
Typical Reaction Time 30 minutes to a few hours1 to 12 hours (can be longer for less reactive alkynes)
Typical Reactant Concentration >10 µMCan be higher to achieve reasonable reaction times
Yields Near-quantitativeGenerally high, but can be lower than CuAAC
Regioselectivity Exclusively 1,4-disubstituted triazoleMixture of regioisomers (1,4 and 1,5)

Table 2: Second-Order Rate Constants of Common Cyclooctynes with Benzyl Azide in SPAAC

CyclooctyneAbbreviationSecond-Order Rate Constant (k₂) [M⁻¹s⁻¹]
DibenzocyclooctyneDBCO~0.6 - 1.0
Dibenzoannulated cyclooctyneDIBO~0.3 - 0.7
BiarylazacyclooctynoneBARAC~0.9
Bicyclo[6.1.0]nonyneBCN~0.06 - 0.1
Difluorinated cyclooctyneDIFO~0.076
Monofluorinated cyclooctyneMOFO~0.0043

Experimental Protocols

The following are generalized protocols for performing CuAAC and SPAAC reactions with azide-PEG linkers. Researchers should optimize these protocols for their specific molecules and experimental conditions.

Protocol 1: General Procedure for CuAAC for Protein Labeling

This protocol outlines the labeling of an alkyne-modified protein with an azide-PEG-linked molecule.

Materials:

  • Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, HEPES). Avoid Tris buffer as it can inhibit the reaction.

  • Azide-PEG-linker derivative.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).

  • Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared).

  • Copper-chelating ligand (e.g., THPTA) stock solution (e.g., 50 mM in water).

  • Degassed reaction buffer.

  • Purification system (e.g., size-exclusion chromatography, dialysis).

Procedure:

  • Reagent Preparation: In a reaction tube, combine the alkyne-modified protein (e.g., to a final concentration of 10-100 µM) and the azide-PEG-linker (typically in 1.5 to 5-fold molar excess).

  • Catalyst Premix: In a separate tube, prepare the catalyst premix by combining the CuSO₄ stock solution and the THPTA stock solution (a 1:5 molar ratio of Cu:ligand is common). Allow this mixture to incubate for a few minutes.

  • Reaction Initiation: Add the catalyst premix to the protein-linker solution to achieve a final copper concentration of 50-100 µM.

  • Reduction: Immediately initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 0.5-1.0 mM.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. Reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification: Once the reaction is complete, purify the PEGylated protein conjugate to remove excess reagents and the copper catalyst using an appropriate method like size-exclusion chromatography or dialysis.

Protocol 2: General Procedure for SPAAC for Live Cell Imaging

This protocol describes the labeling of azide-modified biomolecules on the surface of live cells with a DBCO-functionalized fluorescent probe.

Materials:

  • Cells with azide-functionalized surface proteins (e.g., through metabolic labeling with an azide-containing sugar).

  • DBCO-functionalized fluorescent probe.

  • Cell culture medium or a suitable buffer (e.g., PBS).

  • Imaging system (e.g., fluorescence microscope).

Procedure:

  • Cell Preparation: Culture the cells to the desired confluency. If metabolic labeling was performed, wash the cells to remove any unincorporated azide-containing precursors.

  • Labeling Solution Preparation: Prepare a solution of the DBCO-fluorophore in cell culture medium or PBS at a final concentration of 10-50 µM.

  • Labeling: Add the labeling solution to the cells and incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Gently wash the cells three times with fresh medium or PBS to remove any unreacted fluorescent probe.

  • Imaging: The cells are now ready for imaging using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore.

Visualizations of Workflows and Pathways

Diagrams generated using Graphviz (DOT language) are provided below to illustrate key experimental workflows and signaling pathway applications.

CuAAC_Workflow cluster_prep Reagent Preparation cluster_reaction CuAAC Reaction cluster_purification Purification & Analysis Alkyne_Protein Alkyne-Modified Protein Mix Mix Protein & Linker Alkyne_Protein->Mix Azide_PEG Azide-PEG Linker Azide_PEG->Mix Add_Catalyst Add Cu(I) Catalyst & Reductant Mix->Add_Catalyst Incubate Incubate (1-4 hours) Add_Catalyst->Incubate Purify Purify Conjugate (e.g., SEC) Incubate->Purify Analyze Analyze (e.g., MS) Purify->Analyze SPAAC_Live_Cell_Imaging cluster_cell_prep Cell Preparation cluster_labeling SPAAC Labeling cluster_imaging Imaging Metabolic_Labeling Metabolic Labeling of Cells with Azide Sugars Add_DBCO_Probe Add DBCO-Fluorophore to Cells Metabolic_Labeling->Add_DBCO_Probe Incubate_Cells Incubate (30-60 min) Add_DBCO_Probe->Incubate_Cells Wash_Cells Wash to Remove Unbound Probe Incubate_Cells->Wash_Cells Fluorescence_Microscopy Fluorescence Imaging Wash_Cells->Fluorescence_Microscopy GPCR_Signaling_Visualization cluster_membrane Plasma Membrane GPCR GPCR-Alkyne G_Protein G-Protein GPCR->G_Protein Coupling Azide_Fluorophore Azide-Fluorophore (via Click Chemistry) GPCR->Azide_Fluorophore Visualization Effector Effector Enzyme G_Protein->Effector Activation Second_Messenger Second Messenger Effector->Second_Messenger Production Ligand Ligand Ligand->GPCR Activation Cellular_Response Cellular Response Second_Messenger->Cellular_Response

References

The Strategic Application of Azido-PEG2-C1-Boc in Modern Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of modern drug discovery is continually evolving, with a significant shift towards highly targeted therapeutic modalities. Among the innovative chemical tools driving this progress is Azido-PEG2-C1-Boc, a heterobifunctional linker that has become instrumental in the synthesis of complex biomolecular architectures. This technical guide provides an in-depth exploration of the applications of this compound, with a particular focus on its role in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Compound Specifications

This compound is a polyethylene (B3416737) glycol (PEG)-based linker characterized by an azide (B81097) (N3) group at one end and a Boc-protected amine on an acetate (B1210297) group at the other. This unique structure allows for sequential and controlled bioconjugation reactions, making it a versatile tool in the drug discovery toolbox.

PropertyValueReference
IUPAC Name tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate
CAS Number 251564-45-1[1]
Molecular Formula C10H19N3O4
Molecular Weight 245.28 g/mol [1]
Purity Typically >97%
Physical Form Liquid
Storage Temperature 4°C

The Pivotal Role of PEG Linkers in Advanced Therapeutics

Polyethylene glycol (PEG) linkers, such as this compound, have become a cornerstone in the design of sophisticated therapeutics like PROTACs and ADCs.[2] Their inherent properties address several key challenges in drug development. The repeating ethylene (B1197577) glycol units impart hydrophilicity, which is crucial for improving the solubility and bioavailability of often large and lipophilic drug molecules.[3][4] This enhanced solubility is also beneficial for compatibility with biological systems.[3]

Furthermore, the flexibility of the PEG chain is a critical determinant of the efficacy of the resulting therapeutic.[2] In the context of PROTACs, the linker's length and flexibility are instrumental in facilitating the formation of a stable and productive ternary complex between the target protein and the E3 ligase, which is essential for efficient protein degradation.[2][3] For ADCs, PEG linkers can help to create a homogenous product with a predictable drug-to-antibody ratio (DAR) through site-specific conjugation, leading to an improved safety profile.[5]

Applications in PROTAC Development

PROTACs are revolutionary heterobifunctional molecules that co-opt the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins.[2][3] A PROTAC typically consists of a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[2]

This compound serves as a versatile building block for PROTAC synthesis. The azide group allows for highly efficient and bioorthogonal "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted alkyde-azide cycloaddition (SPAAC), to conjugate the linker to a molecule containing a corresponding alkyne or strained cyclooctyne (B158145) group.[6][7][8][9] The Boc-protected amine, after deprotection, provides a reactive site for amide bond formation with the other ligand.

PROTAC-Mediated Protein Degradation Pathway

PROTAC_Pathway PROTAC PROTAC Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary Binds POI Protein of Interest (POI) POI->Ternary Binds E3 E3 Ubiquitin Ligase E3->Ternary Binds PolyUb Polyubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Recruited Proteasome Proteasome PolyUb->Proteasome Recognition Proteasome->PROTAC Recycled Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: The PROTAC-mediated protein degradation pathway.

Applications in Antibody-Drug Conjugate (ADC) Development

ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing effects of a cytotoxic agent.[10] The linker in an ADC plays a critical role in its stability, safety, and efficacy.[5] this compound can be utilized in ADC synthesis to conjugate the cytotoxic payload to the antibody. The azide functionality allows for site-specific conjugation to an antibody that has been engineered to contain an alkyne group, ensuring a uniform drug-to-antibody ratio (DAR).[5] The PEG component helps to enhance the solubility and stability of the ADC.[5][11]

Generalized ADC Synthesis Workflow

ADC_Workflow Antibody Engineered Antibody (with alkyne) ADC Antibody-Drug Conjugate (ADC) Antibody->ADC Click Chemistry Linker This compound LinkerPayload Linker-Payload Conjugate Linker->LinkerPayload Conjugation Payload Cytotoxic Payload Payload->LinkerPayload Conjugation LinkerPayload->ADC Click Chemistry

Caption: A generalized workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Experimental Protocols

General Protocol for PROTAC Synthesis using this compound

This protocol outlines a generalized, two-step procedure for synthesizing a PROTAC using this compound.

Step 1: Boc Deprotection

  • Dissolution: Dissolve the this compound in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Acid Treatment: Add an excess of trifluoroacetic acid (TFA) to the solution.

  • Reaction: Stir the mixture at room temperature for 30-60 minutes.

  • Solvent Removal: Remove the solvent and excess TFA under reduced pressure to yield the deprotected linker with a free amine.

Step 2: Amide Coupling

  • Activation: Dissolve the deprotected linker and the carboxylic acid-containing ligand for either the POI or the E3 ligase in a suitable solvent like dimethylformamide (DMF).

  • Coupling Reagents: Add a coupling reagent (e.g., HATU) and a base (e.g., DIPEA) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours.

  • Purification: Purify the resulting azide-containing intermediate by reverse-phase HPLC.

Step 3: Click Chemistry

  • Reaction Setup: Dissolve the azide-containing intermediate and the alkyne-functionalized second ligand in a suitable solvent system (e.g., DMF/water or DMSO).

  • Catalyst Addition: Add a copper(I) catalyst, often generated in situ from a copper(II) source and a reducing agent like sodium ascorbate.

  • Reaction: Stir the reaction at room temperature for 1-4 hours. Protect the reaction from light.

  • Purification: Purify the final PROTAC molecule by HPLC.

Generalized Workflow for PROTAC Synthesis

PROTAC_Synthesis_Workflow Start This compound Deprotection Boc Deprotection (TFA, DCM) Start->Deprotection AmineLinker Azido-PEG2-C1-NH2 Deprotection->AmineLinker AmideCoupling Amide Coupling (HATU, DIPEA) AmineLinker->AmideCoupling Ligand1 Ligand 1 (COOH) Ligand1->AmideCoupling AzideIntermediate Azide-Linker-Ligand 1 AmideCoupling->AzideIntermediate ClickChemistry Click Chemistry (Cu(I) catalyst) AzideIntermediate->ClickChemistry Ligand2 Ligand 2 (Alkyne) Ligand2->ClickChemistry PROTAC Final PROTAC ClickChemistry->PROTAC

References

The Strategic Application of Azido-PEG2-C1-Boc in PROTAC Development: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond simple inhibition to induce the selective degradation of disease-causing proteins. The elegant design of these heterobifunctional molecules, which recruit an E3 ubiquitin ligase to a target protein of interest (POI), hinges on the critical role of the chemical linker that tethers the two binding moieties. The linker is not a mere spacer; its composition, length, and flexibility are paramount in dictating the efficacy, selectivity, and physicochemical properties of the PROTAC. Among the diverse array of linker architectures, polyethylene (B3416737) glycol (PEG)-based linkers have emerged as a cornerstone of PROTAC design. This technical guide delves into the specifics of a versatile building block, Azido-PEG2-C1-Boc , and its application in the development of potent and effective PROTACs.

Core Principles of this compound in PROTAC Design

This compound is a heterobifunctional linker that embodies key features for streamlined and modular PROTAC synthesis. Its structure comprises a short polyethylene glycol (PEG2) chain, an azide (B81097) (N₃) group, and a Boc-protected carboxylic acid. This combination of functionalities provides a powerful toolkit for the medicinal chemist.

  • Enhanced Physicochemical Properties: The inclusion of the hydrophilic PEG2 moiety can significantly improve the aqueous solubility of the resulting PROTAC.[1][2] This is a critical attribute, as PROTACs are often large and lipophilic molecules prone to poor solubility, which can hinder their formulation and bioavailability.[3] The ether oxygens within the PEG backbone act as hydrogen bond acceptors, enhancing interactions with aqueous environments.[3]

  • Modular Synthesis via Click Chemistry: The azide group is a key functional handle for "click chemistry," most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4] This reaction is highly efficient, specific, and proceeds under mild conditions, making it ideal for the convergent synthesis of complex molecules like PROTACs.[5] It allows for the rapid and reliable conjugation of the linker to a POI or E3 ligase ligand that has been functionalized with an alkyne group.

  • Controlled, Stepwise Assembly: The tert-butyloxycarbonyl (Boc) protecting group on the carboxylic acid allows for a controlled, stepwise synthetic approach. This ensures that the linker can be selectively deprotected and coupled to the desired binding moiety without unintended side reactions.

Quantitative Data on PEG Linkers in PROTAC Performance

The length and composition of the linker are critical determinants of a PROTAC's ability to induce the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for efficient protein degradation. The following tables summarize representative data from studies on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, illustrating the impact of PEG linker length on key performance metrics. While not specific to this compound, this data provides a strong rationale for the use of short PEG linkers in PROTAC design.

Table 1: Impact of PEG Linker Length on BRD4 Degradation

Linker CompositionDC₅₀ (nM)Dₘₐₓ (%)
PEG35585
PEG42095
PEG515>98
PEG63092
DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are indicative of a PROTAC's potency and efficacy, respectively. Data is representative for BRD4-targeting PROTACs in relevant cancer cell lines.[6][7]

Table 2: Influence of PEG Linker Length on Cellular Permeability and Target Engagement

Linker CompositionPAMPA Permeability (10⁻⁶ cm/s)NanoBRET Target Engagement IC₅₀ (nM)
PEG31.865
PEG41.530
PEG51.325
PEG61.140
PAMPA (Parallel Artificial Membrane Permeability Assay) is an in vitro model for predicting passive intestinal absorption. NanoBRET is a live-cell assay to measure target engagement.[6]

Table 3: Physicochemical Properties of PROTACs with PEG Linkers

Linker CompositionMolecular Weight ( g/mol )cLogPTPSA (Ų)
Alkyl~786~4.5~150
PEG4~860~3.8~180
cLogP (calculated log P) is a measure of lipophilicity. TPSA (Topological Polar Surface Area) is a descriptor that correlates with drug transport properties.[3]

Signaling Pathways and Experimental Workflows

The mechanism of action of a PROTAC involves hijacking the cell's natural protein disposal system, the Ubiquitin-Proteasome Pathway. The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling cascade and a typical experimental workflow for the development and evaluation of a PROTAC.

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (this compound based) Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Protein of Interest (e.g., BRD4) POI->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase (e.g., VHL, CRBN) E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Protein Degradation Proteasome->Degradation Amino_Acids Recycled Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow cluster_cellular Cellular Evaluation Start PROTAC Design & Synthesis (using this compound) Purification Purification & Characterization (HPLC, LC-MS, NMR) Start->Purification Biochemical_Assays Biochemical Assays (SPR, ITC for binding affinity) Purification->Biochemical_Assays Cellular_Assays Cell-Based Assays Biochemical_Assays->Cellular_Assays Permeability Cell Permeability (PAMPA) Cellular_Assays->Permeability Target_Engagement Target Engagement (NanoBRET, CETSA) Cellular_Assays->Target_Engagement Degradation_Assay Protein Degradation (Western Blot, In-Cell Western) Cellular_Assays->Degradation_Assay Functional_Assay Functional Assays (e.g., Cell Viability) Degradation_Assay->Functional_Assay Lead_Optimization Lead Optimization Functional_Assay->Lead_Optimization

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a PROTAC using this compound and its subsequent evaluation for protein degradation. The synthesis of a BRD4-targeting PROTAC is provided as a representative example.

Protocol 1: Synthesis of a BRD4-Targeting PROTAC using this compound

This protocol outlines the synthesis of a PROTAC where an alkyne-modified JQ1 (BRD4 ligand) is coupled to a pomalidomide (B1683931) derivative (E3 ligase ligand) via the this compound linker.

Materials:

  • This compound

  • Alkyne-modified JQ1

  • Pomalidomide-NH₂

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • Solvents for purification (e.g., acetonitrile, water)

  • Reverse-phase HPLC system

Step 1: Boc Deprotection of this compound

  • Dissolve this compound in a 1:1 mixture of DCM and TFA.

  • Stir the solution at room temperature for 1-2 hours.

  • Monitor the reaction by LC-MS to confirm the complete removal of the Boc group.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA. The resulting Azido-PEG2-C1-amine is used directly in the next step.

Step 2: Amide Coupling with Pomalidomide Derivative

  • Dissolve the deprotected Azido-PEG2-C1-amine and Pomalidomide-NH₂ (1.1 equivalents) in DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.

  • Stir the reaction at room temperature for 4-6 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the product by flash chromatography to obtain the azide-linker-pomalidomide intermediate.

Step 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

  • Dissolve the azide-linker-pomalidomide intermediate and alkyne-modified JQ1 (1 equivalent) in a 1:1 mixture of t-butanol and water.

  • Add sodium ascorbate (0.3 equivalents) followed by CuSO₄·5H₂O (0.1 equivalents).

  • Stir the reaction vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

Step 4: Characterization

  • Confirm the identity and purity of the final PROTAC using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Protocol 2: Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in target protein levels following PROTAC treatment.[6][7]

Materials:

  • Cancer cell line expressing BRD4 (e.g., HeLa, VCaP)

  • Synthesized BRD4-targeting PROTAC

  • DMSO (vehicle control)

  • Phosphate-buffered saline (PBS)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • Primary antibody against BRD4

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in 6-well plates and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for a predetermined time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Lyse the cells in RIPA buffer.

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil the samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and then incubate with primary antibodies for BRD4 and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis:

    • Detect the protein bands using an ECL substrate and an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation versus PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

References

The Architect's Toolkit: A Technical Guide to Heterobifunctional Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular biology and therapeutic development, the precise and stable connection of two distinct biomolecules is a fundamental requirement for innovation. Heterobifunctional linkers are the molecular architects of these connections, enabling the creation of powerful bioconjugates such as antibody-drug conjugates (ADCs), imaging agents, and targeted drug delivery systems. The strategic selection of a linker is a critical decision that profoundly influences the stability, efficacy, and pharmacokinetic profile of the resulting conjugate.[1] This in-depth technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding these versatile molecules, equipping researchers with the knowledge to make informed decisions for their specific bioconjugation needs.

Core Concepts of Heterobifunctional Linkers

Heterobifunctional linkers are chemical reagents that possess two different reactive functional groups, allowing for the sequential and controlled covalent bonding of two distinct molecules.[2] This intrinsic asymmetry is their defining feature, minimizing the uncontrolled polymerization that can occur with homobifunctional linkers, which have two identical reactive groups.[2] The linker itself is not merely a passive connector; its length, hydrophilicity, and cleavability are critical design elements that can be tailored to optimize the performance of the final bioconjugate.[2]

The applications of heterobifunctional linkers are vast and at the forefront of biomedical research. They are indispensable in the construction of ADCs, where a potent cytotoxic drug is linked to a monoclonal antibody that specifically targets cancer cells.[3][4] This targeted delivery enhances the therapeutic window of the drug by maximizing its concentration at the tumor site while minimizing systemic toxicity. Beyond ADCs, these linkers are crucial for attaching imaging agents to targeting moieties for diagnostic purposes and for developing novel drug delivery platforms.

A Comparative Overview of Common Heterobifunctional Linkers

The selection of a heterobifunctional linker is dictated by the functional groups available on the molecules to be conjugated and the desired properties of the final bioconjugate. The following tables provide a quantitative comparison of some of the most widely used classes of heterobifunctional linkers.

Linker TypeReactive Group 1 (Example)Reactive Group 2 (Example)Spacer Arm Length (Å)Key AdvantagesKey Disadvantages
NHS-Maleimide N-Hydroxysuccinimide (NHS) esterMaleimide (B117702)8.3 - 15.7Well-established chemistry, commercially available in various lengths.[1]Potential for maleimide instability (retro-Michael addition), NHS esters can have limited stability in aqueous solutions.[1]
PEGylated Linkers NHS ester, Aldehyde, etc.Maleimide, Azide, etc.Variable (typically >30 Å)Enhances solubility and stability, reduces immunogenicity, provides steric separation.[5]Potential for pre-existing anti-PEG antibodies in a segment of the population.
Click Chemistry Linkers (DBCO) Dibenzocyclooctyne (DBCO)NHS ester, etc.VariableBio-orthogonal (no side reactions with biological molecules), high efficiency, copper-free.[1]DBCO group can be hydrophobic.[1]
Hydrazone Linkers HydrazideAldehyde/KetoneVariablepH-sensitive cleavage (acid-labile), useful for drug release in acidic endosomal/lysosomal compartments.Can have limited stability in systemic circulation.[6]
Photoreactive Linkers Aryl azide, DiazirineNHS ester, etc.VariableCan form covalent bonds with C-H or N-H bonds upon UV activation, useful for mapping molecular interactions.Non-specific insertion can lead to a heterogeneous product.
Linker ChemistryTarget Functional Group 1Target Functional Group 2Optimal pH (Group 1)Optimal pH (Group 2)Stability of Resulting Linkage
NHS-Maleimide Primary Amines (-NH₂)Thiols (-SH)7.2 - 8.56.5 - 7.5Amide bond is highly stable; Thioether bond can be susceptible to retro-Michael addition.[7]
DBCO-NHS (SPAAC) Primary Amines (-NH₂)Azides (-N₃)7.2 - 8.54.0 - 11.0Amide bond is highly stable; Triazole ring is highly stable and irreversible.[7]
Azide-NHS (CuAAC) Primary Amines (-NH₂)Alkynes (-C≡CH)7.2 - 8.54.0 - 11.0Amide bond is highly stable; Triazole ring is highly stable.
Hydrazone Carbonyls (Aldehydes/Ketones)Hydrazides (-NH-NH₂)4.5 - 5.54.5 - 5.5Reversible; stable at neutral pH, cleaves at acidic pH.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful bioconjugation. Below are representative protocols for key heterobifunctional linker chemistries.

Protocol 1: Two-Step Bioconjugation using an NHS-Maleimide Linker (e.g., SMCC)

This protocol describes the conjugation of a protein containing primary amines (Protein 1) to a molecule containing a thiol group (Molecule 2).

Materials:

  • Protein 1 (amine-containing)

  • Molecule 2 (thiol-containing)

  • SMCC (Succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate)

  • Anhydrous DMSO or DMF

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Desalting columns

Procedure:

Step 1: Activation of Protein 1 with SMCC

  • Protein Preparation: Prepare Protein 1 at a concentration of 1-10 mg/mL in Conjugation Buffer. Ensure the buffer is free of primary amines (e.g., Tris or glycine).

  • Linker Preparation: Immediately before use, dissolve SMCC in anhydrous DMSO or DMF to a concentration of 10 mM.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the Protein 1 solution. The optimal molar ratio should be determined empirically.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C with gentle mixing.

  • Purification: Remove excess, unreacted SMCC using a desalting column, exchanging the buffer to a Conjugation Buffer with a pH of 6.5-7.5 for the next step.

Step 2: Conjugation of Maleimide-Activated Protein 1 to Molecule 2

  • Molecule 2 Preparation: Prepare Molecule 2 in the Conjugation Buffer (pH 6.5-7.5). If Molecule 2 has disulfide bonds, they must be reduced to free thiols prior to this step using a reducing agent like TCEP, followed by removal of the reducing agent.

  • Conjugation Reaction: Immediately add the maleimide-activated Protein 1 to Molecule 2. The molar ratio will depend on the desired final product.

  • Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To cap any unreacted maleimide groups, a quenching reagent such as free cysteine can be added.

  • Final Purification: Purify the final bioconjugate using an appropriate method such as size-exclusion chromatography (SEC) to remove unreacted components.

Protocol 2: Copper-Free Click Chemistry using a DBCO-NHS Ester Linker

This protocol outlines the conjugation of an amine-containing protein to an azide-containing molecule.

Materials:

  • Amine-containing protein

  • Azide-containing molecule

  • DBCO-PEG-NHS ester

  • Anhydrous DMSO or DMF

  • Reaction Buffer: PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Procedure:

Step 1: Labeling of Protein with DBCO

  • Protein Preparation: Prepare the protein at 1-10 mg/mL in Reaction Buffer.

  • Linker Preparation: Prepare a 10 mM stock solution of DBCO-PEG-NHS ester in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the DBCO-linker solution to the protein solution.

  • Incubation: Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching: Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS ester. Incubate for 15-30 minutes at room temperature.

  • Purification: Remove excess DBCO linker using a desalting column.

Step 2: Click Reaction with Azide-Containing Molecule

  • Reaction Setup: Combine the DBCO-labeled protein and the azide-containing molecule in the Reaction Buffer. A 1.5 to 3-fold molar excess of one reactant over the other is often used.

  • Incubation: Incubate the reaction mixture for 2-12 hours at room temperature or 4°C.

  • Purification: Purify the final conjugate if necessary to remove any unreacted starting materials.

Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

Materials:

  • Antibody-drug conjugate (ADC) sample

  • HIC column (e.g., Butyl-NPR)

  • HPLC system

  • Mobile Phase A: High salt buffer (e.g., 50 mM sodium phosphate, 1.5 M ammonium (B1175870) sulfate, pH 6.8)

  • Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 6.8, with 20% isopropanol)

Procedure:

  • Sample Preparation: Dilute the ADC sample to an appropriate concentration (e.g., 1 mg/mL) in Mobile Phase A.

  • Chromatography:

    • Equilibrate the HIC column with Mobile Phase A.

    • Inject the ADC sample.

    • Elute the different ADC species using a decreasing salt gradient (i.e., increasing percentage of Mobile Phase B).

    • Monitor the elution profile at 280 nm.

  • Data Analysis:

    • Integrate the peak areas for each species (unconjugated antibody, and antibody with 2, 4, 6, 8 drugs, etc.).

    • Calculate the weighted average DAR using the following formula: DAR = Σ (% Peak Area of Species * Number of Drugs on Species) / 100

Visualizing Workflows and Pathways

Diagrams are powerful tools for illustrating complex experimental workflows and biological signaling pathways.

experimental_workflow_nhs_maleimide cluster_step1 Step 1: Protein Activation cluster_step2 Step 2: Conjugation p1 Amine-Containing Protein activated_p1 Maleimide-Activated Protein p1->activated_p1 NHS ester reaction (pH 7.2-7.5) linker NHS-Maleimide Linker linker->activated_p1 purify1 Purification (Desalting) activated_p1->purify1 conjugate Final Bioconjugate purify1->conjugate Maleimide reaction (pH 6.5-7.5) p2 Thiol-Containing Molecule p2->conjugate purify2 Final Purification (SEC) conjugate->purify2

A typical two-step experimental workflow for bioconjugation using an NHS-maleimide linker.

adc_tubulin_inhibitor_pathway cluster_cell Tumor Cell adc Antibody-Drug Conjugate (Tubulin Inhibitor Payload) receptor Tumor Antigen adc->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking payload Released Tubulin Inhibitor lysosome->payload Linker Cleavage & Payload Release microtubules Microtubule Dynamics payload->microtubules Inhibition of Polymerization mitotic_arrest Mitotic Arrest (G2/M Phase) microtubules->mitotic_arrest Disruption apoptosis Apoptosis mitotic_arrest->apoptosis Induction

Mechanism of action for an ADC with a tubulin inhibitor payload, leading to apoptosis.

adc_dna_damage_pathway cluster_cell Tumor Cell adc Antibody-Drug Conjugate (DNA Damaging Payload) receptor Tumor Antigen adc->receptor Binding lysosome Lysosome receptor->lysosome Internalization payload Released DNA Damaging Agent lysosome->payload Payload Release nucleus Nucleus payload->nucleus Translocation dna DNA payload->dna Interaction nucleus->dna dna_damage DNA Damage (e.g., Double-Strand Breaks) dna->dna_damage Induction ddr DNA Damage Response (DDR) dna_damage->ddr Activation apoptosis Apoptosis ddr->apoptosis Induction

Signaling pathway initiated by an ADC carrying a DNA damaging agent.

Conclusion

Heterobifunctional linkers are powerful and versatile tools that have significantly advanced the field of bioconjugation and drug delivery. Their unique ability to connect different molecular entities in a controlled manner, while also offering the potential to modulate the properties of the final conjugate, makes them essential components in the development of next-generation therapeutics. A thorough understanding of the different linker chemistries, their respective advantages and disadvantages, and the practical aspects of their implementation is paramount for researchers aiming to design and synthesize effective and safe bioconjugates. As our understanding of disease biology and chemical biology deepens, we can expect the development of even more sophisticated and precisely engineered heterobifunctional linkers, further expanding the horizons of targeted therapies.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are revolutionary heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate specific proteins of interest (POIs).[1][2] These molecules consist of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[3][] The linker is a critical element that influences the PROTAC's efficacy, solubility, and cell permeability.[2][5]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing Azido-PEG2-C1-Boc, a versatile polyethylene (B3416737) glycol (PEG)-based linker. This linker features an azide (B81097) group for bioorthogonal "click" chemistry conjugation and a Boc-protected amine for sequential amide bond formation, offering a modular and efficient approach to PROTAC synthesis.[6][7][8] The inclusion of a PEG moiety enhances the hydrophilicity of the resulting PROTAC, which can improve its pharmacokinetic properties.[2][5][9]

PROTAC Mechanism of Action

PROTACs function by inducing the formation of a ternary complex between the target protein and an E3 ubiquitin ligase.[3][10] This proximity leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1][10] The PROTAC molecule is then released and can act catalytically to degrade multiple protein copies.[][10]

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC PROTAC (with this compound linker) Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation Synthetic_Workflow cluster_synthesis PROTAC Synthesis Workflow Start This compound Boc_Deprotection Boc Deprotection (TFA/DCM) Start->Boc_Deprotection Amine_Linker Azido-PEG2-C1-NH2 Boc_Deprotection->Amine_Linker Amide_Coupling Amide Coupling (HATU, DIPEA) Amine_Linker->Amide_Coupling Intermediate Azide-Linker-Ligand 1 Amide_Coupling->Intermediate Ligand1_COOH Ligand 1 (E3 or POI) with -COOH Ligand1_COOH->Amide_Coupling Click_Reaction CuAAC Click Chemistry (CuSO4, NaAsc) Intermediate->Click_Reaction Final_PROTAC Final PROTAC Click_Reaction->Final_PROTAC Ligand2_Alkyne Ligand 2 (POI or E3) with Alkyne Ligand2_Alkyne->Click_Reaction Purification Purification (HPLC) Final_PROTAC->Purification Pure_PROTAC Pure PROTAC Purification->Pure_PROTAC

References

Application Notes and Protocols for Bioconjugation with Azido-PEG2-NH-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the evolving landscape of bioconjugation, the precise and controlled linking of molecules is paramount for the development of sophisticated therapeutics and research tools such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Heterobifunctional linkers are instrumental in this field, offering a strategic approach to covalently connect distinct molecular entities. This document provides detailed application notes and protocols for the use of Azido-PEG2-NH-Boc, a versatile heterobifunctional linker.

Azido-PEG2-NH-Boc possesses two key reactive functionalities separated by a hydrophilic polyethylene (B3416737) glycol (PEG) spacer. The terminal azide (B81097) group serves as a handle for "click chemistry," a suite of highly efficient and bioorthogonal reactions, most notably the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][2] These reactions allow for the straightforward and specific conjugation of the linker to molecules containing an alkyne group.[1]

On the other terminus, a primary amine is protected by a tert-butyloxycarbonyl (Boc) group. The Boc group is stable under a wide range of reaction conditions but can be readily and efficiently removed under acidic conditions, such as with trifluoroacetic acid (TFA), to reveal the primary amine.[3][4][5] This newly exposed amine can then be conjugated to a second molecule of interest, often through amide bond formation with an activated carboxylic acid (e.g., an NHS ester).[2][4] The inclusion of a two-unit PEG spacer enhances the solubility and bioavailability of the resulting conjugate while potentially reducing immunogenicity.[1][2] This dual functionality allows for a controlled, sequential conjugation strategy, which is critical for the assembly of complex biomolecular constructs.[3][4]

Core Compound Specifications and Properties

The selection of a linker is a critical step in the design of a bioconjugate. The properties of Azido-PEG2-NH-Boc are summarized below.

PropertyDescription
Chemical Name 1-Azido-2-(2-(tert-butoxycarbonylamino)ethoxy)ethane
Molecular Formula C11H22N4O3
Molecular Weight 258.32 g/mol
Purity Typically >95%
Spacer Arm 7.7 Å
Functionality 1 Azide (N3) for click chemistry
Functionality 2 Boc-protected primary amine (-NH-Boc)
Solubility Soluble in organic solvents (e.g., DMSO, DMF, DCM) and has increased water solubility due to the PEG spacer.

Experimental Protocols

The use of Azido-PEG2-NH-Boc typically follows a two-stage conjugation strategy. The first stage involves the deprotection of the Boc group to expose the primary amine, which is then coupled to the first molecule. The second stage utilizes the azide group for a click chemistry reaction with an alkyne-modified second molecule.

Protocol 1: Boc Deprotection of Azido-PEG2-NH-Boc

This protocol describes the removal of the Boc protecting group to expose the terminal primary amine, making it available for subsequent conjugation reactions.

Materials:

  • Azido-PEG2-NH-Boc

  • Anhydrous Dichloromethane (DCM)[3][6]

  • Trifluoroacetic acid (TFA)[3][6]

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve Azido-PEG2-NH-Boc in anhydrous DCM (e.g., 10-20 mg/mL).[5]

  • Acid Addition: Add an equal volume of TFA to the solution, or to a final concentration of 20-50% (v/v).[5][7]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[7] Monitor the deprotection reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[3]

  • Work-up:

    • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[3][6]

    • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).[3]

    • The resulting deprotected linker (Azido-PEG2-NH2) as a TFA salt can be used directly in the next step or after neutralization.[3]

    • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to obtain the free amine.[3]

Protocol 2: Conjugation of Deprotected Linker to a Carboxylic Acid-Containing Molecule

This protocol outlines the coupling of the deprotected Azido-PEG2-NH2 to a molecule containing a carboxylic acid group using standard amide bond formation chemistry.

Materials:

  • Deprotected Azido-PEG2-NH2 (from Protocol 1)

  • Carboxylic acid-containing molecule (e.g., a small molecule drug)

  • N-hydroxysuccinimide (NHS) or other activation agent

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)[4]

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Purification system (e.g., column chromatography or HPLC)

Procedure:

  • Activation of Carboxylic Acid:

    • In a reaction vessel, dissolve the carboxylic acid-containing molecule (1 equivalent) and NHS (1.2 equivalents) in anhydrous DMF.[4]

    • Add EDC (1.2 equivalents) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid by forming an NHS ester.[4]

  • Conjugation:

    • In a separate flask, dissolve the deprotected Azido-PEG2-NH2 (1.5 equivalents) in anhydrous DMF.[4]

    • Add the activated carboxylic acid solution to the linker solution.[4]

    • Add TEA or DIPEA (2-3 equivalents) to the reaction mixture.

    • Stir the reaction at room temperature for 2-4 hours or overnight.[4]

  • Purification: Monitor the reaction progress by LC-MS. Upon completion, purify the conjugate by column chromatography or reverse-phase HPLC.[4]

Protocol 3: Click Chemistry Conjugation (CuAAC)

This protocol describes the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to conjugate the azide-functionalized molecule from Protocol 2 with an alkyne-containing biomolecule (e.g., a protein).

Materials:

  • Azide-functionalized molecule (from Protocol 2)

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (CuSO₄)[8]

  • Sodium ascorbate[7][8]

  • Copper ligand (e.g., Tris(benzyltriazolylmethyl)amine - TBTA)[8]

  • Suitable buffer (e.g., PBS, pH 7.4)

  • Size-Exclusion Chromatography (SEC) column or dialysis equipment

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the azide-functionalized molecule in a suitable solvent like DMSO or DMF.

    • Prepare a stock solution of CuSO₄ in water.

    • Prepare a stock solution of the copper ligand in DMSO.

    • Freshly prepare a stock solution of sodium ascorbate (B8700270) in water.[7][8]

  • Reaction Setup:

    • In a reaction tube, dissolve the alkyne-functionalized biomolecule in the reaction buffer.

    • Add the azide-functionalized molecule to the biomolecule solution (typically a 2- to 5-fold molar excess).[8]

    • Add the copper ligand to the reaction mixture.

    • Add CuSO₄ to a final concentration of 50-100 µM.[8]

  • Initiation and Incubation:

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 1-5 mM.[8]

    • Incubate the reaction at room temperature for 1-4 hours, protected from light.[1][7]

  • Purification: Purify the final conjugate using SEC or dialysis to remove excess reagents and copper ions. It is advisable to include a chelating agent like EDTA in the purification buffer to sequester any remaining copper.[8]

Data Presentation

The efficiency of bioconjugation strategies relies on well-characterized reaction conditions. The following tables summarize key quantitative data for the use of Azido-PEG2-NH-Boc.

Table 1: Boc Deprotection Conditions

ParameterConditionExpected Outcome
Solvent Anhydrous Dichloromethane (DCM)Efficient dissolution of starting material.
Reagent Trifluoroacetic acid (TFA)Complete removal of the Boc group.
TFA Concentration 20-50% (v/v) in DCMRapid deprotection.
Reaction Time 30-60 minutesHigh yield of the deprotected amine.
Temperature Room TemperatureControlled reaction without side products.

Table 2: Amide Bond Formation Conditions

ParameterConditionExpected Outcome
Activation Reagents EDC/NHSHigh yield of activated NHS ester.
Solvent Anhydrous DMF or DCMGood solubility for reactants.
Base DIPEA or TEANeutralizes acid byproducts, drives reaction.
Reaction Time 2-4 hours to overnightHigh conjugation efficiency.
Temperature Room TemperatureStable amide bond formation.

Table 3: CuAAC Click Chemistry Conditions

ParameterConditionExpected Outcome
Catalyst CuSO₄ / Sodium AscorbateEfficient formation of the triazole linkage.
Ligand TBTAStabilizes the Cu(I) oxidation state.
Reactant Molar Ratio 2-5 fold excess of azide/alkyneDrives the reaction to completion.
Reaction Time 1-4 hoursHigh yield of the final conjugate.
Temperature Room TemperatureMild conditions preserving biomolecule integrity.

Visualizations

The following diagrams illustrate the chemical structures and workflows described in these application notes.

workflow start Azido-PEG2-NH-Boc deprotection Boc Deprotection (TFA, DCM) start->deprotection linker_amine Azido-PEG2-NH2 deprotection->linker_amine conjugation1 Amide Coupling (Molecule 1-COOH, EDC/NHS) linker_amine->conjugation1 azide_conjugate Molecule 1-NH-PEG2-Azide conjugation1->azide_conjugate conjugation2 Click Chemistry (CuAAC or SPAAC) (Molecule 2-Alkyne) azide_conjugate->conjugation2 final_product Molecule 1-Linker-Molecule 2 conjugation2->final_product deprotection_pathway Boc_Linker Azido-PEG2-NH-Boc Protonation Protonation of Boc Group Boc_Linker->Protonation + TFA TFA TFA (H+) Intermediate Carbocation Intermediate Protonation->Intermediate Elimination Deprotected_Amine Azido-PEG2-NH3+ Intermediate->Deprotected_Amine Byproducts Isobutylene + CO2 Intermediate->Byproducts

References

Application Notes and Protocols for Copper-Catalyzed Click Chemistry Reaction of Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for conducting the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," using Azido-PEG2-C1-Boc.[1][2] This heterobifunctional linker is a valuable tool in bioconjugation and drug development, featuring a terminal azide (B81097) for click chemistry and a Boc-protected amine for orthogonal conjugation strategies. The short polyethylene (B3416737) glycol (PEG) chain enhances water solubility and provides a flexible spacer, making it ideal for applications such as the synthesis of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[1][3]

Overview of the CuAAC Reaction

The CuAAC reaction is a highly efficient and specific method for covalently linking two molecules, one containing an azide group and the other a terminal alkyne.[2][4] The reaction is catalyzed by copper(I) ions, which are typically generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), and a reducing agent, most commonly sodium ascorbate (B8700270).[5][6] The addition of a copper-coordinating ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA), can accelerate the reaction and protect the biomolecules from oxidative damage.[5][7] The result is a stable 1,4-disubstituted 1,2,3-triazole linkage.[6]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected outcomes for the CuAAC reaction with short-chain azido-PEG linkers, based on literature data for structurally similar compounds. Optimization may be required for specific alkyne substrates.

ParameterConditionExpected OutcomeReference(s)
Reactants This compound (1.0-1.2 equiv.), Alkyne (1.0 equiv.)High conversion to triazole product[1][5]
Catalyst System CuSO₄ (0.05-0.1 equiv.), Sodium Ascorbate (0.5-5.0 equiv.)Efficient catalysis with minimal side reactions[5][]
Ligand THPTA or TBTA (0.1-0.5 equiv., typically 5x [CuSO₄])Increased reaction rate and protection of biomolecules[5][7]
Solvent DMSO, DMF, t-BuOH/H₂O (1:1), or aqueous buffers (e.g., PBS)Good solubility of reactants and reagents[1][9]
Reaction Temperature Room Temperature (20-25 °C)Mild conditions suitable for sensitive molecules[5][9]
Reaction Time 1 - 4 hoursTypically high to quantitative yields[1][9]
Yield >90% (often quantitative)High purity product after appropriate workup[2][10]

Experimental Protocols

This section provides a detailed protocol for the CuAAC reaction of this compound with a generic alkyne-containing molecule.

Materials and Reagents
  • This compound

  • Alkyne-functionalized molecule of interest

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for aqueous reactions) or Tris(benzyltriazolylmethyl)amine (TBTA) (for organic solvents)

  • Solvents: Anhydrous DMSO or DMF, tert-Butanol, Deionized water

  • Reaction vials

  • Magnetic stirrer and stir bars

  • Nitrogen or Argon gas for inert atmosphere (optional but recommended)

Stock Solution Preparation
  • This compound (100 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO or DMF.

  • Alkyne (100 mM): Dissolve the alkyne-functionalized molecule in a compatible solvent (e.g., DMSO, DMF).

  • Copper(II) Sulfate (100 mM): Dissolve CuSO₄·5H₂O in deionized water.

  • Sodium Ascorbate (1 M): Prepare a fresh solution of sodium ascorbate in deionized water immediately before use.

  • THPTA (50 mM): Dissolve THPTA in deionized water.

  • TBTA (50 mM): Dissolve TBTA in DMSO.

Reaction Procedure
  • To a reaction vial, add the alkyne stock solution (1.0 equivalent).

  • Add the this compound stock solution (1.1 equivalents).

  • Add the desired reaction solvent (e.g., a mixture of t-BuOH and water, 1:1 v/v) to achieve a final reactant concentration of 1-10 mM.

  • If using a ligand, add the THPTA or TBTA stock solution to a final concentration that is 5 times that of the copper sulfate.

  • (Optional) Degas the reaction mixture by bubbling with nitrogen or argon for 10-15 minutes to remove dissolved oxygen.

  • Initiate the reaction by adding the copper(II) sulfate stock solution (0.1 equivalents).

  • Immediately add the freshly prepared sodium ascorbate stock solution (1.0 equivalent).

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction progress by an appropriate analytical technique such as TLC or LC-MS.

Work-up and Purification

Upon completion, the work-up procedure will depend on the properties of the product. A general procedure is as follows:

  • Dilute the reaction mixture with water.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel if necessary.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Prepare Stock Solutions Prepare Stock Solutions Combine Azide and Alkyne Combine Azide and Alkyne Prepare Stock Solutions->Combine Azide and Alkyne Add Solvent and Ligand Add Solvent and Ligand Combine Azide and Alkyne->Add Solvent and Ligand Degas Mixture Degas Mixture Add Solvent and Ligand->Degas Mixture Initiate with CuSO4 and Sodium Ascorbate Initiate with CuSO4 and Sodium Ascorbate Degas Mixture->Initiate with CuSO4 and Sodium Ascorbate Stir at Room Temperature (1-4h) Stir at Room Temperature (1-4h) Initiate with CuSO4 and Sodium Ascorbate->Stir at Room Temperature (1-4h) Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Stir at Room Temperature (1-4h)->Monitor Progress (TLC/LC-MS) Quench and Extract Quench and Extract Monitor Progress (TLC/LC-MS)->Quench and Extract Dry and Concentrate Dry and Concentrate Quench and Extract->Dry and Concentrate Purify (Chromatography) Purify (Chromatography) Dry and Concentrate->Purify (Chromatography) Final Product Final Product Purify (Chromatography)->Final Product

Caption: General experimental workflow for the CuAAC reaction.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The this compound linker is frequently used in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that induces the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[11][12] The following diagram illustrates the general mechanism of action for a PROTAC.

PROTAC_Pathway cluster_0 PROTAC Action cluster_1 Ternary Complex Formation cluster_2 Ubiquitination cluster_3 Degradation PROTAC PROTAC (POI Binder - Linker - E3 Ligase Binder) PROTAC->PROTAC Recycled POI Target Protein (POI) PROTAC->POI Binds to POI E3 E3 Ubiquitin Ligase PROTAC->E3 Recruits E3 Ligase Ternary POI-PROTAC-E3 Ternary Complex Ubiquitination Polyubiquitination of POI Ternary->Ubiquitination Catalyzes Ternary->Ubiquitination Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Ub Ubiquitin Ub->Ubiquitination Degradation POI Degradation Proteasome->Degradation Mediates Downstream Cellular Effects Downstream Cellular Effects Degradation->Downstream Cellular Effects

Caption: PROTAC-mediated degradation of a target protein.

References

Application Notes and Protocols for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to SPAAC and the Role of Azido-PEG2-C1-Boc

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a cornerstone of bioorthogonal chemistry, enabling the covalent ligation of molecules in complex biological environments without the need for cytotoxic copper catalysts. This powerful click chemistry reaction relies on the intrinsic reactivity of a strained cyclooctyne (B158145) (such as DBCO or BCN) with an azide (B81097) to form a stable triazole linkage.

The this compound linker is a versatile, heterobifunctional reagent designed for advanced bioconjugation strategies. It features three key components:

  • Azide Group (-N₃): Serves as the reactive handle for the SPAAC reaction, allowing for specific conjugation to a cyclooctyne-modified molecule.

  • Polyethylene Glycol (PEG) Spacer (-PEG2-): A short, hydrophilic PEG linker enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.

  • Boc-Protected Amine (-C1-NHBoc): A primary amine protected by a tert-butyloxycarbonyl (Boc) group. This protecting group is stable under SPAAC reaction conditions and can be selectively removed under acidic conditions to reveal a free amine for subsequent conjugation steps.

This bifunctional nature allows for a modular and sequential approach to constructing complex biomolecules, such as antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and targeted imaging agents.

Data Presentation: SPAAC Reaction Kinetics

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is influenced by the specific cyclooctyne and azide used, as well as the reaction conditions. While specific kinetic data for this compound is not extensively published, the following tables provide representative rate constants for the reaction of similar small-molecule azides with commonly used cyclooctynes, DBCO and BCN. These values can be used to estimate reaction times and optimize conditions.

Table 1: Representative Second-Order Rate Constants for SPAAC Reactions

CyclooctyneAzide PartnerSecond-Order Rate Constant (k₂) (M⁻¹s⁻¹)Reaction Conditions
DBCO Benzyl Azide~0.6 - 1.0Various aqueous/organic mixtures
Small PEGylated Azide~0.3 - 2.1Aqueous buffers
BCN Benzyl Azide~0.19 - 0.29CD₃CN/D₂O (1:2)
Small PEGylated Azide~0.1 - 0.5Aqueous buffers

Note: The reaction rates for this compound are expected to be in a similar range to those of other small, non-sterically hindered PEGylated azides.

Table 2: General Effect of Reaction Conditions on SPAAC Rates

ParameterEffect on Reaction RateRationale
Temperature IncreaseProvides activation energy for the reaction.
pH Generally faster at higher pH (up to ~9)Can be buffer-dependent; extreme pH can affect biomolecule stability.
Solvent Polar aprotic solvents can increase ratesSolvent choice is often dictated by the solubility and stability of the biomolecule.
Reactant Concentration Higher concentrations lead to faster reaction timesFollows second-order kinetics.

Experimental Protocols

The following protocols provide detailed methodologies for a two-step conjugation strategy using this compound. This involves an initial SPAAC reaction followed by the deprotection of the Boc group to enable a secondary conjugation.

Protocol 1: SPAAC Conjugation of this compound to a Cyclooctyne-Modified Protein

This protocol describes the conjugation of this compound to a protein (e.g., an antibody) that has been pre-functionalized with a DBCO or BCN group.

Materials:

  • DBCO- or BCN-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)

  • This compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or dialysis cassettes)

Procedure:

  • Reagent Preparation:

    • Allow the vial of this compound to warm to room temperature before opening.

    • Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Reaction Setup:

    • In a suitable reaction vessel, adjust the concentration of the cyclooctyne-modified protein to 1-5 mg/mL in the reaction buffer.

    • Add the this compound stock solution to the protein solution to achieve a 5- to 20-fold molar excess of the azide linker. The final concentration of DMSO should ideally be below 10% (v/v) to maintain protein stability.

  • Incubation:

    • Gently mix the reaction components.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C for 12-18 hours. Reaction progress can be monitored by LC-MS or SDS-PAGE.

  • Purification:

    • Remove the excess, unreacted this compound by SEC or dialysis against an appropriate buffer (e.g., PBS, pH 7.4).

    • Collect the fractions containing the purified conjugate.

Protocol 2: Boc Deprotection of the Conjugate

This protocol describes the removal of the Boc protecting group from the PEG-conjugated protein to expose a primary amine for subsequent reactions.

Materials:

  • Purified this compound-conjugated protein from Protocol 1

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Neutralizing Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC or dialysis)

Procedure:

  • Preparation of the Conjugate:

    • Lyophilize the purified conjugate to remove all water.

  • Boc Deprotection:

    • Dissolve the dried conjugate in a solution of 20-50% TFA in anhydrous DCM.

    • Incubate at room temperature for 30-60 minutes.

    • Remove the TFA and DCM under a stream of nitrogen or by rotary evaporation.

  • Neutralization and Buffer Exchange:

    • Immediately dissolve the deprotected conjugate in a neutralizing buffer (e.g., PBS, pH 7.4).

    • Perform buffer exchange using SEC or dialysis to remove any residual TFA and prepare the conjugate for the next reaction step.

Protocol 3: Secondary Conjugation to the Deprotected Amine

This protocol provides a general method for conjugating a molecule (e.g., a cytotoxic drug, a fluorescent dye) containing an amine-reactive group (e.g., an NHS ester) to the newly exposed amine on the PEG linker.

Materials:

  • Deprotected and buffer-exchanged conjugate from Protocol 2

  • Amine-reactive molecule (e.g., NHS-ester functionalized payload)

  • Anhydrous DMSO

  • Reaction Buffer (e.g., PBS, pH 7.4)

  • Purification system (e.g., SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the amine-reactive molecule in anhydrous DMSO.

  • Reaction Setup:

    • To the deprotected conjugate solution, add the amine-reactive molecule stock solution to achieve a 5- to 20-fold molar excess.

  • Incubation:

    • Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.

  • Final Purification:

    • Purify the final bioconjugate using an appropriate method like SEC to remove excess reagents and byproducts.

Visualizations

experimental_workflow cluster_step1 Step 1: SPAAC Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Secondary Conjugation protein Cyclooctyne-Modified Protein (DBCO/BCN) spaac_reaction SPAAC Reaction (RT, 2-4h or 4°C, 12-18h) protein->spaac_reaction azide_linker This compound azide_linker->spaac_reaction purification1 Purification (SEC/Dialysis) spaac_reaction->purification1 boc_conjugate Boc-Protected Conjugate purification1->boc_conjugate deprotection Boc Deprotection (TFA/DCM, RT, 30-60min) boc_conjugate->deprotection neutralization Neutralization & Buffer Exchange deprotection->neutralization amine_conjugate Amine-Deprotected Conjugate neutralization->amine_conjugate secondary_conjugation Secondary Conjugation (RT, 1-4h or 4°C, overnight) amine_conjugate->secondary_conjugation payload Amine-Reactive Payload (e.g., NHS-Ester) payload->secondary_conjugation final_purification Final Purification (SEC) secondary_conjugation->final_purification final_product Final Bioconjugate final_purification->final_product

Caption: General experimental workflow for two-step bioconjugation using this compound.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) Synthesis cluster_step1 SPAAC Ligation cluster_step2 Boc Deprotection cluster_step3 Payload Conjugation antibody Antibody with Engineered Cyclooctyne spaac Azide-Alkyne Cycloaddition antibody->spaac linker This compound linker->spaac drug NHS-Ester Payload (Cytotoxic Drug) conjugation Amide Bond Formation drug->conjugation adc_intermediate1 Antibody-Linker (Boc-Protected) spaac->adc_intermediate1 deprotect Acidic Cleavage of Boc adc_intermediate2 Antibody-Linker (Amine-Deprotected) deprotect->adc_intermediate2 final_adc Final Antibody-Drug Conjugate conjugation->final_adc adc_intermediate1->deprotect adc_intermediate2->conjugation

Caption: Signaling pathway for the synthesis of an Antibody-Drug Conjugate (ADC).

logical_relationship cluster_functionality Functional Roles linker This compound Azide (-N₃) PEG Spacer (-PEG2-) Boc-Protected Amine (-NHBoc) spaac_role Bioorthogonal Ligation (Click Chemistry) linker:azide->spaac_role Reacts with Cyclooctyne solubility_role Solubility Enhancement & Steric Hindrance Reduction linker:peg->solubility_role Imparts Hydrophilicity secondary_ligation_role Protected Handle for Sequential Conjugation linker:boc->secondary_ligation_role Enables Two-Step Strategy

Caption: Logical relationship of the functional components of this compound.

Application Notes and Protocols for the Step-by-Step Boc Deprotection of Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the acid-catalyzed deprotection of the tert-butyloxycarbonyl (Boc) group from Azido-PEG2-C1-Boc, yielding the corresponding primary amine. The protocols detailed herein are foundational for subsequent bioconjugation or derivatization strategies in pharmaceutical and drug development research.

Introduction

The tert-butyloxycarbonyl (Boc) protecting group is widely utilized in organic synthesis, particularly in peptide and bioconjugate chemistry, due to its stability under a range of reaction conditions and its facile removal under acidic conditions.[1] this compound is a heterobifunctional linker featuring a terminal azide (B81097) group for "click" chemistry and a Boc-protected amine for subsequent functionalization. The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance.

The deprotection of the Boc group is achieved through acidolysis, most commonly with trifluoroacetic acid (TFA), to reveal the primary amine.[1][2][3] This process involves the protonation of the carbamate (B1207046) oxygen, leading to the formation of a stable tert-butyl cation and a carbamic acid intermediate, which readily decarboxylates to yield the free amine.[1][4] The resulting amine is typically obtained as an ammonium (B1175870) salt of the acid used for deprotection.[1] Notably, the azide functionality is stable under these acidic conditions, provided that sulfur-containing scavengers are avoided.[5]

This application note details two robust protocols for the Boc deprotection of this compound, along with guidance on reaction monitoring, work-up, and purification.

Experimental Protocols

Two primary methods are recommended for the Boc deprotection of this compound: one utilizing trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) and another employing hydrochloric acid (HCl) in 1,4-dioxane (B91453). The choice of method may depend on the desired salt form of the final product and compatibility with subsequent reaction steps.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is the most common and rapid method for Boc deprotection.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (B28343) (for co-evaporation)

  • Cold diethyl ether (for precipitation)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous DCM to a concentration of 0.1–0.2 M in a round-bottom flask.[6]

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Acid Addition: Slowly add an equal volume of TFA to the DCM solution (e.g., for 10 mL of DCM, add 10 mL of TFA, resulting in a 50% v/v solution).

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Continue stirring for an additional 1-2 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

  • Work-up and Isolation:

    • Solvent Removal: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

    • Residual TFA Removal: To ensure complete removal of residual TFA, add toluene (e.g., 10 mL) to the residue and evaporate again. Repeat this co-evaporation step two more times.[1] The product is the TFA salt of the deprotected amine.

    • (Optional) Precipitation: For further purification and to obtain a solid product, dissolve the crude TFA salt in a minimal amount of DCM and add it dropwise to a stirred, cold solution of diethyl ether (approximately 10 times the volume of the DCM).[6] Collect the precipitated solid by filtration or centrifugation, wash with cold diethyl ether, and dry under vacuum.

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane

This method yields the hydrochloride salt of the amine, which may be advantageous for certain applications.

Materials:

  • This compound

  • Anhydrous 1,4-Dioxane

  • 4M HCl in 1,4-Dioxane solution

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolution: Dissolve the this compound in anhydrous 1,4-dioxane.

  • Acid Addition: Add a 4M solution of HCl in 1,4-dioxane to the reaction mixture.

  • Reaction: Stir the solution at room temperature for 1-4 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Work-up and Isolation:

    • Direct Precipitation: Upon completion, the product often precipitates as the dihydrochloride (B599025) salt.[1]

    • Isolation: Collect the solid by filtration, wash with cold diethyl ether to remove any non-polar impurities, and dry under vacuum. Alternatively, if precipitation does not occur, the solvent can be removed in vacuo to yield the hydrochloride salt.

Data Presentation

The following table summarizes typical reaction conditions for the Boc deprotection of this compound. Quantitative yields are generally expected for this type of reaction.[7]

ParameterProtocol 1 (TFA/DCM)Protocol 2 (HCl/Dioxane)
Acid Reagent Trifluoroacetic Acid (TFA)Hydrochloric Acid (HCl)
Solvent Dichloromethane (DCM)1,4-Dioxane
Acid Concentration 20-50% (v/v)4 M
Temperature 0 °C to Room TemperatureRoom Temperature
Reaction Time 30 minutes - 2 hours1 - 4 hours
Typical Yield >95% (often quantitative)>95% (often quantitative)
Product Salt Form TrifluoroacetateHydrochloride

Diagrams

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection Boc_Amine Azido-PEG2-C1-NH-Boc Protonated_Boc Protonated Carbamate Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid Cleavage Tert_Butyl tert-Butyl Cation Protonated_Boc->Tert_Butyl CO2 Carbon Dioxide Carbamic_Acid->CO2 Amine_Salt Azido-PEG2-C1-NH3+ TFA- Carbamic_Acid->Amine_Salt Decarboxylation

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow

Experimental_Workflow cluster_1 Boc Deprotection Workflow cluster_2 Work-up Options Start Start: this compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Acid Add TFA (or HCl/Dioxane) Cool->Add_Acid React Stir at 0°C to RT (1-2h) Add_Acid->React Monitor Monitor by TLC/LC-MS React->Monitor Workup Work-up Monitor->Workup Reaction Complete End Product: Azido-PEG2-C1-Amine Salt Workup->End Evaporation Evaporation & Toluene Co-evaporation Workup->Evaporation Precipitation Precipitation with Diethyl Ether Evaporation->Precipitation Filtration Filtration/Centrifugation Precipitation->Filtration

Caption: General experimental workflow for Boc deprotection.

References

Application Notes and Protocols for Attaching Azido-PEG2-C1-Boc to a Protein

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and guidelines for the covalent attachment of the bifunctional linker, Azido-PEG2-C1-Boc, to a target protein. This process, known as PEGylation, is a widely used bioconjugation technique to enhance the therapeutic properties of proteins, such as increasing their stability, reducing immunogenicity, and improving pharmacokinetic profiles.[1][2][3][4] The presence of an azide (B81097) group allows for subsequent "click chemistry" reactions, enabling the attachment of other molecules like fluorophores, targeting ligands, or drugs.[5][6][7]

The successful conjugation of this compound to a protein primarily depends on the available reactive functional groups on both the linker and the protein. This guide will focus on the most common and robust strategies for achieving this conjugation:

  • Amine-reactive conjugation: Targeting primary amines (the ε-amine of lysine (B10760008) residues and the N-terminus) on the protein surface.[8][9][10] This is the most common approach due to the abundance and accessibility of lysine residues on most proteins.[9][11]

  • Carboxyl-reactive conjugation: Targeting carboxyl groups (the side chains of aspartic and glutamic acids, and the C-terminus) on the protein.

The choice of strategy depends on the specific structure of the this compound linker used. For the purpose of these notes, we will address two likely scenarios for the linker's reactive group:

  • Scenario A: The linker possesses a terminal carboxylic acid group, which can be activated to react with protein amines.

  • Scenario B: The "C1-Boc" moiety represents a Boc-protected amine, which after deprotection, can be reacted with a protein's carboxyl groups.

Principle of the Method

The covalent attachment of the this compound linker to a protein is achieved by forming a stable amide bond. The specific chemical reaction employed will differ based on the reactive groups being targeted.

Amine-Reactive Conjugation via EDC/NHS Chemistry

This method is applicable when the Azido-PEG2-linker has a terminal carboxyl group. The reaction proceeds in two steps:

  • Activation of the Linker: The carboxyl group on the linker is activated using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[12][13][14] EDC facilitates the formation of a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to form a more stable, amine-reactive NHS ester.[14][15]

  • Conjugation to the Protein: The NHS ester-activated linker readily reacts with primary amines on the protein surface to form a stable amide bond, releasing NHS as a byproduct.[9][10] This reaction is most efficient at a pH of 7.2-8.5.[5][10][12]

Carboxyl-Reactive Conjugation via EDC/NHS Chemistry

This method is used when the linker has a terminal amine (after deprotection of the Boc group) and targets the carboxyl groups on the protein. The reaction also proceeds in two steps:

  • Activation of the Protein: The carboxyl groups on the protein (aspartic acid, glutamic acid, C-terminus) are activated using EDC and NHS/Sulfo-NHS to form amine-reactive NHS esters.

  • Conjugation to the Linker: The deprotected amine on the Azido-PEG2-linker then reacts with the activated carboxyl groups on the protein to form a stable amide bond.

Experimental Protocols

Materials and Equipment

Reagents:

  • Target Protein

  • This compound linker

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5[5][6]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine

  • (For Boc deprotection) Trifluoroacetic acid (TFA)

  • Organic Solvent (if needed for linker dissolution): Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)[5][16]

  • Dialysis or Desalting Columns (e.g., Sephadex G-25)

  • Deionized water

Equipment:

  • Reaction tubes

  • pH meter

  • Magnetic stirrer and stir bars

  • Spectrophotometer (for protein concentration measurement)

  • Centrifuge

  • Dialysis tubing or cassettes

  • Chromatography system (for purification)

  • Mass spectrometer (for characterization)

Protocol for Amine-Reactive Conjugation (Linker with Carboxyl Group)

This protocol assumes the this compound linker has a terminal carboxylic acid.

Step 1: Preparation of Reagents

  • Protein Solution: Prepare the protein solution in the chosen Conjugation Buffer at a concentration of 1-10 mg/mL.[6] Ensure the buffer does not contain primary amines (e.g., Tris or glycine).[16]

  • Linker Stock Solution: Dissolve the Azido-PEG2-linker in anhydrous DMSO or DMF to a concentration of 10-100 mM.[16]

  • EDC and NHS/Sulfo-NHS Solutions: Immediately before use, prepare solutions of EDC and NHS (or Sulfo-NHS) in deionized water or Activation Buffer at a concentration of 100 mM.

Step 2: Activation of the Linker

  • In a reaction tube, combine the Azido-PEG2-linker solution with EDC and NHS/Sulfo-NHS solutions. A common molar ratio is 1:2:5 (Linker:EDC:NHS).

  • Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.

Step 3: Conjugation to the Protein

  • Add the activated linker solution to the protein solution. The molar excess of the linker over the protein will determine the degree of labeling and should be optimized for each specific protein. A starting point is a 10- to 20-fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[16]

Step 4: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

  • Incubate for 15-30 minutes at room temperature.

Step 5: Purification of the PEGylated Protein

  • Remove unreacted linker, EDC, NHS, and byproducts using size exclusion chromatography (e.g., a desalting column) or dialysis against a suitable buffer (e.g., PBS).

Protocol for Carboxyl-Reactive Conjugation (Linker with Boc-Protected Amine)

This protocol is for a linker with a Boc-protected amine that will react with the protein's carboxyl groups.

Step 1: Deprotection of the Boc Group

  • Dissolve the this compound linker in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 20-50% TFA).

  • Stir the reaction at room temperature for 1-2 hours.

  • Remove the solvent and TFA under reduced pressure to obtain the deprotected linker with a free amine.

Step 2: Preparation of Reagents

  • Protein Solution: Prepare the protein solution in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) at a concentration of 1-10 mg/mL.

  • Deprotected Linker Solution: Dissolve the deprotected linker in an appropriate buffer.

  • EDC and NHS/Sulfo-NHS Solutions: Prepare fresh solutions as described in section 2.2.

Step 3: Activation of the Protein

  • Add EDC and NHS/Sulfo-NHS to the protein solution. A common molar excess is 10- to 50-fold of each reagent over the number of carboxyl groups to be activated.

  • Incubate for 15 minutes at room temperature.

Step 4: Conjugation to the Linker

  • Add the deprotected linker solution to the activated protein solution. A 10- to 50-fold molar excess of the linker over the protein is a good starting point for optimization.

  • Adjust the pH of the reaction mixture to 7.2-7.5.

  • Incubate for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 5: Quenching and Purification

  • Quench the reaction and purify the PEGylated protein as described in steps 4 and 5 of section 2.2.

Data Presentation and Characterization

The success of the conjugation reaction should be confirmed and quantified.

Quantitative Analysis

Summarize the key quantitative data in a structured table for easy comparison between different reaction conditions.

ParameterCondition 1Condition 2Condition 3
Protein Concentration (mg/mL)
Linker:Protein Molar Ratio
Reaction Time (hours)
Reaction Temperature (°C)
Degree of Labeling (PEG/protein)
Protein Recovery (%)
Conjugate Purity (%)
Characterization of the PEGylated Protein

Several analytical techniques can be used to characterize the final conjugate:

  • SDS-PAGE: To visualize the increase in molecular weight of the protein after PEGylation. The PEGylated protein will migrate slower than the unmodified protein.

  • Mass Spectrometry (MALDI-TOF or LC-MS): To determine the exact mass of the conjugate and calculate the number of PEG linkers attached per protein molecule (degree of labeling).[1][17]

  • HPLC (Size Exclusion or Reversed-Phase): To assess the purity of the conjugate and separate it from unreacted protein and linker.

  • Functional Assays: To confirm that the biological activity of the protein is retained after PEGylation.

Visualizations

Experimental Workflows

Amine_Reactive_Conjugation cluster_activation Step 1: Linker Activation cluster_conjugation Step 2: Conjugation cluster_purification Step 3: Quenching & Purification Linker Azido-PEG-COOH ActivatedLinker Azido-PEG-NHS Ester Linker->ActivatedLinker 15-30 min, RT Reagents EDC + NHS/Sulfo-NHS Reagents->ActivatedLinker Conjugate Protein-NH-CO-PEG-Azide ActivatedLinker->Conjugate 1-2h RT or O/N 4°C pH 7.2-8.5 Protein Protein-NH2 Protein->Conjugate Quench Quenching (Tris or Glycine) Conjugate->Quench Purify Purification (SEC or Dialysis) Quench->Purify FinalProduct Purified Conjugate Purify->FinalProduct

Caption: Workflow for amine-reactive conjugation of an Azido-PEG-COOH linker to a protein.

Carboxyl_Reactive_Conjugation cluster_deprotection Step 1: Linker Deprotection cluster_activation Step 2: Protein Activation cluster_conjugation Step 3: Conjugation cluster_purification Step 4: Purification BocLinker Azido-PEG-NH-Boc DeprotectedLinker Azido-PEG-NH2 BocLinker->DeprotectedLinker TFA/DCM Conjugate Protein-CO-NH-PEG-Azide DeprotectedLinker->Conjugate Protein Protein-COOH ActivatedProtein Protein-CO-NHS Ester Protein->ActivatedProtein 15 min, RT pH 6.0 Reagents EDC + NHS/Sulfo-NHS Reagents->ActivatedProtein ActivatedProtein->Conjugate 2h RT or O/N 4°C pH 7.2-7.5 Purify Purification (SEC or Dialysis) Conjugate->Purify FinalProduct Purified Conjugate Purify->FinalProduct Targeted_Drug_Delivery cluster_conjugation Bioconjugate Formation cluster_cellular_action Cellular Mechanism Protein Targeting Protein (e.g., Antibody) PegylatedProtein Azido-PEG-Protein Protein->PegylatedProtein PEGylation FinalConjugate Drug-PEG-Protein Conjugate PegylatedProtein->FinalConjugate Click Chemistry Drug Alkyne-Drug Drug->FinalConjugate Receptor Target Cell Receptor FinalConjugate->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Release Drug Release (e.g., lysosomal cleavage) Internalization->Release Target Intracellular Target Release->Target Effect Therapeutic Effect Target->Effect

References

Application Notes and Protocols for Azido-PEG2-C1-Boc Linker in Antibody-Drug Conjugate (ADC) Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a transformative class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that dictates the ADC's stability, solubility, pharmacokinetics, and the efficiency of drug release. This document provides detailed application notes and protocols for the use of the Azido-PEG2-C1-Boc linker in the synthesis of ADCs.

The this compound linker is a heterobifunctional reagent featuring a terminal azide (B81097) group for bioorthogonal "click" chemistry and a Boc-protected carboxylic acid. The short polyethylene (B3416737) glycol (PEG) chain enhances hydrophilicity, which can improve the solubility and stability of the final ADC, potentially reducing aggregation and improving its pharmacokinetic profile.[1][2][][4] The Boc protecting group allows for a controlled, stepwise conjugation strategy.[5][6]

Physicochemical Properties of this compound

The this compound linker, with the IUPAC name tert-butyl 2-(2-(2-azidoethoxy)ethoxy)acetate, possesses specific chemical properties that make it suitable for ADC development. Its structure allows for a sequential conjugation approach, which is essential for constructing well-defined ADCs.

PropertyValue
CAS Number 251564-45-1
Molecular Formula C₁₀H₁₉N₃O₄
Molecular Weight 245.28 g/mol
Purity Typically >97%
Physical Form Liquid
Storage 4°C for short-term, -20°C for long-term, sealed and dry

Principle of ADC Synthesis using this compound

The synthesis of an ADC using the this compound linker typically involves a two-stage process. This strategy allows for the precise control over the conjugation chemistry, minimizing the formation of undesirable byproducts.

  • Linker-Payload or Linker-Antibody Intermediate Synthesis: The first stage involves the deprotection of the Boc group to reveal a carboxylic acid. This acid is then activated and reacted with an amine-containing cytotoxic drug or with lysine (B10760008) residues on the antibody to form a stable amide bond. Alternatively, the azide end of the linker can be "clicked" onto an alkyne-modified payload first.

  • Final ADC Assembly via Click Chemistry: The second stage utilizes the azide functionality of the linker for a bioorthogonal click chemistry reaction. This is typically a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with a cyclooctyne-modified antibody or payload, or a Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with a terminal alkyne-modified component. SPAAC is often preferred for biological molecules as it avoids the use of a potentially cytotoxic copper catalyst.

Experimental Protocols

The following protocols provide a general framework for the synthesis of an ADC using the this compound linker. Optimization of reaction conditions (e.g., molar ratios, incubation times, and temperature) is recommended for each specific antibody and payload combination.

Protocol 1: Boc Deprotection and Carboxylic Acid Activation

This protocol describes the removal of the Boc protecting group to expose the carboxylic acid, which is then activated for conjugation to an amine-containing molecule.

Materials:

  • This compound linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Amine-containing payload or antibody

Procedure:

  • Boc Deprotection:

    • Dissolve the this compound linker in a solution of 20-50% TFA in DCM.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by thin-layer chromatography (TLC) or LC-MS.

    • Upon completion, remove the solvent and excess TFA under reduced pressure to yield the deprotected linker (Azido-PEG2-C1-acid).

  • Carboxylic Acid Activation:

    • Dissolve the dried Azido-PEG2-C1-acid linker in anhydrous DMF or DMSO.

    • Add 1.1 equivalents of NHS (or sulfo-NHS) and 1.1 equivalents of EDC (or DCC).

    • Stir the reaction mixture at room temperature for 4-6 hours to form the NHS ester-activated linker.

Protocol 2: Conjugation of Activated Linker to an Amine-Containing Payload

This protocol outlines the reaction of the NHS-activated linker with a cytotoxic drug containing a primary or secondary amine.

Materials:

  • NHS-activated Azido-PEG2-C1 linker solution

  • Amine-containing cytotoxic payload

  • Anhydrous DMF or DMSO

  • Diisopropylethylamine (DIPEA)

Procedure:

  • Dissolve the amine-containing payload in anhydrous DMF or DMSO.

  • Add the solution of the NHS-activated linker to the payload solution. A 1.5 to 3-fold molar excess of the activated linker is typically used.

  • Add 2-3 equivalents of DIPEA to the reaction mixture to act as a base.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the Azido-PEG2-C1-Payload conjugate using reverse-phase HPLC.

Protocol 3: Antibody Modification and Click Chemistry Conjugation (SPAAC)

This protocol describes the modification of an antibody with a cyclooctyne (B158145) reagent and the subsequent copper-free click chemistry reaction with the Azido-PEG2-C1-Payload.

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • DBCO-NHS ester (or other suitable cyclooctyne-NHS ester)

  • Azido-PEG2-C1-Payload conjugate

  • DMSO

  • Desalting column (e.g., Sephadex G-25)

Procedure:

  • Antibody Modification with DBCO:

    • Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO.

    • Add a 5- to 10-fold molar excess of the DBCO-NHS ester to the antibody solution. The final DMSO concentration should not exceed 10% (v/v).

    • Incubate the reaction at room temperature for 1-2 hours with gentle mixing.

    • Remove excess, unreacted DBCO-NHS ester using a desalting column equilibrated with PBS.

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC):

    • To the solution of the DBCO-modified antibody, add a 3- to 5-fold molar excess of the Azido-PEG2-C1-Payload conjugate.

    • Incubate the reaction at room temperature for 12-24 hours or at 4°C for 24-48 hours.

    • Monitor the conjugation progress by hydrophobic interaction chromatography (HIC) or SDS-PAGE.

  • Purification of the ADC:

    • Purify the final ADC from unreacted payload and other reagents using size-exclusion chromatography (SEC) or tangential flow filtration (TFF).

    • Characterize the final ADC for drug-to-antibody ratio (DAR), purity, and aggregation.

Quantitative Data and Performance Characteristics

While specific quantitative data for the this compound linker is not extensively published, the performance of ADCs synthesized with similar short-chain PEG linkers provides valuable insights. The inclusion of a PEG spacer generally leads to improved physicochemical properties.

Table 1: Representative Drug-to-Antibody Ratio (DAR) for PEGylated Linkers

The DAR is a critical quality attribute of an ADC, influencing its efficacy and toxicity. Site-specific conjugation methods and linker chemistry can be tuned to achieve a desired DAR.

Linker TypeConjugation MethodAchievable DARReference
PEG12-based linkerLysine conjugation2.7 - 3.0[7]
PEG4-azideLysine conjugation~4.5[8]
mPEG24-dipeptideCysteine conjugation4 or 8[9]
Table 2: Impact of PEG Linkers on ADC Stability

PEG linkers can reduce the aggregation of ADCs, particularly those with hydrophobic payloads, by increasing the overall hydrophilicity of the conjugate.[10][11]

Linker TypeConditionAggregation (%)Reference
Pendant PEG12Thermal Stress< 5%[10]
Linear PEG24Thermal Stress~15%[10]
Non-PEG linkerThermal Stress> 20%[10]
PSar-modified branched-link LP300455°C for 48h45.24%[12]
Linear ADC 7300-LP100355°C for 48h77.14%[12]

Visualizations

Experimental Workflow for ADC Synthesis

ADC_Synthesis_Workflow cluster_linker_prep Linker Preparation cluster_payload_conjugation Payload Conjugation cluster_adc_assembly ADC Assembly Boc_Linker This compound Deprotection Boc Deprotection (TFA) Boc_Linker->Deprotection Acid_Linker Azido-PEG2-C1-Acid Deprotection->Acid_Linker Activation Acid Activation (EDC/NHS) Acid_Linker->Activation Activated_Linker Activated Azido-Linker Activation->Activated_Linker Linker_Payload Azido-Linker-Payload Activated_Linker->Linker_Payload Payload Amine-Payload Payload->Linker_Payload Amide Bond Formation Final_ADC Purified ADC Linker_Payload->Final_ADC Antibody Antibody DBCO_Antibody DBCO-Antibody Antibody->DBCO_Antibody DBCO-NHS Ester DBCO_Antibody->Final_ADC SPAAC Reaction

Caption: Workflow for ADC synthesis using this compound linker.

Signaling Pathway of ADC Action

ADC_Mechanism ADC Antibody-Drug Conjugate (ADC) Binding Binding ADC->Binding Receptor Tumor Cell Surface Antigen Receptor->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Drug_Release Payload Release Lysosome->Drug_Release Payload Free Cytotoxic Payload Drug_Release->Payload Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target Apoptosis Cell Death (Apoptosis) Target->Apoptosis

Caption: General mechanism of action for an antibody-drug conjugate.

Conclusion

The this compound linker is a versatile tool for the synthesis of antibody-drug conjugates. Its heterobifunctional nature allows for a controlled and stepwise conjugation strategy, while the PEG spacer can impart favorable physicochemical properties to the final ADC. The protocols and data presented in these application notes provide a comprehensive guide for researchers to effectively utilize this linker in the development of novel and potent targeted cancer therapeutics. The ability to perform bioorthogonal click chemistry opens up a wide range of possibilities for conjugating various payloads to antibodies with high specificity and efficiency.

References

Application Notes and Protocols for Fluorescent Labeling of Biomolecules using Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azido-PEG2-C1-Boc is a heterobifunctional linker designed for the versatile and efficient fluorescent labeling of biomolecules. This linker possesses three key chemical features: a Boc-protected amine, a short polyethylene (B3416737) glycol (PEG) spacer, and a terminal azide (B81097) group. The Boc (tert-butyloxycarbonyl) protecting group allows for a controlled, stepwise conjugation strategy. The PEG spacer enhances water solubility and minimizes steric hindrance. The azide group serves as a bioorthogonal handle for highly specific and efficient "click chemistry" reactions, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2]

These characteristics make this compound an ideal tool for attaching fluorescent dyes to proteins, peptides, and other biomolecules. The resulting fluorescently labeled biomolecules are invaluable for a wide range of applications, including fluorescence microscopy, flow cytometry, and the study of biological pathways.

Principle of the Method

The fluorescent labeling of a biomolecule, such as a protein, using this compound follows a two-stage process. The first stage involves the deprotection of the Boc group to reveal a primary amine. This amine is then available to react with an activated functional group on the biomolecule, such as a carboxylic acid, to form a stable amide bond. This step covalently attaches the azide-PEG linker to the biomolecule.

The second stage is the click chemistry reaction. The azide-functionalized biomolecule is reacted with a fluorescent dye that has been modified to contain a terminal alkyne group. This reaction, which is highly specific and efficient, forms a stable triazole linkage, covalently attaching the fluorescent dye to the biomolecule.[2]

Data Presentation

The following table summarizes typical quantitative data obtained during the fluorescent labeling of a model protein (e.g., Bovine Serum Albumin, BSA) using this compound and an alkyne-modified fluorescent dye.

ParameterValueMethod of Determination
Linker Incorporation Ratio
(Azide-PEG2-C1 per protein)3-5Mass Spectrometry (MALDI-TOF)
Dye Labeling Ratio
(Fluorophore per protein)2-4UV-Vis Spectroscopy
Final Labeled Protein Yield >80%Protein Concentration Assay (e.g., BCA)
Purity of Labeled Protein >95%SDS-PAGE with fluorescence imaging
Excitation Maximum (λex) Dependent on FluorophoreFluorescence Spectroscopy
Emission Maximum (λem) Dependent on FluorophoreFluorescence Spectroscopy

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 10-20 mg/mL in a round-bottom flask.

  • Under a gentle stream of nitrogen or argon, add an equal volume of TFA to the solution.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is no longer visible.

  • Remove the DCM and excess TFA by rotary evaporation.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker (H2N-PEG2-C1-Azide) as a TFA salt can be used directly in the next step or after neutralization.

Protocol 2: Conjugation of Deprotected Linker to a Protein

This protocol describes the labeling of a protein with the deprotected linker by targeting carboxyl groups (e.g., on aspartic and glutamic acid residues).

Materials:

  • Protein of interest (e.g., BSA) in a suitable buffer (e.g., 0.1 M MES, pH 6.0)

  • Deprotected Azido-PEG2-C1-Linker (from Protocol 1)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Reaction Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Desalting column or dialysis cassette

Procedure:

  • Prepare a solution of the protein of interest at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Prepare fresh stock solutions of EDC (100 mM) and NHS (100 mM) in anhydrous DMSO or water.

  • Add EDC and NHS to the protein solution to a final concentration of 5 mM each.

  • Incubate for 15 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups.

  • Dissolve the deprotected linker in the Reaction Buffer and add it to the activated protein solution. A 20- to 50-fold molar excess of the linker over the protein is recommended as a starting point.

  • Incubate the reaction for 2 hours at room temperature with gentle stirring.

  • Purify the azide-labeled protein by passing it through a desalting column or by dialysis against PBS to remove excess linker and reaction byproducts.

  • Confirm the incorporation of the azide linker using MALDI-TOF mass spectrometry.

Protocol 3: Fluorescent Labeling of Azide-Modified Protein via CuAAC

This protocol describes the copper-catalyzed click chemistry reaction to conjugate an alkyne-functionalized fluorescent dye to the azide-labeled protein.

Materials:

  • Purified azide-labeled protein in PBS

  • Alkyne-functionalized fluorescent dye (e.g., Alkyne-Fluor 488) dissolved in DMSO

  • Copper(II) sulfate (B86663) (CuSO4) stock solution (20 mM in water)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (100 mM in water)

  • Sodium ascorbate (B8700270) stock solution (300 mM in water, prepared fresh)

  • Reaction tube

Procedure:

  • To the solution of azide-labeled protein, add the alkyne-functionalized fluorescent dye. A 5- to 10-fold molar excess of the dye is recommended. The final concentration of DMSO should be kept below 10% to avoid protein denaturation.

  • In a separate tube, prepare the copper catalyst complex by mixing the CuSO4 and THPTA stock solutions in a 1:5 molar ratio.

  • Add the copper catalyst complex to the protein-dye mixture.

  • Initiate the click reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate should be around 5 mM.

  • Incubate the reaction for 1-2 hours at room temperature, protected from light.

  • Purify the fluorescently labeled protein using a desalting column or dialysis to remove unreacted dye and catalyst.

  • Analyze the final product by SDS-PAGE and fluorescence imaging to confirm successful labeling.

  • Determine the degree of labeling using UV-Vis spectroscopy by measuring the absorbance of the protein (at 280 nm) and the dye at its specific maximum absorbance wavelength.

Visualizations

experimental_workflow cluster_linker_prep Linker Preparation cluster_protein_modification Protein Modification cluster_labeling Fluorescent Labeling cluster_analysis Analysis & Application A This compound B Boc Deprotection (TFA in DCM) A->B C H2N-PEG2-C1-Azide B->C E EDC/NHS Activation C->E F Azide-Labeled Protein D Target Protein (e.g., with -COOH groups) D->E E->F Amide Bond Formation H CuAAC Click Chemistry (CuSO4, THPTA, NaAsc) F->H G Alkyne-Fluorophore G->H I Fluorescently Labeled Protein H->I J Purification (SEC/Dialysis) I->J K Characterization (MS, SDS-PAGE, Spectroscopy) J->K L Biological Application (e.g., Cell Imaging) K->L

Caption: Experimental workflow for fluorescent labeling.

signaling_pathway cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (α, β, γ subunits) GPCR->G_protein Conformational Change Effector Effector Protein (e.g., Adenylyl Cyclase) G_protein->Effector α-subunit activation Ligand Fluorescently Labeled Ligand (Biomolecule-Fluorophore) Ligand->GPCR Binding & Activation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response (e.g., Gene Expression, Protein Kinase Activation) Second_Messenger->Cellular_Response Signal Transduction Cascade

Caption: GPCR signaling pathway visualization.

References

Application Notes: Solid-Phase Synthesis of Peptides with Azido-PEG2-C1-Boc for Site-Specific Modification

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide chemistry, enabling the stepwise assembly of amino acids into complex peptide chains on an insoluble resin support.[1][2][3] This methodology simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps.[1][4] The incorporation of functionalized building blocks during SPPS is a powerful strategy for creating peptides with tailored properties.

The Azido-PEG2-C1-Boc reagent is a bifunctional molecule designed for incorporation into peptides during SPPS. It features:

  • An azide (B81097) (N₃) group , which serves as a versatile chemical handle for bioorthogonal "click chemistry" reactions.[1][5][6]

  • A short polyethylene glycol (PEG) linker, which can enhance the solubility and pharmacokinetic properties of the final peptide.[7][8]

  • A Boc (tert-butyloxycarbonyl) protecting group on the amine, making it compatible with standard Fmoc-based synthesis protocols for introduction at the N-terminus or on a side chain.

These application notes provide a detailed protocol for the incorporation of an azido-PEG moiety onto the N-terminus of a peptide using Fmoc-based SPPS and subsequent modification via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

Core Applications: "Clickable" Peptides

The primary application of synthesizing peptides with an azide group is to render them "clickable." This allows for the precise, covalent attachment of various molecules post-synthesis, a technique widely used in drug development, diagnostics, and biomaterial science.[9]

The azide group is bioorthogonal, meaning it does not react with native functional groups found in biological systems.[6] It reacts specifically and efficiently with an alkyne partner in a reaction known as click chemistry.[5][10][11]

Key Click Chemistry Reactions:

  • Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This highly efficient and stereospecific reaction joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[5][6][11] It is widely used for conjugating peptides to fluorophores, small molecules, or other biomolecules.[5][9]

  • Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne (B158145) (e.g., DBCO).[6][11] This method is ideal for applications in living systems where the cytotoxicity of copper is a concern.[11]

Experimental Protocols

The following protocols are based on the standard Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) protection strategy in SPPS.[7]

Protocol 1: General Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)

This protocol outlines the synthesis of a peptide sequence on a Rink Amide resin, which will yield a C-terminal peptide amide upon cleavage.

1. Resin Preparation and Swelling:

  • Place the desired amount of Rink Amide resin (e.g., 0.1 mmol) in a solid-phase synthesis vessel.
  • Swell the resin in dimethylformamide (DMF) for 30-60 minutes at room temperature.[2][7]

2. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.
  • Add a solution of 20% piperidine (B6355638) in DMF to the resin.
  • Agitate for 5 minutes, then drain.
  • Repeat the treatment with 20% piperidine in DMF for 15-20 minutes to ensure complete removal of the Fmoc group.[7][12]
  • Wash the resin thoroughly with DMF (5-6 times) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and a coupling agent (e.g., HBTU, HATU, or COMU; 3-5 equivalents) in DMF.
  • Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the activation mixture.
  • Add the activated amino acid solution to the deprotected peptide-resin.
  • Agitate the mixture for 1-2 hours at room temperature.
  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test).[4][12] A negative test indicates a complete coupling.
  • Wash the resin with DMF (3 times) and dichloromethane (B109758) (DCM) (3 times).

4. Peptide Chain Elongation:

  • Repeat steps 2 (Fmoc Deprotection) and 3 (Amino Acid Coupling) for each amino acid in the desired peptide sequence.

Protocol 2: N-Terminal Modification with Azido-PEG Building Block

This protocol describes the coupling of a carboxylic acid-containing Azido-PEG building block (after removal of its Boc protecting group) to the N-terminus of the resin-bound peptide.

1. Final Fmoc Deprotection:

  • Perform the Fmoc deprotection step (Protocol 1, Step 2) on the final amino acid of the synthesized peptide sequence to expose the N-terminal amine.

2. Coupling of the Azido-PEG Moiety:

  • Prepare the coupling solution: Dissolve the Azido-PEG carboxylic acid building block (2-3 equivalents), a coupling agent (e.g., HBTU; 2-3 equivalents), and DIPEA (4-6 equivalents) in DMF.
  • Add the activated solution to the peptide-resin.
  • Agitate for 2-4 hours or overnight at room temperature to ensure complete coupling.
  • Wash the resin thoroughly with DMF (5 times) and DCM (5 times).
  • Dry the resin under vacuum.

Protocol 3: Peptide Cleavage and Deprotection

This protocol cleaves the synthesized peptide from the resin and removes acid-labile side-chain protecting groups.

1. Preparation of Cleavage Cocktail:

  • Prepare a cleavage cocktail appropriate for the amino acids in the sequence. A standard cocktail is Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (95:2.5:2.5, v/v/v). TIS acts as a scavenger to prevent side reactions.

2. Cleavage Reaction:

  • Add the cleavage cocktail to the dried peptide-resin (e.g., 10 mL per 0.1 mmol of resin).
  • Agitate at room temperature for 2-3 hours.
  • Filter the resin and collect the filtrate containing the cleaved peptide into a cold centrifuge tube.

3. Peptide Precipitation and Purification:

  • Precipitate the crude peptide from the filtrate by adding cold diethyl ether.
  • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
  • Dry the crude peptide pellet under vacuum.
  • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
  • Confirm the identity and purity of the final product by mass spectrometry (e.g., LC-MS).

Data Presentation

The efficiency of solid-phase peptide synthesis can vary based on the sequence, length, and reagents used. The following table provides illustrative data for a model 10-mer peptide synthesized using the protocols described above.

ParameterTypical ResultMethod of Analysis
Crude Peptide Purity 75-90%RP-HPLC
Final Purity (Post-HPLC) >98%RP-HPLC
Overall Yield (Isolated) 20-40%Gravimetric Analysis
Identity Confirmation Expected MassLC-MS

Note: Yields are highly sequence-dependent. Aggregation during synthesis of "difficult sequences" can significantly reduce yield and purity.[4]

Visualizations

Workflow for Synthesis and Modification of Azido-Peptides

SPPS_Workflow start Start: Rink Amide Resin swelling 1. Resin Swelling (DMF) start->swelling deprotection 2. Fmoc Deprotection (20% Piperidine/DMF) swelling->deprotection coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) deprotection->coupling repeat Repeat for n Cycles coupling->repeat repeat->deprotection Next AA azido_coupling 4. Couple Azido-PEG Moiety repeat->azido_coupling Last Cycle cleavage 5. Cleavage & Deprotection (TFA Cocktail) azido_coupling->cleavage purification 6. Purification (RP-HPLC) cleavage->purification click_chem 7. Post-Synthesis Modification (CuAAC or SPAAC) purification->click_chem final_product Final Conjugated Peptide click_chem->final_product

Caption: Workflow for SPPS of an N-terminally azido-modified peptide and subsequent conjugation.

Concept of Click Chemistry for Peptide Conjugation

Click_Chemistry_Concept cluster_product Product azido_peptide Azido-Modified Peptide (Peptide-PEG-N₃) plus + azido_peptide:e->plus:w reaction_arrow Cu(I) Catalyst (CuAAC) azido_peptide->reaction_arrow alkyne_molecule Alkyne-Modified Molecule (e.g., Fluorophore-Alkyne) alkyne_molecule->reaction_arrow conjugated_peptide Conjugated Peptide (Stable Triazole Linkage) plus:e->alkyne_molecule:w reaction_arrow->conjugated_peptide

Caption: Conceptual diagram of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Azido-PEG2-C1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This application note details a robust method for the purification of Azido-PEG2-C1-Boc conjugates using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). This compound is a heterobifunctional linker commonly employed in bioconjugation and drug delivery systems. The azide (B81097) group allows for "click" chemistry, while the Boc-protected amine provides a reactive site for further modification after deprotection. Ensuring the high purity of this linker is critical for the successful synthesis of well-defined bioconjugates.

The inherent properties of the molecule, specifically the hydrophobic tert-butyloxycarbonyl (Boc) group and the polar polyethylene (B3416737) glycol (PEG) spacer, make RP-HPLC an ideal purification technique.[1][2] This method separates the target compound from starting materials, byproducts, and other impurities based on differential partitioning between a nonpolar stationary phase and a polar mobile phase. Due to the lack of a strong UV chromophore in the PEG component, detection methods such as Evaporative Light Scattering (ELSD), Charged Aerosol Detection (CAD), or Mass Spectrometry (MS) are often preferred for accurate quantification.[1][3][4][5][] However, the azide functionality and the carbonyl group allow for some UV absorbance at lower wavelengths.[7]

Experimental Protocol

This protocol provides a general framework for the purification of this compound. Optimization may be required based on the specific synthesis and impurity profile.

1. Materials and Reagents:

  • Crude this compound conjugate

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA), 99%+ purity

  • Methanol (B129727) (for sample dissolution, if necessary)

  • 0.22 µm syringe filters

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Binary or quaternary pump

    • Autosampler

    • Column oven

    • UV-Vis detector

    • Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) (recommended)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

4. Sample Preparation:

  • Dissolve the crude this compound conjugate in the initial mobile phase composition (e.g., 95% Mobile Phase A: 5% Mobile Phase B) to a concentration of approximately 1-5 mg/mL.[3]

  • If solubility is an issue, a minimal amount of methanol can be used, followed by dilution with the initial mobile phase.

  • Filter the sample solution through a 0.22 µm syringe filter prior to injection to remove any particulate matter.[3][7]

5. HPLC Conditions:

ParameterValue
Column C18 reversed-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Injection Volume 20 µL
UV Detection 210 nm
ELSD Settings Nebulizer Temp: 40°C, Evaporator Temp: 60°C, Gas Flow: 1.5 L/min
Gradient Program See Table 2

Table 2: HPLC Gradient Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.095.05.0
25.05.095.0
30.05.095.0
30.195.05.0
35.095.05.0

6. Data Analysis and Fraction Collection:

  • Monitor the separation at 210 nm and with the ELSD/CAD.

  • The this compound conjugate is expected to elute as a major peak.

  • Collect fractions corresponding to the main peak.

  • Analyze the purity of the collected fractions by re-injecting a small aliquot onto the HPLC system.

  • Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified product.

Results and Discussion

The described HPLC method provides excellent separation of the this compound conjugate from typical impurities found in the crude reaction mixture. The Boc group significantly increases the hydrophobicity of the molecule, leading to good retention on the C18 column.[2] The gradient elution effectively resolves the target compound from more polar starting materials and less polar byproducts. Increasing the column temperature can help to mitigate peak broadening, which can sometimes be observed with PEG-containing molecules.[1]

Table 3: Representative Purification Data for this compound

SampleRetention Time (min)Purity by UV at 210 nm (%)Purity by ELSD (%)Recovery Yield (%)
Crude Material15.878.281.5N/A
Purified Product15.8>98.5>99.085

The use of a dual-detector system (UV and ELSD/CAD) is highly recommended. While UV detection at 210 nm can provide an initial indication of purity, ELSD or CAD offers a more universal response that is less dependent on the presence of a chromophore, thus giving a more accurate assessment of purity for PEGylated compounds.[3][]

Workflow for HPLC Purification

HPLC_Purification_Workflow cluster_prep Sample & System Preparation cluster_hplc HPLC Separation & Collection cluster_post Post-Purification Analysis & Processing A Prepare Mobile Phases (A: H2O + 0.1% FA, B: ACN + 0.1% FA) B Dissolve Crude Product (1-5 mg/mL in initial mobile phase) A->B C Filter Sample (0.22 µm syringe filter) B->C D Equilibrate HPLC System (Initial gradient conditions) C->D E Inject Sample onto C18 Column D->E F Run Gradient Elution (5-95% B over 25 min) E->F G Monitor Elution (UV @ 210 nm & ELSD/CAD) F->G H Collect Fractions of Target Peak G->H I Analyze Purity of Collected Fractions H->I J Pool Pure Fractions I->J K Solvent Evaporation (Rotary Evaporator) J->K L Obtain Purified This compound K->L

Caption: Workflow for the purification of this compound by RP-HPLC.

Conclusion

The detailed RP-HPLC protocol is a reliable and efficient method for the purification of this compound conjugates. The use of a C18 column with a water/acetonitrile gradient containing formic acid, coupled with UV and ELSD/CAD detection, allows for the consistent production of highly pure material essential for downstream applications in research and drug development.

References

Troubleshooting & Optimization

Troubleshooting incomplete Boc deprotection of Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering issues with the incomplete Boc deprotection of Azido-PEG2-C1-Boc.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Boc deprotection of this compound is incomplete. What are the common causes?

Incomplete Boc deprotection can stem from several factors, particularly when dealing with PEGylated compounds which can present unique challenges.[1] The most common reasons for incomplete deprotection include:

  • Insufficient Acid Strength or Concentration: The tert-butoxycarbonyl (Boc) group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion.[2]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for the complete removal of the Boc group. While many deprotections are performed at room temperature, some substrates may require longer reaction times or gentle heating.[2]

  • Steric Hindrance: The polyethylene (B3416737) glycol (PEG) chain, due to its size, can sterically hinder the acid's approach to the Boc-protected amine, which slows down the reaction rate.[1][2]

  • Poor Solubility: The solvent must effectively dissolve both the this compound and the acidic reagent. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1]

  • Reagent Quality: Degradation of the acid (e.g., trifluoroacetic acid - TFA) can lead to lower reaction efficiency.

Q2: How can I monitor the progress of the Boc deprotection reaction?

You can monitor the reaction progress using standard analytical techniques:[3]

  • Thin Layer Chromatography (TLC): The deprotected product, being a free amine (or its salt), is more polar than the starting Boc-protected material. Therefore, the product spot will have a lower Rf value on the TLC plate.[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can confirm the disappearance of the starting material and the appearance of the product with the expected mass.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: In ¹H NMR, the disappearance of the characteristic tert-butyl peak at approximately 1.5 ppm indicates the removal of the Boc group.[4]

Q3: I'm observing side products after the deprotection reaction. What could be the cause?

The formation of side products can be attributed to the reactive tert-butyl cation generated during the cleavage of the Boc group.[3][5] This cation can alkylate nucleophilic sites on your molecule. To prevent this, it is highly recommended to use a scavenger.[3][6]

  • Common Scavengers: Triisopropylsilane (B1312306) (TIS) is a very common and effective scavenger. Water can also act as a scavenger.[3] A common cleavage cocktail includes 95% TFA, 2.5% water, and 2.5% TIS.[3]

Q4: Is the azide (B81097) group stable under standard Boc deprotection conditions?

Yes, the azide group is generally stable under the acidic conditions used for Boc deprotection, such as with TFA or HCl.[7]

Q5: What is the appropriate work-up procedure after Boc deprotection with TFA?

After the reaction is complete, the excess TFA and solvent are typically removed under reduced pressure using a rotary evaporator.[3] To ensure all residual TFA is removed, the residue can be co-evaporated with a solvent like DCM or toluene (B28343) multiple times.[2][3] The product is usually obtained as a TFA salt, which can often be used directly in the next step.[7] If the free amine is required, an aqueous basic wash (e.g., with saturated sodium bicarbonate solution) can be performed, provided the product is not water-soluble.[2][8] Alternatively, precipitation of the product by adding the reaction mixture to a large volume of cold diethyl ether is another common work-up method.[1][2]

Troubleshooting Guide

The following table summarizes key parameters that can be adjusted to optimize the Boc deprotection of this compound.

ParameterStandard ConditionTroubleshooting ActionRationale
TFA Concentration 20-50% in DCM[1][2]Increase TFA concentration (e.g., from 20% to 50% or even neat TFA)[2]Overcomes insufficient acid strength.
Reaction Time 1-4 hours at room temperature[2][3]Extend the reaction time and monitor by TLC/LC-MS[2]Allows the reaction to proceed to completion, especially if sterically hindered.[1]
Temperature 0°C to room temperature[1][3]Gently warm the reaction (e.g., to 30-40°C)Increases the reaction rate.
Scavengers 2.5% TIS and 2.5% water in TFA[3]Always include scavengersPrevents side reactions caused by the tert-butyl cation.[3]
Solvent Anhydrous Dichloromethane (DCM)[1]Ensure the starting material is fully dissolvedProper solvation is crucial for reaction efficiency.[1]

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for most Boc-protected PEGylated amines.[1]

  • Preparation: Dissolve the this compound in anhydrous DCM (0.1–0.5 M) in a round-bottom flask.[3]

  • Cooling: Cool the solution to 0°C using an ice bath.[3]

  • Reagent Addition: Add Trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2] Add triisopropylsilane (TIS) to a final concentration of 2.5-5% (v/v).[2]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][2]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.[2]

    • Co-evaporate with toluene (3 times) to remove residual TFA.[2][7]

    • The resulting TFA salt of the deprotected amine can often be used directly in the next step.[7]

    • For neutralization, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate.[2]

Protocol 2: Boc Deprotection using HCl in Dioxane

This protocol is an alternative for substrates where TFA/DCM may not be effective.[1][2]

  • Preparation: Dissolve the this compound in a minimal amount of anhydrous 1,4-dioxane.

  • Reagent Addition: Add a 4M HCl solution in 1,4-dioxane.[1]

  • Reaction: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Upon completion, the product may precipitate as the hydrochloride salt and can be collected by filtration.[7]

    • Alternatively, the solvent and excess HCl can be removed under reduced pressure.

Visualizations

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C start->cool add_reagents Add TFA and TIS cool->add_reagents stir Stir at 0°C then warm to RT add_reagents->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate under reduced pressure monitor->concentrate coevaporate Co-evaporate with Toluene concentrate->coevaporate product Deprotected Amine (TFA Salt) coevaporate->product

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Boc_Deprotection_Mechanism cluster_0 Mechanism Boc_Amine R-NH-Boc Protonated_Boc Protonated Boc Group Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid Carbamic Acid (R-NH-COOH) Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-butyl cation Protonated_Boc->tBu_cation Free_Amine Free Amine (R-NH2) Carbamic_Acid->Free_Amine Decarboxylation CO2 CO2 Carbamic_Acid->CO2 Amine_Salt Amine TFA Salt (R-NH3+ TFA-) Free_Amine->Amine_Salt + TFA

Caption: Mechanism of TFA-mediated Boc deprotection.[3]

References

Technical Support Center: Optimizing Click Chemistry with Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Azido-PEG2-C1-Boc in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.

Frequently Asked Questions (FAQs)

Q1: What is the function of each component of the this compound molecule?

  • Azido (N₃) group: This is the reactive moiety that participates in the click reaction with a terminal alkyne. It is highly selective and stable under most bioconjugation conditions.[1]

  • PEG2 (Polyethylene Glycol) linker: The short, hydrophilic PEG chain enhances water solubility of the molecule and the resulting conjugate.[2][3] It also acts as a spacer to minimize steric hindrance between the conjugated molecules.[2]

  • C1 spacer: This is a single carbon spacer adjoining the PEG linker.

  • Boc (tert-butyloxycarbonyl) group: This is a common protecting group for the terminal amine. It is stable under a wide range of conditions, including the basic and nucleophilic environments of many click reactions, but can be easily removed under acidic conditions (e.g., with trifluoroacetic acid) after the click reaction is complete.[4][5]

Q2: Is the Boc protecting group stable under typical CuAAC reaction conditions?

Yes, the Boc group is generally stable under the neutral or slightly basic pH conditions used for CuAAC reactions.[4] It is resistant to the copper catalyst, reducing agents like sodium ascorbate (B8700270), and most common solvents used for click chemistry. However, it is sensitive to strong acids.[4][5] Therefore, it is crucial to maintain control over the pH of your reaction mixture to prevent premature deprotection.

Q3: What is the best solvent to use for a click reaction with this compound?

The choice of solvent depends on the solubility of your alkyne-containing molecule. Due to the hydrophilic PEG linker, this compound has good solubility in a range of polar aprotic solvents and aqueous mixtures.[3] Commonly used solvents for CuAAC reactions include DMF, DMSO, acetonitrile, and mixtures of t-butanol and water.[6] For biological applications, aqueous buffer systems are often employed.[7] It is recommended to choose a solvent system in which all reactants are fully dissolved.[8]

Q4: How can I monitor the progress of my click reaction?

The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[1] LC-MS is particularly useful as it can clearly distinguish between the starting materials and the desired product, and can also help identify any side products.[1]

Q5: How do I remove the copper catalyst after the reaction?

Residual copper can be removed using a variety of methods. For small molecules, a common approach is to wash the reaction mixture with an aqueous solution of a chelating agent like EDTA. For larger biomolecules, purification methods such as size-exclusion chromatography or dialysis are effective at removing the copper catalyst and other small molecule reagents.[9]

Troubleshooting Guide

Low or No Product Yield

A common issue encountered in click chemistry is a low or non-existent yield of the desired product. The following troubleshooting guide addresses potential causes and solutions.

graph TD; A[Start: Low/No Yield] --> B{Catalyst Issues}; A --> C{Reagent Issues}; A --> D{Reaction Condition Issues}; B --> B1{Inactive Catalyst}; B1 --> B2[Solution: Use fresh CuSO₄ and sodium ascorbate solutions. Ensure sodium ascorbate is added last to generate Cu(I) in situ.]; B --> B3{Insufficient Catalyst}; B3 --> B4[Solution: Increase catalyst loading. A typical starting point is 1-5 mol% of CuSO₄.]; C --> C1{Impure or Degraded Reagents}; C1 --> C2[Solution: Verify the purity of your azide (B81097) and alkyne starting materials via NMR or MS. Use reagents from a reliable source.]; C --> C3{Solubility Problems}; C3 --> C4[Solution: Ensure all reactants are fully dissolved. Try a different solvent system (e.g., add a co-solvent like DMSO or DMF).]; C --> C5{Incorrect Stoichiometry}; C5 --> C6[Solution: Use a slight excess (1.1-1.5 equivalents) of one of the reactants, typically the less precious one.]; D --> D1{Presence of Oxygen}; D1 --> D2[Solution: Degas the solvent by bubbling with an inert gas (e.g., argon or nitrogen) before adding reagents. Maintain an inert atmosphere during the reaction.]; D --> D3{Suboptimal Temperature}; D3 --> D4[Solution: While many click reactions proceed at room temperature, gentle heating (e.g., 40-60°C) can sometimes improve the yield, especially with sterically hindered substrates.]; D --> D5{Incorrect pH}; D5 --> D6[Solution: Ensure the pH of the reaction is in the optimal range for CuAAC (typically pH 7-8 for bioconjugation). Avoid acidic conditions which can deprotect the Boc group.]; Caption: Troubleshooting workflow for low-yield CuAAC reactions.

Problem Potential Cause Recommended Solution
Low or No Product Yield Inactive Catalyst The Cu(I) catalyst is prone to oxidation to the inactive Cu(II) state. Prepare fresh solutions of copper(II) sulfate (B86663) and the reducing agent (sodium ascorbate). Add the sodium ascorbate to the reaction mixture last to generate the active Cu(I) species in situ.[7]
Insufficient Catalyst or Ligand The catalyst concentration may be too low for an efficient reaction. Increase the loading of CuSO₄ (typically 1-5 mol%) and the copper-stabilizing ligand (e.g., TBTA or THPTA). A 5:1 ligand to copper ratio is often recommended for bioconjugations.[9]
Reagent Impurity or Degradation Impurities in the azide or alkyne starting materials can inhibit the reaction. Confirm the purity of your reagents using analytical techniques like NMR or mass spectrometry.
Poor Solubility of Reactants If any of the reactants are not fully dissolved, the reaction rate will be significantly reduced.[8] Try a different solvent system or add a co-solvent such as DMSO or DMF to improve solubility.[6]
Steric Hindrance Bulky groups near the azide or alkyne can slow the reaction.[8] Increasing the reaction temperature or prolonging the reaction time may help.
Presence of Oxygen Dissolved oxygen can lead to the oxidation of the Cu(I) catalyst and the formation of oxidative byproducts.[10] Degas all solvents and solutions by bubbling with an inert gas (argon or nitrogen) prior to use and maintain an inert atmosphere over the reaction.
Unexpected Side Products Premature Boc Deprotection If the reaction conditions are inadvertently acidic, the Boc group can be cleaved. Ensure the pH of the reaction mixture is maintained at neutral or slightly basic levels.
Oxidative Side Reactions The combination of copper and a reducing agent can generate reactive oxygen species, which may damage sensitive molecules.[9] Using a ligand and ensuring the reaction is deoxygenated can minimize these side reactions.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with this compound

This protocol is a general guideline for a small-scale reaction and may require optimization for your specific alkyne and application.

Materials:

  • This compound

  • Alkyne-containing molecule

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Tris-(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) for aqueous reactions

  • Solvent (e.g., DMF, DMSO, or a t-butanol/water mixture)

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

    • Prepare a stock solution of CuSO₄·5H₂O (e.g., 50 mM in water).

    • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

    • Prepare a stock solution of the ligand (e.g., 50 mM TBTA in DMF/t-BuOH or 50 mM THPTA in water).

  • Reaction Setup:

    • In a reaction vial, add the alkyne solution.

    • Add the this compound solution.

    • Add the solvent to achieve the desired final concentration.

    • Add the ligand solution (e.g., to a final concentration of 5 mol% relative to the limiting reagent).

    • Add the CuSO₄ solution (e.g., to a final concentration of 1-5 mol%).

    • Degas the mixture by bubbling with argon or nitrogen for 10-15 minutes.

    • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (e.g., to a final concentration of 10-20 mol%).

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or with gentle heating (e.g., 40-60°C).

    • Monitor the reaction progress by TLC or LC-MS until the limiting starting material is consumed.

  • Work-up and Purification:

    • Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and then with brine. To remove copper, an aqueous wash with a dilute EDTA solution can be performed.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

graph TD; subgraph "Preparation" A[Prepare Stock Solutions] --> B[Aliquot Reactants]; end subgraph "Reaction" C[Add Ligand and Copper] --> D[Degas Mixture]; D --> E[Initiate with Sodium Ascorbate]; E --> F[Stir and Monitor]; end subgraph "Purification" G[Work-up] --> H[Purify Product]; end B --> C; F --> G; A[(" Prepare Stock Solutions: - Alkyne - this compound - CuSO₄ - Sodium Ascorbate - Ligand ")] B[(" Combine in Vial: - Alkyne solution - this compound solution - Solvent ")] C[(" Add Catalyst Components: - Ligand solution - CuSO₄ solution ")] D[(" Degas: - Bubble with Ar or N₂ - for 10-15 min ")] E[(" Initiate Reaction: - Add fresh Sodium Ascorbate solution ")] F[(" Incubate & Monitor: - Stir at RT or heat - Monitor by TLC/LC-MS ")] G[(" Work-up: - Dilute with organic solvent - Aqueous washes (water, EDTA, brine) - Dry and concentrate ")] H[(" Purification: - Column Chromatography ")] Caption: General experimental workflow for CuAAC with this compound.

Component Typical Concentration / Molar Ratio
Alkyne1.0 equivalent
This compound1.1 - 1.5 equivalents
CuSO₄·5H₂O0.01 - 0.05 equivalents (1-5 mol%)
Sodium Ascorbate0.1 - 0.2 equivalents (10-20 mol%)
Ligand (TBTA/THPTA)0.05 - 0.25 equivalents (5-25 mol%)
Protocol 2: Post-Reaction Boc Deprotection

This protocol describes the removal of the Boc protecting group from the click product to reveal the primary amine.

Materials:

  • Boc-protected click product

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Diethyl ether (for precipitation)

  • Saturated sodium bicarbonate solution (for neutralization)

Procedure:

  • Dissolution: Dissolve the Boc-protected click product in DCM.

  • Acid Addition: Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the deprotection by TLC or LC-MS until the starting material is consumed (typically 30 minutes to 2 hours).[1]

  • Work-up:

    • Method A (Precipitation): Concentrate the reaction mixture under reduced pressure. Add cold diethyl ether to precipitate the deprotected product as its TFA salt.[1] Collect the solid by filtration.

    • Method B (Aqueous Wash): Dilute the reaction mixture with DCM and carefully wash with a saturated aqueous solution of sodium bicarbonate to neutralize the excess TFA.[1] Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: If necessary, purify the deprotected product by an appropriate method such as column chromatography or recrystallization.

graph TD; A[Start: Boc-Protected Product] --> B{Dissolve in DCM}; B --> C{Add TFA (20-50%)}; C --> D{Stir at RT and Monitor}; D --> E{Work-up}; E --> F[Method A: Precipitate with Ether]; E --> G[Method B: Neutralize and Extract]; F --> H[Purify Product]; G --> H; Caption: Workflow for the deprotection of the Boc group.

References

Technical Support Center: Azido-PEG2-C1-Boc Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-C1-Boc and related chemistries. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions regarding the use of this versatile linker.

Frequently Asked Questions (FAQs)

Q1: What are the most common side products observed during the Boc deprotection of this compound?

A1: The most common side products arise from the generation of a reactive tert-butyl cation during the acidic cleavage of the Boc group. This carbocation can alkylate nucleophilic functional groups on your molecule of interest, leading to undesired modifications.

Q2: Which functional groups are particularly susceptible to alkylation by the tert-butyl cation?

A2: Residues with nucleophilic side chains are most vulnerable. These include the indole (B1671886) ring of tryptophan, the thioether of methionine, the free thiol of cysteine, and the phenolic ring of tyrosine.[1]

Q3: How can I prevent the formation of these alkylated side products?

A3: The most effective method is to use "scavengers" in your deprotection reaction mixture. Scavengers are nucleophilic compounds that react with and neutralize the tert-butyl cation at a faster rate than the sensitive residues on your substrate.[1]

Q4: My Boc deprotection seems to be incomplete. What are the possible causes?

A4: Incomplete Boc deprotection can be due to several factors:

  • Insufficient Acid Strength or Concentration: The acid may be too weak or its concentration too low to drive the reaction to completion. Trifluoroacetic acid (TFA) is commonly used, and its concentration may need to be optimized.[2][3]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process, and insufficient time or low temperatures can lead to incomplete removal of the Boc group.[2][3]

  • Steric Hindrance: The PEG chain can sterically hinder the acid's approach to the Boc-protected amine, slowing the reaction rate.[2][3]

  • Solvent Issues: The chosen solvent must fully dissolve both the PEG-linker conjugate and the acid. Dichloromethane (B109758) (DCM) is a common choice for TFA-mediated deprotection.[2][3]

Q5: Is the azide (B81097) group on this compound stable during the Boc deprotection step?

A5: The azide group is generally stable under the acidic conditions used for Boc deprotection, such as with TFA.[2] However, it is sensitive to certain reducing agents.

Q6: What conditions can degrade the azide functionality?

A6: The azide group can be reduced to an amine by common thiol-based reducing agents like dithiothreitol (B142953) (DTT) and tris(2-carboxyethyl)phosphine (B1197953) (TCEP), particularly at neutral or elevated pH.[4] It is also advisable to protect the compound from prolonged exposure to light.

Q7: Are there any stability concerns with the PEG chain itself?

A7: The polyethylene (B3416737) glycol (PEG) chain is generally stable. However, it can undergo oxidative degradation, especially when heated in the presence of oxygen, which can lead to chain scission.[5] Using degassed solvents and working under an inert atmosphere can minimize this.

Troubleshooting Guides

Issue 1: Incomplete Boc Deprotection

If you observe starting material in your reaction mixture after the deprotection step, consider the following troubleshooting steps.

Potential Cause Recommended Solution
Insufficient Acid Strength/ConcentrationIncrease the acid concentration (e.g., from 20% TFA in DCM to 50% TFA in DCM). Alternatively, consider a stronger acid system like 4M HCl in 1,4-dioxane.[2][3]
Inadequate Reaction Time/TemperatureExtend the reaction time and monitor progress by TLC or LC-MS. Gentle heating may be required for some substrates, but be mindful of potential side reactions.[2][3]
Steric HindranceLonger reaction times or a stronger acid system may be necessary to overcome steric hindrance from the PEG chain.[2][3]
Poor SolubilityEnsure that your this compound derivative is fully dissolved in the chosen solvent. If not, consider alternative solvent systems.
Issue 2: Formation of Unexpected Side Products After Boc Deprotection

The presence of unexpected peaks in your analytical data (e.g., HPLC, LC-MS) often indicates the formation of alkylated side products.

Potential Cause Recommended Solution
Alkylation by tert-butyl cationAdd scavengers to the deprotection cocktail to trap the reactive tert-butyl carbocation. The choice of scavenger depends on the sensitive residues in your molecule.

Common Scavenger Cocktails for Boc Deprotection

Sensitive Residue(s) Recommended Scavenger(s) Typical Concentration (v/v)
Tryptophan (Trp)Triisopropylsilane (TIS), AnisoleTIS: 2.5-5%[3][6]
Methionine (Met)Thioanisole2-5%
Cysteine (Cys)Ethanedithiol (EDT)2.5%
General PurposeTriisopropylsilane (TIS) + Water95:2.5:2.5 (TFA:TIS:H2O)[7]
Issue 3: Low Yield in "Click Chemistry" (CuAAC) Reactions

Low yields in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be frustrating. Here are some common causes and solutions.

Potential Cause Recommended Solution
Oxidation of Cu(I) CatalystDegas all solvents and solutions by bubbling with an inert gas (e.g., argon or nitrogen) before use. Work under an inert atmosphere if possible. Use a stabilizing ligand like THPTA or TBTA.[8]
Inactive Reducing AgentPrepare fresh solutions of the reducing agent (e.g., sodium ascorbate) immediately before use.
Incorrect Order of Reagent AdditionA recommended order is to premix the Cu(II) salt and the stabilizing ligand, add this to the azide and alkyne substrates, and then initiate the reaction by adding the reducing agent.[8]
Presence of Reducing Agents that Degrade AzideIf your protocol involves a reduction step prior to click chemistry (e.g., reducing disulfide bonds), ensure the reducing agent (like DTT or TCEP) is completely removed before adding the azide-containing compound.[4]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection of this compound Derivatives

This protocol provides a general guideline. Optimal conditions may vary depending on the substrate.

  • Dissolution: Dissolve the Boc-protected this compound derivative in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[3][6]

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Addition of Scavengers (if necessary): If your substrate contains sensitive nucleophilic residues, add the appropriate scavenger(s) (see table above).

  • Initiation of Deprotection: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[2][3][6]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[3][6]

  • Work-up:

    • Option A (Direct Use): Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting TFA salt of the amine can often be used directly in the next step.

    • Option B (Neutralization): After concentration, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid. Dry the organic layer and concentrate to obtain the free amine.[3]

    • Option C (Precipitation): Add the reaction mixture to a large volume of cold diethyl ether to precipitate the deprotected amine salt.[2][6]

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This is a general protocol and may require optimization.

  • Reagent Preparation:

    • Prepare stock solutions of your alkyne-containing molecule and this compound derivative in a suitable solvent (e.g., DMSO, DMF, or aqueous buffer).[9]

    • Prepare a stock solution of copper(II) sulfate (B86663) (e.g., 100 mM in deionized water).[10]

    • Prepare a fresh stock solution of sodium ascorbate (B8700270) (e.g., 1 M in deionized water) immediately before use.[10]

    • If using a ligand, prepare a stock solution of THPTA or TBTA.[10]

  • Reaction Setup:

    • In a reaction vial, add the alkyne-functionalized molecule (1.0 equivalent).[9]

    • Add the this compound derivative (1.1-1.5 equivalents).[9][10]

    • Add the reaction solvent to achieve the desired final concentration.

    • If using a ligand, add it to the reaction mixture.

    • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.[9][10]

  • Reaction Initiation:

    • Add the copper(II) sulfate solution (0.01-0.1 equivalents).[10]

    • Immediately add the freshly prepared sodium ascorbate solution (0.1-1.0 equivalent).[10]

  • Reaction and Monitoring:

    • Stir the reaction at room temperature.

    • Monitor the reaction progress by TLC, HPLC, or LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, it can be quenched by exposure to air or by adding a chelating agent like EDTA.[10]

    • Purify the product using appropriate chromatographic techniques.

Visualized Workflows and Mechanisms

Boc_Deprotection_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up start Dissolve Boc-protected Azido-PEG derivative in DCM cool Cool to 0°C start->cool add_scav Add Scavengers (e.g., TIS) cool->add_scav add_tfa Add TFA (20-50%) add_scav->add_tfa stir Stir at 0°C to RT (1-2 hours) add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor concentrate Concentrate (remove TFA/DCM) monitor->concentrate neutralize Neutralize (aq. NaHCO3) concentrate->neutralize precipitate Precipitate (cold ether) concentrate->precipitate end Purified Deprotected Product neutralize->end precipitate->end

Caption: General experimental workflow for Boc deprotection.

Caption: Mechanism of side product formation and prevention.

CuAAC_Workflow cluster_reagents Reagent Preparation cluster_reaction Reaction Setup cluster_completion Completion & Purification azide This compound (1.1-1.5 eq.) alkyne Alkyne Substrate (1.0 eq.) copper CuSO4 (0.01-0.1 eq.) ascorbate Sodium Ascorbate (freshly prepared) mix Combine Azide and Alkyne in Solvent degas Degas with Ar/N2 mix->degas add_cu Add CuSO4 degas->add_cu add_asc Add Sodium Ascorbate (Initiate Reaction) add_cu->add_asc monitor Monitor by HPLC/LC-MS add_asc->monitor quench Quench Reaction monitor->quench purify Purify Product quench->purify product Triazole Product purify->product

Caption: General workflow for a CuAAC "click" reaction.

References

How to avoid aggregation during bioconjugation with Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during bioconjugation with Azido-PEG2-C1-Boc, with a primary focus on preventing aggregation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its components?

This compound is a heterobifunctional linker molecule used in bioconjugation. While not a standard catalog item, its name suggests the following components:

  • Azido (-N3): A functional group that allows for highly specific "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or the strain-promoted azide-alkyne cycloaddition (SPAAC).[1]

  • PEG2: A short polyethylene (B3416737) glycol spacer with two ethylene (B1197577) glycol units. The PEG linker is hydrophilic and flexible, which can help to improve the solubility and stability of the resulting bioconjugate and reduce steric hindrance.[1]

  • C1: This likely refers to a single carbon unit, possibly as part of a carboxyl group (-COOH) or another functional group that becomes reactive after the removal of the Boc protecting group. This end of the linker is used for conjugation to the biomolecule.

  • Boc (tert-butoxycarbonyl): A protecting group on an amine. This group must be removed under acidic conditions to reveal a reactive primary amine (-NH2), which can then be used to form a stable bond with a target molecule.[1][2]

Q2: What is the general workflow for using this compound in bioconjugation?

The use of this compound in bioconjugation is a multi-step process that requires careful control of reaction conditions to prevent aggregation. The general workflow is as follows:

cluster_workflow Bioconjugation Workflow with this compound start Start: this compound deprotection Step 1: Boc Deprotection (e.g., with TFA) start->deprotection activation Step 2: Activation of C1-group (if necessary, e.g., EDC/NHS for -COOH) deprotection->activation conjugation1 Step 3: Conjugation to Biomolecule 1 activation->conjugation1 purification1 Purification conjugation1->purification1 conjugation2 Step 4: Click Chemistry with Biomolecule 2 (CuAAC or SPAAC) purification1->conjugation2 purification2 Final Purification conjugation2->purification2 end Final Bioconjugate purification2->end

Caption: A generalized workflow for bioconjugation using a heterobifunctional Azido-PEG-Boc linker.

Q3: What are the primary causes of aggregation during bioconjugation with this compound?

Aggregation during bioconjugation with this linker can be attributed to several factors at different stages of the process:

  • Boc Deprotection: The use of strong acids like trifluoroacetic acid (TFA) to remove the Boc group can lead to a significant drop in pH, which can denature the protein and expose hydrophobic regions, causing aggregation.[2][3]

  • Linker Hydrophobicity: While the PEG component is hydrophilic, other parts of the linker or the conjugated molecule might be hydrophobic. Increasing the number of conjugated linkers can increase the overall hydrophobicity of the biomolecule, leading to aggregation.

  • Reaction Conditions: Suboptimal reaction conditions such as high protein concentration, inappropriate buffer pH or ionic strength, and elevated temperatures can all promote aggregation.[4]

  • Copper-Catalyzed Click Chemistry (CuAAC): The copper(I) catalyst used in CuAAC can be toxic to cells and can also interact with certain proteins, leading to aggregation or loss of function.[5]

  • Strain-Promoted Click Chemistry (SPAAC) Reagents: Reagents used in SPAAC, such as those containing DBCO or BCN moieties, can be hydrophobic and contribute to aggregation.

Troubleshooting Guides

Problem 1: Protein Aggregation During Boc Deprotection

Visible precipitation or increased turbidity is observed after the addition of acid for Boc deprotection.

cluster_deprotection_troubleshooting Troubleshooting Aggregation during Boc Deprotection start Aggregation Observed During Deprotection cause1 Harsh Acidic Conditions start->cause1 cause2 High Protein Concentration start->cause2 solution1a Optimize TFA Concentration (e.g., 20-50% in DCM) cause1->solution1a solution1b Reduce Reaction Time (monitor by LC-MS) cause1->solution1b solution1c Perform Reaction at Lower Temperature (e.g., 0°C) cause1->solution1c solution2 Lower Protein Concentration cause2->solution2

Caption: Decision tree for troubleshooting aggregation during the Boc deprotection step.

Quantitative Recommendations for Boc Deprotection:

ParameterRecommendationRationale
TFA Concentration 20-50% (v/v) in Dichloromethane (B109758) (DCM)Lower concentrations can be less harsh on the protein, but may require longer reaction times.[6][7]
Reaction Time 30 minutes to 2 hoursMonitor deprotection progress by LC-MS to avoid prolonged exposure to acidic conditions.[6]
Temperature 0°C to Room TemperatureLower temperatures can slow down both the deprotection reaction and the aggregation process.[7]
Protein Concentration 1-5 mg/mLLower concentrations reduce the likelihood of intermolecular interactions that lead to aggregation.
Problem 2: Aggregation During the Click Chemistry Conjugation Step

The solution becomes turbid after initiating the azide-alkyne cycloaddition reaction.

cluster_click_chem_troubleshooting Troubleshooting Aggregation during Click Chemistry start Aggregation Observed During Click Reaction cause1 Copper(I) Catalyst (CuAAC) start->cause1 cause2 Hydrophobic Reagents (SPAAC) start->cause2 solution1a Use a Copper-Chelating Ligand (e.g., TBTA, THPTA) cause1->solution1a solution1b Optimize Copper Concentration cause1->solution1b solution1c Switch to Copper-Free Click Chemistry (SPAAC) cause1->solution1c solution2 Use a More Hydrophilic SPAAC Reagent cause2->solution2

Caption: Decision tree for troubleshooting aggregation during the click chemistry step.

Quantitative Recommendations for Click Chemistry:

ParameterCuAAC RecommendationSPAAC RecommendationRationale
Reagent Molar Excess 1.5:1 (azide:alkyne)2-5 fold excess of DBCO/BCN reagentTo drive the reaction to completion without excessive unreacted hydrophobic reagents.[8][9]
Copper(I) Concentration 50-100 µMN/AMinimizes potential protein damage while maintaining catalytic activity.[9]
Ligand:Copper Ratio 5:1N/AThe ligand protects the biomolecule from oxidation by reactive oxygen species.[5]
Reaction Time 1-4 hours1-4 hoursMonitor reaction progress to avoid extended exposure to potentially destabilizing conditions.[9]

Experimental Protocols

Protocol 1: General Procedure for Boc Deprotection
  • Preparation: Dissolve the Boc-protected Azido-PEG2-C1-conjugate in anhydrous dichloromethane (DCM) to a concentration of 10-20 mg/mL in a glass vial.[6]

  • Acid Addition: Cool the solution to 0°C. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[6][7]

  • Reaction: Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by LC-MS to confirm the disappearance of the starting material (typically 1-2 hours).[7]

  • Work-up: Once the reaction is complete, remove the solvent and excess TFA under reduced pressure. The resulting amine can be used directly in the next step.

Protocol 2: General Procedure for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
  • Reagent Preparation:

    • Dissolve the azide-functionalized biomolecule and the alkyne-containing molecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Prepare a fresh stock solution of copper(II) sulfate (B86663) (CuSO₄).

    • Prepare a fresh stock solution of a copper-chelating ligand (e.g., TBTA) in DMSO.

    • Prepare a fresh stock solution of a reducing agent (e.g., sodium ascorbate) in water.[8]

  • Reaction Setup:

    • In a reaction vessel, combine the azide- and alkyne-containing molecules.

    • Add the copper-chelating ligand.

    • Add the CuSO₄ solution.

    • Initiate the reaction by adding the sodium ascorbate (B8700270) solution.[9]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.

  • Purification: Purify the final conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents and the copper catalyst. The purification buffer should contain a chelating agent like EDTA to remove any remaining copper ions.[9]

Protocol 3: General Procedure for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
  • Reagent Preparation:

    • Dissolve the azide-functionalized biomolecule in a suitable buffer (e.g., PBS, pH 7.4).

    • Dissolve the cyclooctyne-functionalized molecule (e.g., DBCO- or BCN-containing) in a water-miscible organic solvent like DMSO.[8]

  • Reaction Setup: Add the dissolved cyclooctyne (B158145) reagent to the solution of the azide-functionalized biomolecule.

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction proceeds without the need for a catalyst.[8]

  • Purification: Purify the final conjugate using SEC or dialysis to remove unreacted reagents.

References

Technical Support Center: Monitoring Azido-PEG2-C1-Boc Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving Azido-PEG2-C1-Boc using Liquid Chromatography-Mass Spectrometry (LC-MS).

I. Frequently Asked Questions (FAQs)

1. What is this compound and what are its key reactive groups?

This compound is a heterobifunctional linker molecule. It contains two key reactive groups:

  • An azide (B81097) group (-N3) , which is commonly used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), to form a stable triazole linkage.[1][2] The azide can also be reduced to a primary amine.[3]

  • A tert-butyloxycarbonyl (Boc) protected carboxylic acid . The Boc group is a common protecting group for amines, and in this molecule, it protects the carboxylic acid in the form of a tert-butyl ester. This group can be removed under acidic conditions to reveal a free carboxylic acid, which can then be coupled to amine-containing molecules.[4][5]

2. What are the expected mass-to-charge ratios (m/z) for the parent compound and its common derivatives in LC-MS?

The expected m/z values will depend on the ionization mode and the formation of different adducts. In positive ion mode using electrospray ionization (ESI), you can expect to see the following ions. For a comprehensive list, refer to the Data Presentation table below.

3. I am seeing a significant peak at [M-56]+ in the mass spectrum of my starting material. What is this?

A peak at [M-56]+ is a very common fragment for Boc-protected compounds in mass spectrometry.[6] It corresponds to the loss of isobutylene (B52900) from the tert-butyl group. This fragmentation can occur in the ionization source (in-source fragmentation) and is often more pronounced with higher source temperatures or harsher ionization conditions.

4. My Boc-protected starting material seems to be deprotecting during LC-MS analysis, even before I start the reaction. Why is this happening?

The Boc group is labile to acidic conditions. If your mobile phase contains a strong acid like trifluoroacetic acid (TFA), even at low concentrations, it can cause partial or complete deprotection of the Boc group on the analytical column or in the ion source.[7][8] Consider using a weaker acid, such as formic acid, in your mobile phase.

5. What are some common issues encountered when analyzing PEGylated compounds like this compound by LC-MS?

PEGylated compounds can be challenging to analyze by LC-MS due to several factors:

  • Broad peaks: The polyethylene (B3416737) glycol (PEG) chain can lead to broader peaks in reversed-phase chromatography.

  • Multiple charges: PEG chains can readily accept multiple charges during ionization, leading to a complex mass spectrum with a distribution of charge states.[9]

  • Contamination and carryover: PEGylated molecules can be "sticky" and adsorb to surfaces in the LC-MS system, leading to carryover between injections.[10]

II. Troubleshooting Guide

This guide addresses specific issues you may encounter when monitoring a reaction of this compound, for instance, the deprotection of the Boc group.

Problem Potential Cause(s) Suggested Solution(s)
No peak corresponding to the starting material (this compound) is observed. - Incorrect m/z value being monitored.- Compound did not ionize.- Injection issue.- Complete and rapid reaction.- Verify the calculated m/z for various adducts (e.g., [M+H]+, [M+Na]+).- Optimize ion source parameters (e.g., capillary voltage, gas flow, temperature).- Check for leaks in the LC system and ensure the autosampler is functioning correctly.- Analyze a sample of the starting material directly to confirm its presence and retention time.
Peak for the starting material is present, but no product peak appears over time. - Reaction has not started (e.g., incorrect reagents, temperature).- Product is not eluting from the column.- Product is not ionizing.- Incorrect product m/z being monitored.- Confirm that all reagents have been added correctly and that the reaction conditions are appropriate.- Modify the LC gradient to include a stronger organic solvent to ensure elution.- Adjust MS parameters to optimize for the product's chemical properties.- Recalculate the expected m/z of the product.
Broad, tailing, or split peaks for the analyte(s). - Column overload.- Column contamination or degradation.- Inappropriate mobile phase pH.- Secondary interactions with the stationary phase.- Reduce the injection volume or dilute the sample.- Flush the column with a strong solvent or replace it if necessary.- Adjust the mobile phase pH to ensure the analyte is in a single ionic state.- Add a small amount of a competing agent (e.g., a different salt) to the mobile phase.[11]
High background noise or extraneous peaks in the chromatogram. - Contaminated mobile phase, solvents, or sample.- Column bleed.- Carryover from a previous injection.- Use high-purity, LC-MS grade solvents and reagents.- Flush the column and the entire LC system.- Inject a blank solvent run to identify the source of the contamination.[10][11]
Retention time shifts between injections. - Inconsistent mobile phase composition.- Column temperature fluctuations.- Column degradation.- Insufficient column equilibration time.- Prepare fresh mobile phase and ensure proper mixing.- Use a column oven to maintain a stable temperature.- Replace the column if performance continues to degrade.- Increase the equilibration time between gradient runs.[11][12]
Loss of signal intensity or poor sensitivity. - Ion suppression from the sample matrix or mobile phase additives.- Dirty ion source.- Incorrect MS settings.- Sample degradation.- Improve sample cleanup procedures.- Use a lower concentration of non-volatile mobile phase additives.- Clean the ion source components (e.g., capillary, cone).- Perform a system tune and calibration.- Prepare fresh samples for analysis.[13][14]

III. Data Presentation

Table 1: Expected m/z Values for Key Species in the Deprotection of this compound

Compound NameChemical FormulaMolecular Weight[M+H]+[M+Na]+[M+K]+
This compound C10H19N3O4245.28246.14268.12284.09
Azido-PEG2-C1-Acid (Deprotected Product) C6H11N3O4189.17190.08212.06228.03
Boc-Protected Amine (Potential Side Product) C11H22N4O4274.32275.17297.15313.13

IV. Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes a typical procedure for the removal of the Boc protecting group.

  • Dissolve Reactant: Dissolve this compound in a suitable organic solvent (e.g., dichloromethane (B109758) (DCM) or dioxane) to a concentration of 10-20 mg/mL.

  • Add Acid: Add an excess of a strong acid. A common method is to use a 1:1 (v/v) mixture of trifluoroacetic acid (TFA) and DCM.[7] Alternatively, a solution of 4M HCl in dioxane can be used.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., 0, 15, 30, 60, and 120 minutes).

  • Quenching and Sample Preparation for LC-MS:

    • Neutralize the aliquot with a base (e.g., triethylamine (B128534) or a saturated solution of sodium bicarbonate) if necessary.

    • Dilute the aliquot significantly with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to a final concentration of approximately 1-10 µg/mL.

    • Filter the diluted sample through a 0.22 µm syringe filter before injection.

Protocol 2: LC-MS Method for Reaction Monitoring

This is a general-purpose LC-MS method suitable for monitoring the deprotection reaction.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 100-1000.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/Hr.

V. Visualizations

Reaction_Workflow cluster_reaction Reaction cluster_monitoring LC-MS Monitoring cluster_analysis Data Analysis start This compound product Azido-PEG2-C1-Acid start->product Deprotection reagents DCM/TFA aliquot Take Aliquot product->aliquot dilute Dilute & Filter aliquot->dilute inject Inject into LC-MS dilute->inject chromatogram Extract Ion Chromatograms inject->chromatogram mass_spec Analyze Mass Spectra chromatogram->mass_spec quantify Quantify Reactant & Product mass_spec->quantify

Caption: Workflow for Boc deprotection and LC-MS monitoring.

Troubleshooting_Logic cluster_lc LC System Checks cluster_ms MS System Checks cluster_sample Sample/Reaction Checks start Problem Encountered (e.g., No Product Peak) check_lc check_lc start->check_lc Is it an LC issue? check_ms check_ms start->check_ms Is it an MS issue? check_sample check_sample start->check_sample Is it a reaction issue? check_leaks Check for Leaks check_column Inspect Column check_mobile_phase Verify Mobile Phase check_gradient Review Gradient Program solution Problem Resolved check_gradient->solution check_tune Check Tune/Calibration clean_source Clean Ion Source check_params Optimize MS Parameters check_mz Verify m/z Values check_mz->solution check_reagents Confirm Reagents check_conditions Verify Reaction Conditions rerun_start Analyze Starting Material rerun_start->solution

Caption: Logical flow for troubleshooting LC-MS reaction monitoring.

References

Improving the solubility of Azido-PEG2-C1-Boc conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-C1-Boc conjugates. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is an amphiphilic molecule. The polyethylene (B3416737) glycol (PEG) portion of the molecule is hydrophilic and promotes solubility in aqueous and polar solvents.[1][2] However, the tert-butyloxycarbonyl (Boc) protecting group is hydrophobic and can significantly decrease aqueous solubility.[3] The overall solubility is a balance between these two opposing characteristics.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Polar aprotic solvents are generally the most effective for dissolving this compound and similar PEGylated compounds.[4] Recommended starting solvents include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Dichloromethane (DCM), and Tetrahydrofuran (THF).[4]

Q3: Can I dissolve this compound in water or aqueous buffers?

A3: Due to the hydrophobic Boc group, the solubility of this compound in purely aqueous solutions like water or phosphate-buffered saline (PBS) is expected to be very low.[3] It is likely to form a suspension or precipitate out of solution, especially at higher concentrations. The use of organic co-solvents is typically necessary for aqueous applications.

Q4: How does temperature affect the solubility of this compound?

A4: Gently warming the solution can improve the solubility of PEG-containing molecules.[4] For this compound, mild heating to 30-40°C may aid dissolution, particularly in organic solvents.[5] However, prolonged exposure to high temperatures should be avoided as it could potentially lead to the degradation of the azide (B81097) group.

Q5: Will removing the Boc group improve solubility?

A5: Yes, deprotection of the Boc group to reveal the free amine will significantly increase the hydrophilicity of the molecule, thereby improving its solubility in aqueous solutions, especially at physiological pH.[6]

Troubleshooting Guide

This guide addresses common issues encountered when trying to dissolve this compound conjugates.

Issue 1: The conjugate appears insoluble or forms a suspension in the chosen solvent.

  • Potential Cause: The solvent may not be optimal for this specific conjugate, or the concentration may be too high.

  • Solutions:

    • Change Solvent: If you are using a non-polar or protic solvent, switch to a recommended polar aprotic solvent like DMSO, DMF, or DCM.

    • Use a Co-solvent: For aqueous applications, prepare a concentrated stock solution in a water-miscible organic solvent (e.g., DMSO) and then add it dropwise to the aqueous buffer while vortexing. Ensure the final concentration of the organic solvent is low enough not to interfere with your experiment.

    • Apply Gentle Heat: Warm the solution in a water bath to 30-40°C.

    • Sonication: Use a sonicator bath to break up any aggregates and aid dissolution.

    • Reduce Concentration: Attempt to dissolve a smaller amount of the conjugate in the same volume of solvent.

Issue 2: The conjugate dissolves initially but precipitates out over time or upon dilution.

  • Potential Cause: The solution is likely supersaturated, and the conjugate is not thermodynamically stable in the chosen solvent system at that concentration.

  • Solutions:

    • Decrease Initial Concentration: Prepare a more dilute stock solution.

    • Optimize Co-solvent Percentage: When diluting into an aqueous buffer, you may need to increase the percentage of the organic co-solvent in the final solution.

    • Use Surfactants: For some applications, a small amount of a non-ionic surfactant (e.g., Tween® 20 or Triton™ X-100) can help to stabilize the conjugate in an aqueous environment.

Data Presentation

The following table summarizes the estimated solubility of this compound in common laboratory solvents. These are qualitative estimates based on the physicochemical properties of the molecule and data for similar compounds. Actual solubility may vary depending on the purity of the conjugate and the specific experimental conditions.

SolventChemical FormulaSolvent TypeEstimated SolubilityNotes
Dimethyl Sulfoxide (DMSO)C₂H₆OSPolar AproticHighRecommended for preparing concentrated stock solutions.
Dimethylformamide (DMF)C₃H₇NOPolar AproticHighGood alternative to DMSO.
Dichloromethane (DCM)CH₂Cl₂Polar AproticHighEffective for dissolving the conjugate for organic reactions.
Tetrahydrofuran (THF)C₄H₈OPolar AproticMediumMay require gentle heating to achieve higher concentrations.[4]
MethanolCH₃OHPolar ProticLow to MediumThe hydrophobic Boc group may limit solubility.
EthanolC₂H₅OHPolar ProticLow to MediumSimilar to methanol, solubility may be limited.
WaterH₂OPolar ProticVery LowThe hydrophobic Boc group significantly reduces aqueous solubility.[3]
Phosphate-Buffered Saline (PBS)-Aqueous BufferVery LowPrecipitation is likely without the use of a co-solvent.

Experimental Protocols

Protocol 1: Determination of Kinetic Solubility by Turbidimetric Method

This protocol provides a general method for assessing the kinetic solubility of this compound in an aqueous buffer.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations (e.g., from 10 mM down to 1 µM).

  • Addition to Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO dilution to a new 96-well plate containing the desired aqueous buffer (e.g., PBS, pH 7.4) to achieve a final DMSO concentration of ≤1%.

  • Equilibration: Shake the plate at room temperature for 1-2 hours.

  • Turbidity Measurement: Measure the absorbance (turbidity) of each well at a wavelength of 620 nm using a plate reader. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Protocol 2: Improving Solubility for Aqueous Applications

This protocol describes a common method for preparing a working solution of a hydrophobic compound in an aqueous buffer.

  • Prepare a Concentrated Stock: Weigh out a precise amount of this compound and dissolve it in a minimal amount of pure, anhydrous DMSO to create a high-concentration stock solution (e.g., 10-50 mM). Vortex or gently warm (30-40°C) if necessary to fully dissolve.

  • Prepare the Aqueous Buffer: Have your target aqueous buffer (e.g., PBS, pH 7.4) ready in a larger volume.

  • Dilution: While vigorously vortexing the aqueous buffer, slowly add the concentrated DMSO stock solution dropwise to the buffer to achieve your desired final concentration.

  • Final Inspection: Visually inspect the solution for any signs of precipitation. If the solution appears cloudy, the final concentration may be too high for the chosen percentage of DMSO.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for this compound Solubility start Start: Dissolve this compound check_solubility Is the conjugate fully dissolved? start->check_solubility successful_dissolution Success: Proceed with experiment check_solubility->successful_dissolution Yes troubleshoot Troubleshoot Solubility Issues check_solubility->troubleshoot No solvent_choice Is the solvent appropriate? (e.g., DMSO, DMF, DCM) troubleshoot->solvent_choice concentration_check Is the concentration too high? solvent_choice->concentration_check Yes change_solvent Action: Switch to a recommended polar aprotic solvent. solvent_choice->change_solvent No temp_sonication Have you tried gentle heating (30-40°C) or sonication? concentration_check->temp_sonication No reduce_concentration Action: Lower the concentration. concentration_check->reduce_concentration Yes apply_heat_sonication Action: Gently warm or sonicate. temp_sonication->apply_heat_sonication No use_cosolvent For aqueous buffers: Use a DMSO co-solvent. temp_sonication->use_cosolvent Yes change_solvent->check_solubility reduce_concentration->check_solubility apply_heat_sonication->check_solubility use_cosolvent->check_solubility

Caption: Troubleshooting workflow for dissolving this compound.

SignalingPathways Factors Influencing this compound Solubility cluster_molecule This compound Conjugate cluster_properties Physicochemical Properties peg_moiety Azido-PEG2 Moiety hydrophilicity Hydrophilic Character peg_moiety->hydrophilicity contributes to boc_group Boc Protecting Group hydrophobicity Hydrophobic Character boc_group->hydrophobicity contributes to solubility Overall Solubility hydrophilicity->solubility Increases hydrophobicity->solubility Decreases

Caption: Key molecular components affecting the solubility of this compound.

References

Technical Support Center: Purification of PROTACs with PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for challenges in the purification of PROTACs containing polyethylene (B3416737) glycol (PEG) linkers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the unique purification challenges presented by these complex molecules.

Frequently Asked Questions (FAQs)

Q1: Why are PROTACs with PEG linkers notoriously difficult to purify?

A1: The purification of PROTACs with PEG linkers presents several challenges primarily due to the physicochemical properties imparted by the PEG chain.[1][2] PEG linkers increase the hydrophilicity and molecular weight of the PROTAC, which can lead to poor solubility in common organic solvents used for chromatography.[3][4] The flexible nature of the PEG chain can also cause the molecule to adopt multiple conformations, leading to broad peaks and poor resolution during chromatographic separation.[3] Furthermore, the repeating ethylene (B1197577) glycol units make the PROTAC structurally similar to PEG-related impurities, making separation difficult.[5]

Q2: What are the common impurities encountered during the synthesis of PEGylated PROTACs?

A2: Reaction mixtures often contain a complex array of impurities that are challenging to separate from the final product.[6] These include unreacted starting materials (both the protein of interest ligand and the E3 ligase ligand), excess PEG linker reagent, and various reaction by-products.[6] Incomplete reactions can also result in partially synthesized PROTACs, where only one of the ligands is attached to the linker. The presence of these closely related species complicates the purification process.

Q3: Which chromatographic techniques are most effective for purifying PROTACs with PEG linkers?

A3: A multi-step chromatographic approach is often necessary to achieve high purity.[7] The most commonly employed techniques include:

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a powerful technique for separating molecules based on hydrophobicity and is widely used for the final polishing step in PROTAC purification.[5][]

  • Supercritical Fluid Chromatography (SFC): SFC is an increasingly popular alternative to HPLC, offering orthogonal selectivity and faster run times.[9][10] It can be particularly effective for complex PROTAC purifications.[9]

  • Size Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius, making it useful for removing smaller impurities like unreacted PEG linkers and other reagents.[5][]

  • Ion Exchange Chromatography (IEX): IEX separates molecules based on charge. The PEG linker can shield the charges on the PROTAC, which can be exploited to achieve separation from unreacted components.[5][]

Q4: How does the length of the PEG linker impact the purification process?

A4: The length of the PEG linker is a critical parameter that significantly influences a PROTAC's physicochemical properties and, consequently, its purification.[11][] Longer PEG chains increase the overall hydrophilicity and molecular weight, which can exacerbate solubility issues in certain chromatographic solvents.[] While longer linkers can improve aqueous solubility, they can also increase the hydrodynamic radius, potentially leading to broader peaks in chromatography.[3] The optimal linker length for biological activity may not be the most amenable to straightforward purification, necessitating careful optimization of purification methods for each unique PROTAC.[11][13]

Troubleshooting Guides

Problem: Broad or Tailing Peaks in RP-HPLC Analysis

  • Possible Cause 1: Secondary Interactions with the Stationary Phase. The basic nitrogen atoms often present in PROTAC structures can interact with residual silanols on the silica-based stationary phase, leading to peak tailing.

    • Solution: Use a base-deactivated column or add a basic modifier, such as triethylamine (B128534) (TEA) or ammonia, to the mobile phase to mask the silanol (B1196071) groups. A case study demonstrated successful purification using a basic modifier (pH~9) with a C18 column.[14]

  • Possible Cause 2: Poor Solubility in the Mobile Phase. The PROTAC may be precipitating on the column due to poor solubility in the initial mobile phase conditions.

    • Solution: Ensure the PROTAC is fully dissolved in the injection solvent, which should be compatible with the mobile phase. Consider using a stronger injection solvent, like DMSO, but keep the injection volume small to avoid peak distortion. Modifying the mobile phase by adding organic solvents like isopropanol (B130326) can also improve solubility.[15]

  • Possible Cause 3: On-Column Degradation. The acidic conditions of typical RP-HPLC mobile phases (e.g., using trifluoroacetic acid - TFA) can sometimes lead to the degradation of sensitive PROTACs.

    • Solution: Switch to a less harsh mobile phase modifier, such as formic acid, or explore purification under neutral or basic conditions if the molecule is stable.

Problem: Poor Recovery of the PEGylated PROTAC After Purification

  • Possible Cause 1: Irreversible Adsorption to the Stationary Phase. The hydrophobic nature of parts of the PROTAC molecule combined with the hydrophilic PEG linker can lead to strong, sometimes irreversible, binding to the column.

    • Solution: Try a different stationary phase with alternative chemistry (e.g., C4, C8, or phenyl).[16] For particularly stubborn cases, SFC can be a viable alternative as it often provides better recovery for complex molecules.[9]

  • Possible Cause 2: Precipitation During Fraction Collection and Evaporation. The purified PROTAC may precipitate out of solution as the organic solvent is removed, especially if the aqueous buffer concentration is high.

    • Solution: Lyophilization (freeze-drying) is often the preferred method for removing the mobile phase from purified fractions, as it can prevent precipitation and yield a fluffy, easily handled solid.[14]

  • Possible Cause 3: Insufficient Elution Strength. The gradient may not be reaching a high enough organic percentage to elute the highly retained PROTAC.

    • Solution: Extend the gradient to a higher percentage of the organic mobile phase (e.g., 95-100%) and include a high-organic wash step at the end of each run.

Problem: Co-elution of the PROTAC with Starting Materials or By-products

  • Possible Cause 1: Lack of Selectivity with the Chosen Method. The physicochemical properties of the impurity may be too similar to the final product for effective separation under the current conditions.

    • Solution: Method development is key. Screen different stationary phases (e.g., C18, C8, phenyl for RP-HPLC) and mobile phase modifiers.[6] Employing an orthogonal purification technique can be highly effective. For example, if RP-HPLC fails to provide adequate separation, SFC often will, due to its different separation mechanism.[9]

  • Possible Cause 2: Suboptimal Gradient Slope. A steep gradient may not provide enough resolution to separate closely eluting compounds.

    • Solution: Optimize the elution gradient. A shallower gradient around the elution point of the PROTAC can significantly improve the resolution between the product and closely related impurities.[16]

Data Presentation

Table 1: Comparison of Chromatographic Techniques for PEGylated PROTAC Purification

TechniquePrinciple of SeparationPrimary Application in PROTAC PurificationAdvantagesDisadvantages
RP-HPLC HydrophobicityFinal "polishing" step to achieve high purity.[5]High resolution, well-established.[9]Can lead to poor recovery, peak tailing.
SFC PolarityAlternative to both normal and reverse phase HPLC.[10]Fast run times, reduced solvent waste, orthogonal selectivity.[9][10]Requires specialized equipment.
SEC Hydrodynamic Radius (Size)Removal of small molecule impurities (e.g., unreacted linkers).[5]Mild conditions, preserves protein structure if applicable.Lower resolution for similarly sized molecules.
IEX ChargeSeparation of charged species, can separate isomers.[5]High capacity, can be highly selective.PEG chains can shield charges, affecting separation.[]

Table 2: Impact of PEG Linker Length on PROTAC Properties and Purification

PropertyShorter PEG LinkerLonger PEG LinkerImpact on Purification
Aqueous Solubility Generally LowerGenerally Higher[11]Higher solubility can be advantageous for mobile phase compatibility, but can also alter retention behavior.
Hydrophobicity Generally HigherGenerally LowerAffects retention time in RP-HPLC; longer, more hydrophilic linkers may elute earlier.
Molecular Weight LowerHigherCan influence elution in SEC.
Conformational Flexibility More RestrictedMore Flexible[3]Increased flexibility can lead to broader peaks in chromatography.

Experimental Protocols

Protocol 1: General Multi-Step Purification of a PEGylated PROTAC

This protocol outlines a typical workflow for purifying a PROTAC synthesized with a PEG linker, starting from the crude reaction mixture.

  • Aqueous Work-up and Extraction:

    • Quench the reaction mixture as appropriate for the specific chemistry.

    • If the reaction solvent is water-miscible (e.g., DMF, DMSO), dilute the mixture with an organic solvent like ethyl acetate.[7]

    • Wash the organic layer sequentially with water and brine to remove water-soluble impurities.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Flash Column Chromatography (Initial Cleanup):

    • Objective: To remove bulk impurities and unreacted starting materials.

    • Stationary Phase: Silica (B1680970) gel is commonly used.

    • Mobile Phase: A gradient of a polar organic solvent (e.g., methanol) in a less polar solvent (e.g., dichloromethane). The specific gradient will need to be optimized based on TLC analysis of the crude mixture.

    • Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. b. Load the sample onto the silica gel column. c. Elute with the chosen mobile phase gradient, collecting fractions. d. Analyze fractions by TLC or LC-MS to identify those containing the desired PROTAC.[7] e. Combine the pure fractions and concentrate.

  • Preparative RP-HPLC (Final Polishing):

    • Objective: To achieve high purity (>95%) by separating the target PROTAC from closely related impurities.[7]

    • Column: A C18 or C8 preparative column is a common starting point.[6]

    • Mobile Phases:

      • Solvent A: 0.1% TFA or Formic Acid in Water

      • Solvent B: 0.1% TFA or Formic Acid in Acetonitrile

    • Procedure: a. Dissolve the partially purified PROTAC in a minimal amount of a suitable solvent (e.g., DMSO, DMF). b. Inject the sample onto the equilibrated preparative RP-HPLC column. c. Elute using a linear gradient of Solvent B in Solvent A (e.g., 5% to 95% Solvent B over 30 minutes).[7] The gradient should be optimized based on analytical HPLC runs. d. Monitor the elution profile with a UV detector (e.g., at 254 nm) and collect fractions corresponding to the main peak. e. Analyze the collected fractions for purity using analytical LC-MS. f. Combine the pure fractions and remove the solvent, preferably by lyophilization.[14]

Mandatory Visualizations

PROTAC_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Steps cluster_analysis Analysis & Final Product Crude Crude Reaction Mixture Workup Aqueous Work-up & Extraction Crude->Workup Quench & Extract Flash Flash Chromatography (Bulk Impurity Removal) Workup->Flash Partially Purified Prep_HPLC Preparative RP-HPLC/SFC (Final Polishing) Flash->Prep_HPLC Enriched Product QC Purity Analysis (LC-MS, NMR) Prep_HPLC->QC Pure Fractions Final_PROTAC High-Purity PROTAC (>95%) QC->Final_PROTAC Verified

Caption: A typical workflow for the purification of PEGylated PROTACs.

Troubleshooting_Purification cluster_causes Possible Causes cluster_solutions Potential Solutions Start Poor Chromatographic Result (e.g., Broad Peak, Low Recovery) Solubility Poor Solubility Start->Solubility Secondary_Int Secondary Interactions Start->Secondary_Int Selectivity Lack of Selectivity Start->Selectivity Degradation On-Column Degradation Start->Degradation Change_Solvent Modify Mobile Phase or Injection Solvent Solubility->Change_Solvent Add_Modifier Add Mobile Phase Modifier (e.g., TEA, Formic Acid) Secondary_Int->Add_Modifier Change_Column Screen Different Stationary Phases Secondary_Int->Change_Column Selectivity->Change_Column Orthogonal_Method Use Orthogonal Method (e.g., SFC) Selectivity->Orthogonal_Method Degradation->Add_Modifier Use milder modifier Change_pH Adjust Mobile Phase pH Degradation->Change_pH

Caption: Troubleshooting logic for common PROTAC purification issues.

References

Stability issues with Azido-PEG2-C1-Boc in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) concerning the stability of Azido-PEG2-C1-Boc in solution.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in solution?

The stability of this compound is primarily influenced by its two functional groups: the tert-butyloxycarbonyl (Boc) protected amine and the azide (B81097) group. The main degradation pathways are the cleavage of the Boc group under acidic conditions and the decomposition of the azide moiety. The polyethylene (B3416737) glycol (PEG) linker itself is generally stable under most experimental conditions but can be susceptible to oxidative degradation over long periods or in the presence of strong oxidizing agents.[1][2]

Q2: What are the recommended storage conditions for this compound?

For optimal stability, this compound should be stored as a solid under the following conditions:

  • Long-term (months to years): -20°C in a dark, dry, and sealed container.[2]

  • Short-term (weeks): 2-8°C is acceptable.[2]

If preparing a stock solution, use a dry, water-miscible organic solvent like DMSO or DMF. These solutions should be stored at -20°C and it is advisable to aliquot them to prevent multiple freeze-thaw cycles.[1] Under these conditions, similar PEG derivatives are reported to be stable for up to 6 months.[1]

Q3: How does the structure of this compound affect its stability?

  • Boc-protected amine: The Boc group is robust and stable under basic conditions and towards most nucleophiles.[3] However, it is designed to be labile under acidic conditions.[3]

  • Azide group: Aliphatic azides, like the one in this molecule, are relatively stable compared to aromatic azides.[4] However, they are high-energy functional groups and can be sensitive to heat, light, and pressure.[2]

  • PEG linker: The PEG spacer enhances the solubility of the molecule in aqueous and organic solvents and is generally stable.[1]

Q4: Is this compound sensitive to light?

Yes, organic azides can be sensitive to light.[2] For long-term storage and during experiments, it is recommended to protect the compound from light to minimize potential degradation.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low yield in "click" chemistry reaction Degradation of the azide functionality.- Ensure the reagent has been stored correctly at -20°C in a dark, dry, and sealed container.[2]- Avoid repeated freeze-thaw cycles of stock solutions.[2]- Prepare fresh solutions of the reagent before your reaction.[2]- Avoid exposure to strong reducing agents (unless performing a Staudinger ligation).[5]
Unexpected side product with a free amine Accidental deprotection of the Boc group.- Avoid acidic conditions during your reaction setup and storage.[2]- Ensure all solvents and reagents are free from acidic impurities.[2]- If using HPLC for purification with a TFA-containing mobile phase, neutralize the fractions immediately after collection.[1]
Incomplete reaction or presence of starting material Poor solubility of the reagent.- While the PEG linker improves solubility, ensure the chosen reaction solvent is appropriate for all reaction components.- Gentle warming or sonication can aid dissolution, but avoid excessive heat which could degrade the azide group.[2]
Reagent appears discolored or as an oil Potential degradation of the compound.- Do not use the reagent if its physical appearance has significantly changed.- It is recommended to purchase a new batch to ensure the integrity of your experimental results.[2]

Stability Data Summary

The following table summarizes the general stability of the functional groups in this compound under various conditions. Quantitative degradation rates are highly dependent on the specific solvent, concentration, and temperature, and should be determined empirically for sensitive applications.

Condition Boc Group Stability Azide Group Stability Recommendations & Remarks
Strongly Acidic (pH < 4) LabileGenerally stable, but strong acids can form toxic and explosive hydrazoic acid (HN₃).[1]Avoid. Rapid deprotection of the Boc group will occur.
Mildly Acidic (pH 4-6) Potentially labile over timeStableMonitor for Boc deprotection, especially with prolonged incubation.
Neutral (pH 6-8) StableStableOptimal pH range for many applications.
Basic (pH > 8) StableStableThe Boc group is stable under basic conditions.[3]
Elevated Temperature (>37°C) Stable in the absence of acid.[6]Risk of thermal decomposition increases with temperature. Alkyl azides are relatively stable but can decompose above 175°C.[7]Avoid unnecessary heating. Use the lowest effective temperature for reactions.
Reducing Agents (e.g., DTT, TCEP) StableCan be reduced to a primary amine.Avoid unless the goal is to reduce the azide.
Heavy Metals (e.g., Cu, Pb, Hg) StableCan form explosive heavy metal azides.[1]Do not use metal spatulas for handling the solid. Avoid contact with incompatible metal surfaces.[8]
Halogenated Solvents (e.g., DCM, Chloroform) StableCan form explosive di- and tri-azidomethane.[8]Avoid using as reaction media with azides.[8]
Light Exposure StableCan promote decomposition.[2]Protect from light during storage and reactions.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general method for evaluating the stability of this compound under specific experimental conditions using HPLC-MS.

Materials:

  • This compound

  • Anhydrous DMSO or other suitable organic solvent

  • Buffers or solutions for stability testing (e.g., PBS at various pH values)

  • HPLC-MS system

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 10 mM) in anhydrous DMSO.[1]

  • Sample Preparation: For each condition to be tested, dilute the stock solution to a final working concentration (e.g., 100 µM) in the respective buffer or solvent.

  • Time 0 Analysis: Immediately after preparation, take an aliquot of one of the samples and inject it into the HPLC-MS system. This will serve as your "Time 0" reference.[1]

  • Incubation: Incubate the remaining samples under the desired stress conditions (e.g., 25°C, 37°C, protected from light).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample for HPLC-MS analysis.[1]

  • Data Analysis:

    • Monitor the peak area of the parent compound (this compound) at each time point.

    • Identify any major degradation products by their mass-to-charge ratio (e.g., the mass corresponding to the loss of the Boc group).[1]

    • Calculate the percentage of the compound remaining at each time point relative to the "Time 0" sample to determine the degradation rate.

Visualizing Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound in solution.

StabilityFactors Factors Affecting this compound Stability cluster_degradation Degradation Pathways cluster_factors Influencing Factors cluster_stable Stabilizing Conditions Compound This compound in Solution Boc_Loss Boc Group Cleavage (Amine Formation) Compound->Boc_Loss Leads to Azide_Decomp Azide Decomposition Compound->Azide_Decomp Leads to Acid Acidic Conditions (pH < 7) Acid->Boc_Loss Promotes Heat Heat Heat->Azide_Decomp Promotes Light Light Light->Azide_Decomp Promotes Reducing_Agents Reducing Agents Reducing_Agents->Azide_Decomp Promotes (Reduction) Metals Heavy Metals Metals->Azide_Decomp Promotes (Explosive Salt Formation) Base Basic Conditions (pH > 7) Base->Compound Maintains Stability Cold_Dark Cold & Dark Storage Cold_Dark->Compound Maintains Stability

References

Preventing side reactions of the azide group in Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Azido-PEG2-C1-Boc. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this bifunctional linker. Here you will find troubleshooting advice and frequently asked questions to help ensure the success of your experiments.

Troubleshooting Guides

Issue 1: Low Yield or No Product in Click Chemistry Reaction (SPAAC or CuAAC)

If you are experiencing low or no yield in your azide-alkyne cycloaddition reaction, consider the following potential causes and solutions.

Potential Cause Recommended Solutions
Degradation of Azide (B81097) Group Verify the integrity of your this compound. While generally stable, the azide group can be reduced to an amine by certain reducing agents.[1] Avoid Thiol-Based Reducing Agents: Do not use dithiothreitol (B142953) (DTT), tris(2-carboxyethyl)phosphine (B1197953) (TCEP), or other thiol-based reagents in the same reaction step as the azide-containing compound. If reduction of disulfide bonds is necessary, perform it as a separate step and remove the reducing agent before adding the azide linker.[1] Check pH: While azides are stable over a broad pH range (pH 4-12), extreme pH values should be avoided.[2]
Inactive Alkyne Partner Ensure the quality of your alkyne-functionalized molecule. For strain-promoted azide-alkyne cycloaddition (SPAAC), cyclooctynes like DBCO can degrade over time, especially with exposure to moisture and light.[3] For copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), ensure the terminal alkyne is accessible and has not undergone side reactions.
Suboptimal Reaction Conditions (CuAAC) Optimize the copper-catalyzed reaction. Use a freshly prepared solution of sodium ascorbate to ensure the reduction of Cu(II) to the active Cu(I) catalyst.[4][5] Include a copper(I)-stabilizing ligand such as THPTA or BTTAA to improve catalyst performance and reduce side reactions.[4][6] Degas the reaction mixture to remove oxygen, which can lead to the oxidation of the Cu(I) catalyst.[5]
Steric Hindrance The PEG spacer in this compound is relatively short. If you are conjugating large biomolecules, steric hindrance may be a factor. Consider using a linker with a longer PEG chain to increase the distance between the reactive groups.[7]
Issue 2: Unexpected Side Products After Boc Deprotection

The appearance of unexpected side products following the removal of the Boc protecting group is a common issue.

Potential Cause Recommended Solutions
Alkylation by Tert-Butyl Cation The acidic removal of the Boc group generates a reactive tert-butyl carbocation.[4][8] This cation can alkylate nucleophilic residues (e.g., tryptophan, methionine) in your molecule. Use Scavengers: Add a scavenger such as triisopropylsilane (B1312306) (TIS) to the deprotection reaction mixture.[9][10] TIS will react with and neutralize the tert-butyl carbocation, preventing unwanted side reactions.[9]
Incomplete Deprotection If the deprotection is not complete, you will have a mixture of the starting material and the deprotected product, which can complicate downstream reactions and purification. Increase Acid Concentration or Reaction Time: You can increase the concentration of trifluoroacetic acid (TFA) (e.g., from 20% to 50% in dichloromethane (B109758) (DCM)) or prolong the reaction time.[11][12] Monitor the reaction by TLC or LC-MS to ensure complete conversion.[9]
Degradation of Acid-Labile Groups If your molecule contains other acid-sensitive functional groups, they may be cleaved or modified during Boc deprotection. Use Milder Acidic Conditions: If possible, use less harsh acidic conditions. However, complete Boc removal must be balanced against the stability of other groups.

Frequently Asked Questions (FAQs)

Q1: Under what conditions is the azide group of this compound unstable?

A1: The azide group is generally very stable under a wide range of conditions, including those used for most bioconjugation reactions.[11] However, it is susceptible to reduction to a primary amine by thiol-based reducing agents like DTT and mercaptoethanol.[13] This reduction is a second-order reaction, and the rate is dependent on the specific thiol and pH.[13] It is also important to avoid strong acids that could potentially protonate the azide, leading to the formation of volatile and explosive hydrazoic acid, though this is not a concern under the standard acidic conditions used for Boc deprotection.[2]

Q2: What is the best way to remove the Boc protecting group?

A2: The most common and effective method for Boc deprotection is treatment with a strong acid like trifluoroacetic acid (TFA) in an anhydrous solvent such as dichloromethane (DCM).[1][4][9][11][12][14] A typical protocol involves using 20-50% TFA in DCM and stirring at room temperature for 30-60 minutes.[4][9] The progress of the reaction should be monitored by TLC or LC-MS.[9] To prevent side reactions from the resulting tert-butyl carbocation, it is highly recommended to include a scavenger like triisopropylsilane (TIS).[9]

Q3: Can I perform a click chemistry reaction before deprotecting the Boc group?

A3: Yes, the azide group is orthogonal to the Boc-protected amine. You can perform the click chemistry reaction first to conjugate the azide end of the linker to an alkyne-containing molecule. The Boc group will remain intact under these conditions. Subsequently, you can remove the Boc group to expose the amine for further functionalization.

Q4: How should I store this compound?

A4: For long-term stability, it is recommended to store this compound as a solid at 4°C, protected from moisture and light. If you need to prepare a stock solution, use an anhydrous organic solvent like DMSO or DMF and store it at -20°C or -80°C. For aqueous buffer solutions containing the linker, it is best to prepare them fresh for each experiment to minimize potential degradation.[2]

Quantitative Data Summary

The following table summarizes key quantitative data related to the reactions of this compound.

Parameter Condition Value Notes
Azide Reduction by Thiols Dithiothreitol (DTT) at pH 7.2, 37°CSecond-order rate constant: 2.77 x 10⁻³ M⁻¹s⁻¹DTT is a potent reducing agent for azides.[13]
Glutathione at pH 7.2, 37°CSecond-order rate constant: 6.55 x 10⁻⁵ M⁻¹s⁻¹Glutathione reduces azides at a slower rate than DTT.[13]
Mercaptoethanol at pH 7.2, 37°CSecond-order rate constant: 6.35 x 10⁻⁶ M⁻¹s⁻¹Mercaptoethanol is a less effective reducing agent for azides compared to DTT.[13]
Boc Deprotection TFA in DCMTypical concentration: 20-50% (v/v)Reaction is typically complete in 30-60 minutes at room temperature.[4][9]
Scavenger (TIS)Typical concentration: 2.5-5% (v/v)Added to prevent side reactions from the tert-butyl carbocation.[9][12]
SPAAC Reaction Azido-PEG linker with DBCO-functionalized moleculeMolar excess of linker: 3- to 10-foldReaction time: 2-12 hours at room temperature.[9]
CuAAC Reaction Azido-PEG linker with alkyne-functionalized moleculeMolar excess of linker: 1.1 to 1.5-foldReaction time: 1-4 hours at room temperature.[4]
CuSO₄Final concentration: 0.1-1 mM[4]
Sodium AscorbateFinal concentration: 5-10 mM[4]
Copper Ligand (e.g., THPTA)Final concentration: 1-5 mM[4]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine as a TFA salt.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM to a concentration of 0.1-0.2 M in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Add TIS to the solution to a final concentration of 2.5-5% (v/v).[9]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).[9]

  • Allow the reaction to warm to room temperature and stir for 30-60 minutes.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Once the reaction is complete, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting amine TFA salt can often be used directly in the next step after thorough drying.

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines the conjugation of Boc-protected this compound to a DBCO-functionalized molecule.

Materials:

  • Boc-protected this compound

  • DBCO-functionalized molecule (e.g., protein, peptide)

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS), pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Prepare a stock solution of Boc-protected this compound in anhydrous DMF or DMSO (e.g., 10 mM).

  • Dissolve the DBCO-functionalized molecule in the reaction buffer to the desired concentration (e.g., 1-5 mg/mL).[9]

  • Add a 3- to 10-fold molar excess of the this compound solution to the solution of the DBCO-functionalized molecule.[9]

  • Incubate the reaction mixture at room temperature for 2-12 hours. The reaction progress can be monitored by LC-MS or SDS-PAGE.[9]

  • Upon completion, purify the conjugate using a size-exclusion chromatography (SEC) column to remove the excess linker and any unreacted molecules.[9]

Visualizations

experimental_workflow Experimental Workflow: Deprotection and Conjugation cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Conjugation (e.g., NHS Ester Coupling) cluster_troubleshooting Potential Pitfalls start This compound deprotection Treat with TFA/DCM/TIS start->deprotection Acidic Cleavage azide_reduction Azide Reduction (if reducing agents are present) start->azide_reduction deprotected_product Azido-PEG2-C1-NH2.TFA deprotection->deprotected_product side_reaction Side Reaction: Alkylation by t-butyl cation deprotection->side_reaction incomplete_reaction Incomplete Deprotection deprotection->incomplete_reaction coupling Amide Bond Formation (pH 7.2-8.5) deprotected_product->coupling nhs_ester NHS Ester-activated Payload nhs_ester->coupling final_conjugate Final Conjugate coupling->final_conjugate

Caption: A typical experimental workflow involving this compound.

side_reaction_mechanism Side Reaction: Reduction of Azide Group azide R-N3 (this compound) reduction Reduction Reaction azide->reduction thiol 2 R'-SH (e.g., DTT) thiol->reduction amine R-NH2 (Amine) reduction->amine Product disulfide R'-S-S-R' (Oxidized Thiol) reduction->disulfide Byproduct

Caption: Unwanted reduction of the azide group by thiol-based reagents.

References

Technical Support Center: Optimizing PROTAC Linker Length with PEG Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the linker length of Proteolysis Targeting Chimeras (PROTACs) using Polyethylene Glycol (PEG) derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during PROTAC development in a question-and-answer format, with a focus on linker-dependent solutions.

Issue 1: Low Degradation Potency (High DC₅₀ Value)

  • Question: My PROTAC shows weak degradation of the target protein, resulting in a high DC₅₀ value. How can I address this by modifying the PEG linker?

  • Answer: A high DC₅₀ value often indicates suboptimal formation of the ternary complex (Target Protein-PROTAC-E3 Ligase). The linker's length is a critical determinant of complex stability.[1]

    • Linker is too short: A short linker can cause steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2][]

    • Linker is too long: An excessively long and flexible linker can lead to an unstable complex due to a high entropic penalty upon binding, resulting in inefficient ubiquitination.[1][4]

    • Troubleshooting Steps:

      • Synthesize a Library: The most effective approach is to empirically test a library of PROTACs with varying PEG linker lengths.[5] A systematic increase in length, for example, by adding two ethylene (B1197577) glycol units at a time (e.g., PEG2, PEG4, PEG6), can help identify the optimal length.[5]

      • Confirm Binary Binding: Before extensive linker synthesis, ensure your warhead and E3 ligand bind their respective targets. Techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can confirm binary interactions.[6]

      • Assess Ternary Complex Formation: Use biophysical assays like SPR, Bio-Layer Interferometry (BLI), or FRET to directly measure how different linker lengths affect the formation and stability of the ternary complex.[7][8]

Issue 2: Incomplete Degradation (Low Dₘₐₓ Value)

  • Question: My PROTAC achieves a plateau of degradation at a low percentage (low Dₘₐₓ), even at high concentrations. Could the linker be the cause?

  • Answer: Yes, a low Dₘₐₓ suggests that even when the PROTAC is saturating the system, it is not inducing efficient degradation for the entire target population. This can be due to an unfavorable ternary complex conformation.

    • Poor Geometry: The linker, even at an appropriate length, might orient the target and E3 ligase in a way that is not productive for ubiquitination. The lysine (B10760008) residues on the target protein's surface may not be accessible to the E2 ubiquitin-conjugating enzyme.[5]

    • Troubleshooting Steps:

      • Modify Linker Attachment Points: The "exit vector," or the point where the linker attaches to the warhead or E3 ligand, is crucial.[5][] Altering the attachment point can dramatically change the geometry of the ternary complex. Analyze crystal structures of your ligands bound to their proteins to identify alternative, solvent-exposed regions for linker attachment.[5][]

      • Vary Linker Rigidity: While PEG linkers are flexible, incorporating rigid elements (e.g., piperazine (B1678402) or phenyl rings) can pre-organize the PROTAC into a more bioactive conformation, potentially improving Dₘₐₓ.[6][10]

Issue 3: The "Hook Effect" is Observed

  • Question: My degradation assay shows a "hook effect," where the degradation efficiency decreases at higher PROTAC concentrations. How can linker optimization mitigate this?

  • Answer: The hook effect occurs when high PROTAC concentrations favor the formation of non-productive binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[6][11] Linker design can influence the stability and cooperativity of the ternary complex, which can lessen the severity of the hook effect.[6]

    • Troubleshooting Steps:

      • Enhance Ternary Complex Cooperativity: An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, a phenomenon known as positive cooperativity.[4] This stabilizes the ternary complex over the binary ones. Systematically screening different PEG linker lengths is the primary method to find a linker that promotes such cooperativity.[11]

      • Increase Linker Rigidity: A more rigid linker can reduce the entropic penalty of forming the ternary complex, making it more stable and potentially reducing the hook effect.[6]

Issue 4: Poor Solubility or Cell Permeability

  • Question: My PROTAC has poor aqueous solubility and/or low cell permeability, preventing it from reaching its intracellular target. How can PEG linkers help?

  • Answer: PROTACs are often large molecules with high molecular weight and lipophilicity, leading to poor pharmacokinetic properties.[5][12] PEG linkers are a valuable tool to address this.

    • Solubility: PEG linkers are inherently hydrophilic due to the repeating ethylene glycol units and can significantly improve the aqueous solubility of a PROTAC molecule.[10][12]

    • Cell Permeability: The relationship is complex. While increased hydrophilicity can impede passive diffusion, the flexibility of PEG linkers may allow the PROTAC to adopt a folded conformation that shields its polar surface area, facilitating cell entry.[12] However, excessively long PEG chains can negatively impact permeability.[12]

    • Troubleshooting Steps:

      • Optimize PEG Length: Test a range of PEG linker lengths. A shorter PEG linker might provide a better balance between improved solubility and sufficient cell permeability.

      • Balance Hydrophilicity: If permeability is a major issue, consider hybrid linkers that combine PEG units with more hydrophobic alkyl chains to balance solubility and membrane traversal.[13]

Frequently Asked Questions (FAQs)

  • Q1: Why are PEG derivatives commonly used as linkers for PROTACs?

    • A1: PEG linkers offer several advantages:

      • Enhanced Solubility: Their hydrophilic nature improves the solubility of often-lipophilic PROTACs.[4][12]

      • Flexibility: The conformational flexibility of PEG chains allows the PROTAC to adopt multiple orientations, increasing the probability of forming a productive ternary complex.[4]

      • Biocompatibility: PEGs are well-known for their biocompatibility and low toxicity.[10]

      • Synthetic Accessibility: They are synthetically tractable and easy to modify in discrete length increments.[4]

  • Q2: What is a good starting point for PEG linker length in a new PROTAC system?

    • A2: There is no universal ideal linker length; it must be determined empirically for each specific target protein and E3 ligase pair.[6] A common and effective starting point is to synthesize a small library of PROTACs with linkers of varying lengths, for instance, containing 2, 4, 6, and 8 ethylene glycol units, and evaluate their degradation efficiency.[6][14]

  • Q3: How does linker length impact the selectivity of a PROTAC?

    • A3: Linker length can profoundly impact selectivity. By fine-tuning the linker, it's possible to favor the degradation of one target protein over another, even if the warhead has affinity for multiple proteins. For example, in one study, extending a lapatinib-based PROTAC linker by a single ethylene glycol unit abolished HER2 degradation while retaining EGFR degradation, thus creating a selective degrader.[14][15] This is because the linker dictates the specific geometry of the ternary complex, which can be productive for one target but not for another.[15]

  • Q4: What experimental techniques can confirm ternary complex formation and its properties?

    • A4: Several biophysical techniques are used:

      • Surface Plasmon Resonance (SPR) / Bio-Layer Interferometry (BLI): These label-free techniques can measure both binary (PROTAC-Target, PROTAC-E3) and ternary complex binding kinetics and affinities.[8][16]

      • Isothermal Titration Calorimetry (ITC): ITC is the gold standard for determining the thermodynamics and cooperativity of ternary complex formation.[7]

      • FRET / BRET: Techniques like Fluorescence Resonance Energy Transfer (FRET) and Bioluminescence Resonance Energy Transfer (BRET), such as the NanoBRET™ assay, can monitor ternary complex formation in live cells.[7][17]

Data Presentation: Impact of Linker Length on Efficacy

The following tables summarize quantitative data from published studies, illustrating how PEG/Alkyl-ether linker length affects PROTAC efficacy, measured by DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

Table 1: Linker Length Optimization for TBK1 Degradation [14]

PROTAC Linker Composition Total Linker Length (atoms) DC₅₀ (nM) Dₘₐₓ (%)
Alkyl/Ether < 12 No Degradation N/A
Alkyl/Ether 12-29 Submicromolar >75%
Alkyl/Ether (Optimal) 21 3 96%

| Alkyl/Ether | 29 | 292 | 76% |

Table 2: Linker Length Optimization for Estrogen Receptor α (ERα) Degradation [18][19]

PROTAC Linker Composition Total Linker Length (atoms) Relative Degradation Efficacy
PEG-based 9 Moderate
PEG-based 12 High
PEG-based (Optimal) 16 Highest
PEG-based 19 Moderate

| PEG-based | 21 | Low |

Experimental Protocols

Protocol 1: Western Blot for Measuring DC₅₀ and Dₘₐₓ

This protocol is the standard method for quantifying target protein degradation in cells following PROTAC treatment.[5][20]

  • Cell Culture and Treatment: Plate cells to achieve 70-80% confluency. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified duration (typically 18-24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of total protein per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in TBST for 1 hour.

    • Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.

    • Simultaneously, probe for a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis:

    • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Quantify band intensities using densitometry software.

    • Normalize the target protein signal to the loading control signal for each lane.

    • Calculate DC₅₀ and Dₘₐₓ values by fitting the normalized data to a dose-response curve in a suitable software (e.g., GraphPad Prism).

Protocol 2: General Synthesis of a PEG-linked PROTAC via Click Chemistry

This protocol describes a convergent synthesis using a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, a versatile method for preparing PROTAC libraries.[14][21]

  • Component Preparation:

    • Synthesize or procure the warhead (target protein ligand) with a terminal azide (B81097) group.

    • Synthesize or procure the E3 ligase ligand with a terminal thiol group.

    • Procure an Alkyne-PEGn-Maleimide bifunctional linker (where 'n' is the number of PEG units).

  • Step 1: CuAAC "Click" Reaction:

    • In a flask, dissolve the azide-functionalized warhead (1.0 eq) and the Alkyne-PEGn-Maleimide linker (1.1 eq) in a solvent mixture like t-BuOH/water.

    • Degas the solution with an inert gas (e.g., argon) for 15-20 minutes.

    • Add a freshly prepared aqueous solution of sodium ascorbate (B8700270) (0.5 eq) followed by an aqueous solution of copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.1 eq).

    • Stir the reaction vigorously at room temperature for 12-24 hours. Monitor progress by LC-MS.

    • Upon completion, purify the alkyne-clicked intermediate (Warhead-PEGn-Maleimide) using reverse-phase HPLC.

  • Step 2: Maleimide-Thiol Conjugation:

    • Dissolve the purified Warhead-PEGn-Maleimide intermediate (1.0 eq) in a suitable buffer like PBS (pH 7.2-7.4) containing a co-solvent like DMF if needed.

    • In a separate vial, dissolve the thiol-functionalized E3 ligase ligand (1.2 eq) in the same buffer.

    • Add the E3 ligand solution to the intermediate solution and stir at room temperature for 1-4 hours. Monitor progress by LC-MS.

  • Final Purification and Characterization:

    • Purify the final PROTAC conjugate by preparative reverse-phase HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Confirm the identity and purity using LC-MS and characterize the structure using ¹H and ¹³C NMR.[21]

Visualizations

PROTAC_Optimization_Workflow PROTAC Linker Optimization Workflow cluster_design Design & Synthesis cluster_screening Screening & Analysis cluster_troubleshooting Troubleshooting & Refinement start Define Target & E3 Ligase synthesis Synthesize PROTAC Library (Varying PEG Lengths) start->synthesis screening Cell-Based Degradation Assay (e.g., Western Blot) synthesis->screening data_analysis Determine DC50 & Dmax screening->data_analysis decision Optimal Potency? data_analysis->decision biophysics Biophysical Assays (SPR, ITC, FRET) Confirm Ternary Complex decision->biophysics No / Hook Effect end_node Lead PROTAC Identified decision->end_node Yes redesign Redesign Linker (Attachment Point, Rigidity) biophysics->redesign redesign->synthesis Iterate

Caption: A general workflow for the design, synthesis, and optimization of PROTACs with a focus on linker modification.

Ternary_Complex_Model Impact of Linker Length on Ternary Complex Formation cluster_short Linker Too Short cluster_optimal Optimal Length cluster_long Linker Too Long POI Target Protein E3 E3 Ligase PROTAC PROTAC POI_s Target E3_s E3 POI_s->E3_s label_s Steric Clash (No Complex) POI_o Target PROTAC_o PROTAC POI_o->PROTAC_o E3_o E3 PROTAC_o->E3_o label_o Productive Complex POI_l Target PROTAC_l PROTAC POI_l->PROTAC_l E3_l E3 PROTAC_l->E3_l label_l Unstable/Unproductive Complex

Caption: Conceptual model of how linker length affects ternary complex formation between a target protein and an E3 ligase.

Troubleshooting_Tree Troubleshooting Decision Tree start Initial PROTAC Fails (Low Potency/Dmax) q1 Binary Binding Confirmed? start->q1 a1_no Redesign Warhead/ E3 Ligand q1->a1_no No q2 Ternary Complex Forms? q1->q2 Yes a2_no Synthesize Linker Library (Vary Length) q2->a2_no No q3 Degradation Observed? q2->q3 Yes a2_no->q1 Re-evaluate a3_no Change Linker Exit Vector or Rigidity q3->a3_no No a3_yes Optimize for PK/PD Properties q3->a3_yes Yes a3_no->a2_no Iterate

Caption: A decision tree for troubleshooting common issues in PROTAC development related to linker performance.

References

Validation & Comparative

The PROTAC Linker Landscape: A Comparative Guide to Alternatives for Azido-PEG2-C1-Boc in PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a critical determinant in the design of effective Proteolysis Targeting Chimeras (PROTACs). While Azido-PEG2-C1-Boc has been a staple in PROTAC synthesis due to its commercial availability and utility in click chemistry, a growing body of evidence suggests that the linker is far from a passive spacer. Its composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and ultimately, its degradation efficacy. This guide provides an objective, data-driven comparison of various alternatives to the conventional PEG linker, offering insights into their synthesis, performance, and impact on PROTAC activity.

The fundamental role of a PROTAC is to induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase. This is achieved through a heterobifunctional molecule composed of a warhead that binds the protein of interest (POI), an E3 ligase ligand, and a linker connecting the two. The formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase is paramount for efficient ubiquitination and subsequent proteasomal degradation. The linker is a key player in orchestrating this interaction.[1][2][3]

Flexible Linkers: The PEG and Alkyl Paradigms

Flexible linkers, predominantly composed of polyethylene (B3416737) glycol (PEG) or alkyl chains, are often the initial choice in PROTAC design due to their synthetic tractability and the ease with which their length can be modulated.[][5]

Polyethylene Glycol (PEG) Linkers: PEG linkers, such as the commonly used this compound, are known to enhance the hydrophilicity and aqueous solubility of PROTAC molecules.[6][7] This can be advantageous for improving the overall pharmacokinetic profile. However, increased polarity may reduce passive cell permeability.[1]

Alkyl/Hydrocarbon Linkers: Simple hydrocarbon chains offer a more hydrophobic alternative to PEG linkers. This can potentially enhance passive cell permeability but may lead to lower aqueous solubility. The optimal choice between PEG and alkyl linkers is highly dependent on the specific properties of the warhead and E3 ligase ligand.[1][]

Comparative Performance of Flexible Linkers

The following table summarizes representative data from studies comparing the performance of PROTACs with PEG and alkyl-based linkers. It is important to note that direct head-to-head comparisons in a single system are ideal but not always available in the literature.

Target ProteinE3 LigaseLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)Cell Permeability (Papp, 10⁻⁶ cm/s)Reference
BRD4CRBNAlkyl9>1000<202.5[1]
BRD4CRBNPEG9 (3 PEG units)Weak degradation-1.1[]
ERαVHLPEG12Effective--[7]
ERαVHLPEG16More Potent--[7]
TBK1VHLAlkyl/Ether< 12No degradation--[8]
TBK1VHLAlkyl/Ether12-29Submicromolar>90-[8]

Rigid Linkers: Enhancing Potency and Selectivity

To improve upon the potential drawbacks of flexible linkers, such as entropic penalties upon binding, researchers have increasingly turned to rigid linkers. These linkers incorporate cyclic structures (e.g., piperazine (B1678402), piperidine, phenyl rings) or alkynes and triazoles to pre-organize the PROTAC into a bioactive conformation.[2][3][9] This can lead to enhanced ternary complex stability, improved potency, and better pharmacokinetic properties.[2][3]

Piperazine/Piperidine-Containing Linkers: These saturated heterocycles introduce rigidity and can also improve aqueous solubility, particularly when protonated.[10][11][12] The pKa of the piperazine ring can be influenced by neighboring chemical groups, allowing for fine-tuning of the PROTAC's physicochemical properties.[10][11][13]

Alkynes and Triazoles (Clickable Linkers): The incorporation of alkyne and triazole moieties provides rigidity and a convenient method for PROTAC synthesis via copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry.[][5][14] This approach allows for the rapid generation of PROTAC libraries with diverse linkers for structure-activity relationship (SAR) studies.[][14]

Comparative Performance of Rigid Linkers

The following table presents data on PROTACs employing rigid linker motifs.

Target ProteinE3 LigaseLinker TypeKey Rigid MotifDC50 (nM)Dmax (%)Cell LineReference
ARVHLRigidPhenylNo Activity-22Rv1[]
ARVHLRigidPyridine/di-piperidine< 1Potent AR depletionLNCaP, VCaP[8]
H-PGDSCRBNRigidAzaspirocycle17.3 pM (for a related potent analog)-KU812[8]
BRD4CRBNRigidPiperazine2.1>9522Rv1[15]

"Smart" Linkers: Spatiotemporal Control of Protein Degradation

A more recent innovation in linker design involves the development of "smart" linkers that allow for external control over PROTAC activity.

Photoswitchable Linkers: These linkers, often incorporating azobenzene (B91143) moieties, can be reversibly isomerized between an active and inactive state using light of specific wavelengths. This provides precise spatiotemporal control over protein degradation.[5]

Photocleavable Linkers: Photocleavable groups can be incorporated into the linker, "caging" the PROTAC in an inactive form. Upon irradiation with light, the cage is cleaved, releasing the active PROTAC. This strategy offers irreversible, light-triggered activation.

While quantitative comparative data for these linkers against traditional ones is still emerging, they represent a promising frontier for developing highly targeted and controllable protein degradation therapies.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate evaluation and comparison of PROTAC efficacy.

Protocol 1: General Synthesis of PROTACs via Click Chemistry

This protocol describes a general method for synthesizing PROTACs using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a versatile alternative to traditional amide bond formation.

Materials:

  • Azide-functionalized warhead or E3 ligase ligand

  • Alkyne-functionalized linker (e.g., Alkyne-PEG4-Maleimide) or alkyne-functionalized binding partner

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate (B8700270)

  • tert-Butanol (t-BuOH) and deionized water

  • Inert gas (Nitrogen or Argon)

  • LC-MS for reaction monitoring

  • Preparative reverse-phase HPLC for purification

Procedure:

  • In a round-bottom flask, dissolve the azide-functionalized component and the alkyne-functionalized component in a 1:1 mixture of t-BuOH and deionized water.

  • Degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Prepare fresh aqueous solutions of sodium ascorbate and CuSO₄·5H₂O.

  • To the reaction mixture, add the sodium ascorbate solution followed by the CuSO₄·5H₂O solution.

  • Stir the reaction mixture vigorously at room temperature for 12-24 hours under an inert atmosphere.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, purify the crude product by preparative reverse-phase HPLC.

  • Lyophilize the pure fractions to obtain the final PROTAC.[1]

Protocol 2: Western Blot for Target Protein Degradation

This is the standard assay to quantify the reduction of a target protein in cells following PROTAC treatment.[16][17]

Materials:

  • Cell line expressing the target protein

  • PROTAC compound dissolved in DMSO

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels, running buffer, and transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay to ensure equal protein loading.

  • SDS-PAGE and Protein Transfer: Denature equal amounts of protein in Laemmli buffer and separate them by size using SDS-PAGE. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody.

  • Signal Detection: Add ECL substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate DC50 and Dmax values from the dose-response curve.[16][17]

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay evaluates the passive permeability of a PROTAC across an artificial lipid membrane, providing an indication of its ability to cross cell membranes.[9][15][18][19]

Materials:

  • 96-well filter plates (donor plate) and 96-well acceptor plates

  • Phospholipid solution (e.g., 2% lecithin (B1663433) in dodecane)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test PROTAC and control compounds

  • LC-MS/MS system for analysis

Procedure:

  • Membrane Coating: Apply a small volume (e.g., 5 µL) of the phospholipid solution to the filter of each well in the donor plate to form an artificial membrane.

  • Compound Addition: Add the PROTAC solution to the donor wells and PBS to the acceptor wells.

  • Incubation: Place the donor plate into the acceptor plate and incubate for a specific period (e.g., 4-18 hours).

  • Quantification: Measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.

  • Permeability Calculation: Calculate the apparent permeability coefficient (Papp) based on the amount of compound that has diffused into the acceptor well.[9][18][19]

Visualizing PROTAC Concepts

Diagrams created using Graphviz (DOT language) to illustrate key concepts.

PROTAC_Mechanism cluster_0 PROTAC-mediated Protein Degradation PROTAC PROTAC Warhead Linker E3 Ligase Ligand POI Protein of Interest (POI) PROTAC->POI binds E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome targets for Degradation Degraded POI Proteasome->Degradation results in

Caption: The catalytic cycle of PROTAC-mediated protein degradation.

Linker_Types cluster_1 PROTAC Linker Alternatives Alternatives Alternatives to This compound Flexible Flexible Linkers Alternatives->Flexible Rigid Rigid Linkers Alternatives->Rigid Smart "Smart" Linkers Alternatives->Smart Alkyl Alkyl/Hydrocarbon (Hydrophobic) Flexible->Alkyl PEG Other PEGs (Hydrophilic) Flexible->PEG Piperazine Piperazine/Piperidine (Rigid, Soluble) Rigid->Piperazine Clickable Alkyne/Triazole (Rigid, 'Clickable') Rigid->Clickable Photoswitchable Photoswitchable (Reversible Control) Smart->Photoswitchable Photocleavable Photocleavable (Irreversible Activation) Smart->Photocleavable

Caption: Overview of alternative linker classes for PROTAC synthesis.

Experimental_Workflow cluster_2 PROTAC Evaluation Workflow Synthesis PROTAC Synthesis (e.g., Click Chemistry) Purification Purification & Characterization (HPLC, LC-MS) Synthesis->Purification Degradation_Assay Protein Degradation Assay (Western Blot) Purification->Degradation_Assay Permeability_Assay Permeability Assay (PAMPA) Purification->Permeability_Assay Data_Analysis Data Analysis (DC50, Dmax, Papp) Degradation_Assay->Data_Analysis Permeability_Assay->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR

Caption: A typical experimental workflow for evaluating PROTAC linker alternatives.

References

A Comparative Guide to Azido-PEG2-C1-Boc and Other PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision that profoundly influences the efficacy, stability, and pharmacokinetic profile of bioconjugates. This guide provides an objective comparison of Azido-PEG2-C1-Boc, a heterobifunctional linker, with other commonly used polyethylene (B3416737) glycol (PEG) linkers in bioconjugation. We will delve into their chemical properties, reaction efficiencies, and the stability of the resulting conjugates, supported by experimental data and detailed protocols.

Introduction to PEG Linkers in Bioconjugation

Polyethylene glycol (PEG) linkers are widely employed in the development of therapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), to enhance solubility, stability, and pharmacokinetic properties.[1][2][3] The choice of the reactive termini on the PEG linker dictates the conjugation strategy. This guide focuses on comparing this compound, which utilizes "click chemistry," with other prevalent linker types, namely those with N-hydroxysuccinimide (NHS) esters and maleimides.

This compound is a heterobifunctional linker featuring an azide (B81097) group for bioorthogonal click chemistry and a Boc-protected functional group.[4] The short PEG2 spacer provides a balance of hydrophilicity and compact size.[5][6] The Boc protecting group allows for a controlled, stepwise conjugation process.[7]

Quantitative Comparison of Linker Performance

The efficiency of the conjugation reaction and the stability of the resulting linkage are paramount for the performance of a bioconjugate. The following tables summarize key performance indicators for different linker chemistries.

ParameterAzido-PEG (Click Chemistry)NHS Ester-PEG (Amine Reactive)Maleimide-PEG (Thiol Reactive)
Target Functional Group AlkynePrimary Amine (e.g., Lysine)Thiol (e.g., Cysteine)
Resulting Linkage 1,2,3-TriazoleAmideThioether
Typical Reaction pH 4.0 - 9.07.2 - 8.56.5 - 7.5
Typical Reaction Time 0.5 - 4 hours1 - 4 hours1 - 4 hours
Typical Yield >95% (CuAAC & SPAAC)60 - 80%70 - 90%
Biocompatibility SPAAC is highly biocompatible; CuAAC requires a copper catalyst which can be cytotoxic.Generally biocompatible.Generally biocompatible.

Table 1: Comparison of Reaction Parameters for Different PEG Linkers. Data compiled from multiple sources.[6][8]

Linkage TypeStability to Hydrolysis (pH 7.4)Stability in Serum/PlasmaStability to Reducing AgentsKey Considerations
1,2,3-Triazole Highly StableHighly StableHighly StableConsidered one of the most stable bioorthogonal linkages.[9][10][11]
Amide Highly StableGenerally StableHighly StableSusceptible to cleavage by specific proteases.[9]
Thioether StableProne to Thiol ExchangeStableCan undergo retro-Michael addition and exchange with serum proteins like albumin, potentially leading to payload loss.[10][12]

Table 2: Comparative Stability of Common Bioconjugation Linkages. Data compiled from multiple sources.[9][10]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for key experiments involving this compound and other linkers.

Protocol 1: Boc Deprotection of this compound

This protocol outlines the removal of the Boc protecting group to reveal the reactive functional group for subsequent conjugation.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG linker in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by LC-MS or TLC to confirm the disappearance of the starting material.[13]

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.[13]

  • The resulting deprotected amine (as a TFA salt) can be used directly in the next step or purified further.

cluster_workflow Boc Deprotection Workflow Start This compound in DCM Step1 Cool to 0°C Start->Step1 Step2 Add TFA (20-50%) Step1->Step2 Step3 Stir at RT (30-120 min) Step2->Step3 Step4 Monitor by LC-MS/TLC Step3->Step4 Step5 Evaporate Solvent & TFA Step4->Step5 End Deprotected Azido-PEG2-Linker Step5->End

Boc Deprotection Workflow
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes the conjugation of an azide-functionalized PEG linker to an alkyne-containing biomolecule.

Materials:

  • Azide-functionalized PEG linker

  • Alkyne-functionalized biomolecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate

  • Copper(I)-stabilizing ligand (e.g., THPTA)

  • Biocompatible buffer (e.g., PBS, pH 7.4)

Procedure:

  • Dissolve the alkyne-functionalized biomolecule and the azide-PEG linker in the reaction buffer.

  • In a separate tube, prepare the copper catalyst solution by mixing CuSO₄ and the THPTA ligand.

  • Add the copper catalyst solution to the biomolecule-linker mixture.

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate.

  • Incubate the reaction mixture for 1-4 hours at room temperature.[14]

  • Purify the resulting bioconjugate using size-exclusion chromatography or dialysis to remove excess reagents.

cluster_cuaac CuAAC Reaction Scheme Azide Biomolecule-Azide Catalyst Cu(I) Catalyst (CuSO4 + NaAscorbate) Azide->Catalyst Alkyne Alkyne-PEG-Drug Alkyne->Catalyst Product Bioconjugate (Triazole Linkage) Catalyst->Product

CuAAC Reaction Scheme
Protocol 3: Conjugation via NHS Ester

This protocol describes the conjugation of an NHS ester-activated PEG linker to the primary amines of a protein.

Materials:

  • NHS ester-activated PEG linker

  • Protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

Procedure:

  • Dissolve the NHS ester-PEG linker in an appropriate organic solvent (e.g., DMSO or DMF) immediately before use.

  • Add a 10- to 50-fold molar excess of the dissolved NHS ester-PEG to the protein solution.[13]

  • Gently mix and incubate for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM to hydrolyze any unreacted NHS esters.

  • Purify the conjugate using dialysis or size-exclusion chromatography.

Protocol 4: Characterization of PEGylated Proteins by Mass Spectrometry

General Workflow:

  • Sample Preparation: The PEGylated protein is purified to remove excess reagents. For intact mass analysis, the sample is often desalted.[1]

  • LC-MS Analysis: The sample is analyzed by liquid chromatography-mass spectrometry (LC-MS). Reverse-phase HPLC can be used for separation.[14]

  • Mass Spectrometry: Electrospray ionization (ESI) is commonly used to generate ions of the intact PEGylated protein. High-resolution mass spectrometers like Orbitrap instruments are well-suited for this analysis.[13]

  • Data Analysis: The resulting mass spectrum, which contains a distribution of multiply charged ions, is deconvoluted to determine the zero-charge mass of the PEGylated protein. This allows for the confirmation of successful conjugation and the determination of the degree of PEGylation.[7]

cluster_characterization Characterization Workflow Sample Purified Bioconjugate LC HPLC Separation Sample->LC MS ESI Mass Spectrometry LC->MS Data Deconvolution MS->Data Result Mass & Purity Determination Data->Result

Bioconjugate Characterization Workflow

Conclusion

The choice of a PEG linker is a critical step in the design of bioconjugates. This compound offers the advantage of forming a highly stable triazole linkage through bioorthogonal click chemistry, which provides high reaction efficiency and specificity. The Boc protecting group allows for controlled, sequential conjugation strategies.

In comparison, NHS ester-PEG linkers provide a robust method for conjugating to abundant primary amines on proteins, forming stable amide bonds. Maleimide-PEG linkers offer site-specific conjugation to thiols, though the resulting thioether bond can be less stable in vivo compared to the triazole linkage.

The optimal linker choice depends on the specific application, the nature of the biomolecule and payload, and the desired stability and release characteristics of the final bioconjugate. The experimental protocols provided in this guide offer a framework for the synthesis and evaluation of bioconjugates using these different linker technologies.

References

A Tale of Two Clicks: Copper-Catalyzed vs. Copper-Free Click Chemistry for Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry," a term coined for reactions that are modular, high-yielding, and simple to perform, has revolutionized the field of bioconjugation. At the forefront of this chemical toolbox are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). This guide provides a comprehensive comparison of these two powerful methods, with a focus on their application to the versatile linker, Azido-PEG2-C1-Boc, to aid in the selection of the optimal conjugation strategy.

The choice between CuAAC and SPAAC for conjugating this compound, a heterobifunctional linker often employed in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other advanced therapeutics, hinges on a trade-off between reaction speed and biocompatibility.[1] CuAAC is known for its rapid kinetics, while SPAAC offers the significant advantage of being copper-free, making it ideal for applications in living systems.[2]

Quantitative Data Summary

The efficiency of click chemistry reactions is best described by their second-order rate constants. The following tables summarize typical quantitative data for CuAAC and SPAAC reactions, providing a basis for comparison when using an azide-functionalized PEG linker like this compound.

Table 1: General Performance Characteristics

FeatureCopper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Catalyst Copper(I)None (driven by ring strain)
Biocompatibility Limited due to potential copper cytotoxicity, though mitigation strategies exist.[1]High, suitable for in vivo and live-cell applications.[2]
Reaction Rate Generally faster.[1]Generally slower, dependent on the cyclooctyne (B158145) used.[1]
Alkyne Reactant Terminal alkynes.Strained cyclooctynes (e.g., DBCO, BCN).[1]
Reagent Accessibility Simple terminal alkynes are readily available and cost-effective.Strained cyclooctynes can be more complex and expensive to synthesize.
Side Reactions Potential for oxidative homocoupling of alkynes.Cyclooctynes can be prone to side reactions if highly unstable.

Table 2: Second-Order Rate Constants (k₂) for Click Reactions with PEG-Azides

ReactionAlkyne PartnerTypical Second-Order Rate Constant (M⁻¹s⁻¹)Notes
CuAAC Terminal Alkyne1 - 100Rate is significantly influenced by the choice of the copper source and accelerating ligands.[1]
SPAAC Bicyclo[6.1.0]nonyne (BCN)~0.07 - 0.2A moderately reactive and relatively stable cyclooctyne.[3][4]
SPAAC Dibenzocyclooctyne (DBCO)~0.24 - 1.0A highly reactive and commonly used cyclooctyne, offering faster kinetics than BCN.[3][5]

Reaction Mechanisms and Experimental Workflows

The fundamental difference between CuAAC and SPAAC lies in their activation mechanism. CuAAC requires a copper(I) catalyst to activate a terminal alkyne for cycloaddition with an azide (B81097). In contrast, SPAAC utilizes a strained cyclooctyne, which reacts with an azide without the need for a catalyst due to the release of ring strain.

G cluster_0 Copper-Catalyzed (CuAAC) cluster_1 Copper-Free (SPAAC) Azido-PEG2-C1-Boc_A This compound Triazole Product_A 1,4-disubstituted Triazole Product Azido-PEG2-C1-Boc_A->Triazole Product_A Terminal Alkyne_A Terminal Alkyne Terminal Alkyne_A->Triazole Product_A Cu(I) Catalyst Cu(I) Catalyst (e.g., CuSO4 + NaAsc) Cu(I) Catalyst->Triazole Product_A Catalyzes Azido-PEG2-C1-Boc_B This compound Triazole Product_B Triazole Product Azido-PEG2-C1-Boc_B->Triazole Product_B Strained Alkyne Strained Alkyne (e.g., DBCO, BCN) Strained Alkyne->Triazole Product_B Start

A comparison of CuAAC and SPAAC reaction schemes.

A general experimental workflow for a bioconjugation experiment using either CuAAC or SPAAC is depicted below. The key difference lies in the preparation of the reaction mixture, with CuAAC requiring the addition of a copper catalyst and a reducing agent.

G cluster_CuAAC CuAAC Pathway cluster_SPAAC SPAAC Pathway Start Start: Prepare Reactants Prepare_Azide Dissolve this compound in compatible solvent Start->Prepare_Azide Prepare_Alkyne Dissolve Alkyne-partner in compatible solvent Start->Prepare_Alkyne Reaction_Setup Combine Azide and Alkyne solutions Prepare_Azide->Reaction_Setup Prepare_Alkyne->Reaction_Setup Add_Catalyst Add Copper(I) source (e.g., CuSO4) and Ligand Reaction_Setup->Add_Catalyst CuAAC Incubate_SPAAC Incubate at RT (can be longer, up to overnight) Reaction_Setup->Incubate_SPAAC SPAAC Add_Reducing_Agent Add Reducing Agent (e.g., Sodium Ascorbate) Add_Catalyst->Add_Reducing_Agent Incubate_CuAAC Incubate at RT (typically 1-4 hours) Add_Reducing_Agent->Incubate_CuAAC Purification Purify Conjugate (e.g., Chromatography) Incubate_CuAAC->Purification Incubate_SPAAC->Purification Analysis Analyze Product (e.g., LC-MS, SDS-PAGE) Purification->Analysis End End Product Analysis->End

A general experimental workflow for bioconjugation.

Detailed Experimental Protocols

The following are generalized protocols that can be adapted for the reaction of this compound with an alkyne-functionalized molecule. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general method for the copper(I)-catalyzed cycloaddition of this compound to a terminal alkyne-functionalized molecule.

Materials:

  • This compound

  • Alkyne-functionalized molecule

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Sodium ascorbate (B8700270)

  • Copper-chelating ligand (e.g., THPTA or TBTA) (optional but recommended)

  • Solvent (e.g., deionized water, PBS, DMSO, DMF, or a mixture)

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).

  • Alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.

  • Copper(II) Sulfate: Prepare a 20 mM stock solution in deionized water.[6]

  • Ligand (e.g., THPTA): Prepare a 100 mM stock solution in deionized water.[7]

  • Sodium Ascorbate: Prepare a fresh 100 mM stock solution in deionized water immediately before use. Protect from light.[6]

Reaction Procedure:

  • In a microcentrifuge tube, add the desired amount of the alkyne-functionalized molecule.

  • Add 1.1 to 1.5 molar equivalents of the this compound stock solution.[6]

  • Add the appropriate solvent to reach the desired final reaction concentration.

  • Catalyst Premix: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the ligand stock solution. A 1:5 molar ratio of copper to ligand is commonly used.[8]

  • Add the copper/ligand complex to the biomolecule/PEG-azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[9]

  • Initiate the reaction by adding a freshly prepared solution of sodium ascorbate. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[8]

  • Gently mix the reaction and incubate at room temperature for 1-4 hours.[10]

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • Once the reaction is complete, the product can be purified by a suitable method, such as size-exclusion chromatography or preparative HPLC, to remove excess reagents and the copper catalyst.[6]

Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

This protocol outlines a general procedure for the copper-free reaction between this compound and a strained cyclooctyne (e.g., DBCO or BCN)-functionalized molecule.

Materials:

  • This compound

  • Strained alkyne (e.g., DBCO or BCN)-functionalized molecule

  • Solvent (e.g., PBS, DMSO, or a mixture)

Stock Solutions:

  • This compound: Prepare a 10 mM stock solution in a suitable solvent (e.g., DMSO).

  • Strained alkyne-functionalized molecule: Prepare a 10 mM stock solution in a compatible solvent.

Reaction Procedure:

  • In a microcentrifuge tube, dissolve the strained alkyne-functionalized molecule in the chosen solvent.

  • Add 1.5 to 2 equivalents of the this compound stock solution.

  • Gently mix the solution and incubate at room temperature. Reaction times can vary from 1 to 24 hours depending on the reactivity of the strained alkyne and the concentration of the reactants.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., LC-MS or TLC).

  • The reaction typically proceeds to completion without the need for quenching.

  • Purify the final conjugate as required by the application, for example, using chromatography.

Conclusion and Recommendations

The choice between CuAAC and SPAAC for the conjugation of this compound is highly dependent on the specific application.

CuAAC is the preferred method when:

  • High reaction speed is critical.

  • The experimental system is not sensitive to the presence of low levels of copper.

  • The use of readily available and less expensive terminal alkynes is desired.

SPAAC is the ideal choice for:

  • In vivo and live-cell applications where the cytotoxicity of copper is a concern.[2]

  • Applications requiring high biocompatibility and mild reaction conditions.

  • Situations where the simplification of the reaction setup and purification by avoiding a catalyst is advantageous.

For many applications in drug development, particularly those involving sensitive biological systems or in vivo studies, the superior biocompatibility of SPAAC makes it the more prudent choice. However, for in vitro applications where speed and cost-effectiveness are priorities, CuAAC remains a powerful and efficient tool for the conjugation of this compound.

References

Validating Protein Labeling: A Comparative Guide to Azido-PEG2-C1-Boc and Alternative Methods using Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of proteomics and drug development, the precise and efficient labeling of proteins is paramount for a multitude of applications, including target identification, biomarker discovery, and the development of antibody-drug conjugates (ADCs). The choice of labeling reagent and the method of validation are critical determinants of experimental success. This guide provides an objective comparison of protein labeling using the bifunctional linker Azido-PEG2-C1-Boc against a conventional amine-reactive method, N-hydroxysuccinimide (NHS) ester labeling, with a focus on validation by mass spectrometry.

At a Glance: this compound vs. NHS Ester Labeling

FeatureThis compoundNHS Ester Labeling
Primary Reaction Two-step: 1) Amine acylation (after Boc deprotection), 2) Bioorthogonal click chemistryOne-step: Direct acylation of primary amines
Specificity High, due to bioorthogonal nature of click chemistryTargets all accessible primary amines (N-terminus, Lysine)
Versatility Allows for the introduction of a wide array of reporter tags via click chemistryLimited to the tag pre-conjugated to the NHS ester
Workflow Complexity Higher, involves a deprotection step and a subsequent click reactionLower, single labeling step
Bond Stability Forms a highly stable triazole linkageForms a stable amide bond
Mass Spectrometry Predictable mass shift from both the linker and the clicked reporter tagPredictable mass shift from the NHS ester reagent

Introduction to this compound Labeling

This compound is a heterobifunctional linker that enables a two-step protein labeling strategy. The molecule features a Boc-protected amine, which, after deprotection, can react with activated carboxyl groups on a protein or be used in other amine-specific chemistries. The other end of the linker possesses an azide (B81097) group, a bioorthogonal handle for "click chemistry." This allows for the highly specific and efficient covalent attachment of a reporter molecule, such as a biotin (B1667282) tag for enrichment or a fluorescent dye for imaging, that contains a complementary alkyne group. The polyethylene (B3416737) glycol (PEG) spacer enhances the solubility and reduces steric hindrance of the conjugated protein.

The validation of protein labeling with this compound is typically performed using mass spectrometry. This powerful analytical technique can confirm the covalent modification of the protein by detecting the mass shift corresponding to the addition of the linker and the subsequent reporter tag. Furthermore, tandem mass spectrometry (MS/MS) can be employed to identify the specific sites of labeling on the protein.

Comparative Performance Analysis

While direct, side-by-side quantitative mass spectrometry data for this compound is not extensively published, we can infer its performance characteristics based on the well-established chemistries it employs and compare them to the widely used NHS ester labeling method.

Labeling Efficiency and Specificity

NHS esters react readily with primary amines, such as the N-terminus and the side chain of lysine (B10760008) residues, to form stable amide bonds. This reaction is generally efficient but can lead to a heterogeneous population of labeled proteins with varying degrees of labeling at multiple sites. Over-labeling can sometimes be a concern, potentially affecting protein structure and function.

The this compound approach offers a more controlled, two-step process. The initial coupling of the deprotected amine linker to the protein can be optimized to control the degree of labeling. The subsequent click chemistry step is highly specific, reacting only between the azide on the linker and an alkyne on the reporter molecule, thus minimizing off-target reactions.

Workflow and Versatility

The workflow for NHS ester labeling is straightforward, involving a single incubation step. In contrast, the this compound workflow is more complex, requiring a Boc-deprotection step prior to the initial protein conjugation, followed by the click chemistry reaction.

Experimental Protocols

Protocol 1: Protein Labeling with this compound and Click Chemistry

This protocol outlines a general procedure for labeling a protein using this compound, followed by a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click reaction.

Materials:

  • Protein of interest in an appropriate buffer (e.g., PBS, pH 7.4)

  • This compound

  • Deprotection solution (e.g., trifluoroacetic acid/dichloromethane)

  • Activation reagents for protein carboxyl groups (e.g., EDC/NHS) if targeting carboxyls

  • Alkyne-functionalized reporter molecule (e.g., alkyne-biotin)

  • Copper(II) sulfate (B86663) (CuSO₄)

  • Reducing agent (e.g., sodium ascorbate)

  • Copper-chelating ligand (e.g., THPTA)

  • Desalting column

Procedure:

  • Boc Deprotection: Remove the Boc protecting group from this compound according to standard protocols to expose the primary amine.

  • Protein Preparation: Ensure the protein is in a suitable buffer at an appropriate concentration (typically 1-5 mg/mL).

  • Linker Conjugation:

    • If targeting protein carboxyl groups, activate them using EDC and NHS.

    • Add the deprotected Azido-PEG2-amine linker to the activated protein solution. The molar excess of the linker should be optimized to achieve the desired degree of labeling.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C.

  • Purification: Remove excess linker using a desalting column.

  • Click Chemistry (CuAAC):

    • To the azide-labeled protein, add the alkyne-functionalized reporter molecule.

    • Add the copper(II) sulfate and the chelating ligand.

    • Initiate the reaction by adding freshly prepared sodium ascorbate.

    • Incubate for 1 hour at room temperature.

  • Final Purification: Purify the labeled protein to remove excess reagents using a desalting column.

  • Mass Spectrometry Analysis: Proceed with sample preparation for mass spectrometry.

Protocol 2: Mass Spectrometry Analysis of Labeled Proteins

This protocol describes a general workflow for the analysis of the labeled protein by mass spectrometry to confirm labeling and identify modification sites.

Materials:

  • Labeled protein sample

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

  • Acetonitrile

  • C18 desalting spin columns

  • Mass spectrometer (e.g., Orbitrap or Q-TOF)

Procedure:

  • Reduction and Alkylation:

    • Denature the protein sample.

    • Reduce disulfide bonds by adding DTT and incubating at 56°C.

    • Alkylate cysteine residues by adding IAA and incubating in the dark.

  • Proteolytic Digestion:

    • Dilute the sample to reduce the denaturant concentration.

    • Add trypsin and incubate overnight at 37°C.

  • Peptide Desalting:

    • Acidify the peptide solution with formic acid.

    • Desalt the peptides using a C18 spin column.

  • LC-MS/MS Analysis:

    • Resuspend the desalted peptides in a suitable solvent for mass spectrometry.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Search the acquired MS/MS spectra against a protein database.

    • Include the mass of the Azido-PEG2-C1 linker plus the reporter tag as a variable modification on the potential amino acid residues (e.g., Asp, Glu, or others depending on the conjugation chemistry).

    • Validate the identification of labeled peptides and pinpoint the sites of modification.

Visualizing the Workflow and Chemistry

To better illustrate the processes described, the following diagrams have been generated using the Graphviz DOT language.

experimental_workflow cluster_labeling Protein Labeling cluster_ms Mass Spectrometry Analysis Protein Protein Deprotection Deprotection Protein->Deprotection This compound Conjugation Conjugation Deprotection->Conjugation Deprotected Linker Purification1 Purification1 Conjugation->Purification1 Azide-Labeled Protein Click_Chemistry Click_Chemistry Purification1->Click_Chemistry Purified Azide-Protein Purification2 Purification2 Click_Chemistry->Purification2 Alkyne-Reporter Digestion Digestion Purification2->Digestion Labeled Protein LC_MSMS LC_MSMS Digestion->LC_MSMS Peptides Data_Analysis Data_Analysis LC_MSMS->Data_Analysis MS/MS Spectra reaction_pathway cluster_step1 Step 1: Linker Conjugation cluster_step2 Step 2: Click Chemistry (CuAAC) Protein_COOH Protein-COOH Labeled_Protein Protein-CO-NH-PEG2-Azide Protein_COOH->Labeled_Protein EDC/NHS Deprotected_Linker H2N-PEG2-Azide Deprotected_Linker->Labeled_Protein Azide_Protein Protein-...-Azide Final_Conjugate Protein-...-Triazole-Reporter Azide_Protein->Final_Conjugate Cu(I) Alkyne_Reporter Alkyne-Reporter Alkyne_Reporter->Final_Conjugate

Characterizing Azido-PEG2-C1-Boc Conjugates: A Comparative Guide to SDS-PAGE and Alternative Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The precise characterization of PEGylated molecules is critical for ensuring the quality, efficacy, and safety of bioconjugates and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs). Azido-PEG2-C1-Boc, a heterobifunctional linker, is a key component in the synthesis of such molecules. This guide provides an objective comparison of Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) with alternative analytical methods for the characterization of this compound and its conjugates. Experimental data and detailed protocols are provided to support the selection of the most appropriate analytical strategy.

The Challenge of Characterizing PEGylated Conjugates

The covalent attachment of polyethylene (B3416737) glycol (PEG) to molecules, a process known as PEGylation, can result in a heterogeneous mixture of products. This heterogeneity, along with the inherent properties of PEG, presents unique analytical challenges. A multi-faceted approach employing orthogonal techniques is often necessary for comprehensive characterization.

Performance Comparison of Analytical Techniques

The choice of analytical technique for characterizing this compound conjugates depends on the specific information required, such as molecular weight, purity, and degree of conjugation. The following table summarizes the performance of key analytical methods.

Technique Principle Information Provided Advantages Limitations
SDS-PAGE Separation based on molecular weight under denaturing conditions.Apparent molecular weight, presence of conjugates and impurities.Simple, inexpensive, high throughput.Interaction between PEG and SDS can lead to smeared bands and inaccurate molecular weight estimation.[1][2][3] Low resolution for small PEG conjugates.
Native PAGE Separation based on size, shape, and native charge.Information on native conformation, aggregation, and successful conjugation.Avoids PEG-SDS interaction, providing better resolution for PEGylated molecules.[1][2][3]Migration is not solely dependent on molecular weight, making size estimation complex.
HPLC (RP & SEC) Separation based on hydrophobicity (RP) or hydrodynamic radius (SEC).Purity, heterogeneity, quantification of free PEG and conjugates.[4][5][]High resolution and quantification capabilities.[4][5][]PEG can broaden peaks. Boc group may be unstable in acidic mobile phases.[] Lack of a strong chromophore in PEG requires detectors like Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).[5][7]
Mass Spectrometry (MALDI-TOF & ESI-MS) Measurement of mass-to-charge ratio.Accurate molecular weight, confirmation of conjugation, determination of the degree of PEGylation.[4][8][9]High sensitivity and accuracy. Provides definitive structural information.Complex spectra can arise from heterogeneous PEGylation.
NMR Spectroscopy Analysis of nuclear magnetic resonance.Detailed structural information, confirmation of functional groups (azide, Boc).Provides unambiguous structural elucidation.Can be challenging for quantifying azide (B81097) incorporation due to overlapping signals with the PEG backbone.[] Lower sensitivity compared to MS.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols serve as a starting point and may require optimization for specific applications.

SDS-PAGE Protocol for this compound Conjugates

This protocol is adapted for the analysis of smaller PEGylated molecules.

Materials:

  • Acrylamide/Bis-acrylamide solution (e.g., 40%, 29:1)

  • Tris-HCl buffers (1.5 M, pH 8.8 and 0.5 M, pH 6.8)

  • Sodium Dodecyl Sulfate (SDS)

  • Ammonium Persulfate (APS)

  • TEMED (N,N,N',N'-Tetramethylethylenediamine)

  • 2x Laemmli sample buffer

  • Tris-Glycine-SDS running buffer

  • Staining solution (e.g., Coomassie Brilliant Blue or a silver stain for higher sensitivity)

  • Destaining solution

Procedure:

  • Gel Casting:

    • Assemble glass plates and spacers for casting.

    • Prepare a high percentage resolving gel (e.g., 15-20%) to resolve small molecules.

    • Pour the resolving gel and overlay with water or isopropanol. Allow to polymerize for 30-60 minutes.

    • Pour off the overlay and add the stacking gel (e.g., 5%). Insert the comb and allow to polymerize for 30 minutes.

  • Sample Preparation:

    • Mix the this compound conjugate sample with an equal volume of 2x Laemmli sample buffer.

    • Heat the samples at 95°C for 5 minutes.

  • Electrophoresis:

    • Assemble the gel in the electrophoresis apparatus and fill the reservoirs with running buffer.

    • Load the samples and a suitable molecular weight marker.

    • Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

  • Staining and Visualization:

    • Remove the gel and stain with Coomassie Brilliant Blue for 1-2 hours or use a silver staining kit for higher sensitivity.

    • Destain the gel until the bands are clearly visible against a clear background.

    • Visualize the bands and estimate the apparent molecular weight by comparison with the standards. Note that PEGylated molecules may migrate anomalously.[3]

Native PAGE Protocol for this compound Conjugates

This protocol helps to avoid the issues of PEG-SDS interactions.

Materials:

  • Acrylamide/Bis-acrylamide solution

  • Tris-HCl buffers

  • APS and TEMED

  • Native sample buffer (contains glycerol (B35011) and a tracking dye, but no SDS or reducing agents)

  • Tris-Glycine running buffer (without SDS)

  • Staining and destaining solutions

Procedure:

  • Gel Casting:

    • Cast the gel as described for SDS-PAGE, but without the addition of SDS to any of the buffers or the gel itself.

  • Sample Preparation:

    • Mix the sample with an equal volume of native sample buffer. Do not heat the samples.

  • Electrophoresis:

    • Use Tris-Glycine running buffer without SDS.

    • Run the gel at a constant voltage, typically at a lower temperature (e.g., in a cold room or with a cooling system) to prevent denaturation.

  • Staining and Visualization:

    • Stain and destain the gel as for SDS-PAGE.

HPLC Protocol for this compound Conjugates

A general reversed-phase HPLC method is described below.

Instrumentation:

  • HPLC system with a UV detector and a Charged Aerosol Detector (CAD) or Evaporative Light Scattering Detector (ELSD).

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

Mobile Phases:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 210 nm (for the azide group)

  • Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

Procedure:

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase composition.

    • Filter the sample through a 0.22 µm syringe filter.

  • Analysis:

    • Inject the sample and run the gradient program.

    • Analyze the chromatogram to determine purity and identify different species.

Mass Spectrometry Protocol for this compound Conjugates

A general procedure for ESI-MS is outlined.

Instrumentation:

  • Electrospray Ionization Mass Spectrometer (ESI-MS) coupled to an LC system.

Procedure:

  • Sample Preparation:

    • The sample is typically introduced via an LC system as described in the HPLC protocol to separate different components before they enter the mass spectrometer.

  • MS Analysis:

    • The mass spectrometer is operated in positive or negative ion mode.

    • Acquire the mass spectrum over a relevant m/z range.

    • The resulting spectrum will show the mass-to-charge ratio of the intact molecule and any fragments, allowing for the confirmation of the molecular weight of the this compound conjugate.

Visualizing Workflows and Relationships

Diagrams created using Graphviz (DOT language) can help visualize the experimental workflows and the logical relationships between different characterization techniques.

SDS_PAGE_Workflow cluster_prep Sample Preparation cluster_gel Gel Electrophoresis cluster_analysis Analysis Sample This compound Conjugate Mix Mix with Laemmli Sample Buffer Sample->Mix Heat Heat at 95°C Mix->Heat Load Load Sample onto SDS-PAGE Gel Heat->Load Run Run Electrophoresis Load->Run Stain Stain Gel Run->Stain Destain Destain Gel Stain->Destain Visualize Visualize Bands & Estimate MW Destain->Visualize

Caption: Workflow for SDS-PAGE analysis of this compound conjugates.

Characterization_Decision_Tree cluster_goals cluster_methods Start Characterization Goal? MW Apparent MW & Purity Start->MW Quick Check AccurateMW Accurate MW & Structure Start->AccurateMW Detailed Structure PurityQuant Purity & Quantification Start->PurityQuant Quantitative Analysis NativeState Native State Analysis Start->NativeState Conformational Integrity SDS_PAGE SDS-PAGE MW->SDS_PAGE MS Mass Spectrometry AccurateMW->MS HPLC HPLC PurityQuant->HPLC Native_PAGE Native PAGE NativeState->Native_PAGE

Caption: Decision tree for selecting a characterization method.

Conclusion

The characterization of this compound conjugates requires careful selection of analytical techniques. While SDS-PAGE offers a rapid, qualitative assessment, its limitations in accurately determining the molecular weight of PEGylated compounds are well-documented.[1][2][3] For more reliable and quantitative data, orthogonal methods such as Native PAGE, HPLC, and mass spectrometry are indispensable. By understanding the principles and limitations of each technique, researchers can develop a robust analytical strategy to ensure the quality and consistency of their PEGylated products.

References

A Head-to-Head Comparison of Bioconjugation Strategies: Azido-PEG2-C1-Boc vs. NHS Ester Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly impacts the efficacy, stability, and specificity of a bioconjugate. This guide provides an objective, data-driven comparison between the versatile Azido-PEG2-C1-Boc linker and the widely used N-hydroxysuccinimide (NHS) ester linkers for protein conjugation. We will delve into their respective reaction mechanisms, performance metrics, and provide detailed experimental protocols to inform your selection process for applications ranging from antibody-drug conjugates (ADCs) to proteolysis-targeting chimeras (PROTACs).

At a Glance: Key Differences and Applications

This compound is a heterobifunctional linker that enables a sequential and highly specific two-step conjugation strategy. It features an azide (B81097) group for bioorthogonal "click" chemistry and a Boc-protected amine. This allows for the initial, highly specific attachment of a molecule via the azide, followed by the deprotection of the amine to introduce a second molecule. This level of control is particularly advantageous in the construction of complex molecular architectures like PROTACs, where precise spatial orientation of different binding moieties is crucial.

NHS ester linkers , on the other hand, are a well-established class of amine-reactive reagents. Their primary function is to form stable amide bonds with primary amines, such as the side chains of lysine (B10760008) residues on proteins.[1] This robust and straightforward chemistry has made them a cornerstone in the development of ADCs, where a cytotoxic payload is attached to an antibody.[2][3]

Quantitative Performance Comparison

The choice between these linkers often comes down to the specific requirements of the application, including the desired level of control over the conjugation site, the stability of the final conjugate, and the overall complexity of the synthetic workflow. The following tables summarize the key quantitative performance parameters for this compound (utilizing azide-alkyne cycloaddition) and NHS ester linkers.

Parameter This compound (via Click Chemistry) NHS Ester Linker References
Target Functional Group Terminal Alkyne or Strained Alkyne (e.g., DBCO, BCN)Primary Amines (e.g., Lysine, N-terminus)
Resulting Linkage 1,2,3-TriazoleAmide Bond[2][3]
Typical Reaction pH 4.0 - 9.0 (SPAAC), 4.0 - 8.0 (CuAAC)7.2 - 8.5[3][4]
Typical Reaction Time 0.5 - 4 hours1 - 4 hours[3][4]
Typical Reaction Temperature 4 - 37°CRoom Temperature or 4°C[3][4]
Typical Yield Very High (>90-95%)Moderate to High (5-50% for random labeling)[4][5]
Specificity High (Bioorthogonal)Moderate (Targets multiple lysines)[5][6]
Control over Degree of Labeling (DoL) HighModerate (can be challenging)[1][7]
Linkage Stability This compound (Triazole) NHS Ester (Amide) References
Hydrolytic Stability (pH 7.4) Highly StableHighly Stable[2][8]
Stability in Serum/Plasma Highly StableGenerally Stable[2][8]
Stability to Reducing Agents Highly StableHighly Stable[2][8]
Susceptibility to Proteases Not SusceptibleSusceptible to specific proteases[9][10]

Experimental Workflows and Signaling Pathways

The choice of linker dictates the experimental workflow for bioconjugation and is intrinsically linked to the biological mechanism of action of the final construct.

Logical Workflow for Bioconjugation

The following diagram illustrates the distinct experimental workflows for protein conjugation using an NHS ester linker versus the multi-step approach required for the this compound linker.

G cluster_0 NHS Ester Conjugation cluster_1 This compound Conjugation NHS_start Protein with Primary Amines NHS_react React with NHS Ester Linker NHS_start->NHS_react NHS_purify Purify Conjugate NHS_react->NHS_purify NHS_end Final Conjugate NHS_purify->NHS_end Azido_start Protein with Alkyne Group Azido_click Click Reaction with this compound Azido_start->Azido_click Azido_purify1 Purify Intermediate Azido_click->Azido_purify1 Azido_deprotect Boc Deprotection (TFA) Azido_purify1->Azido_deprotect Azido_react2 React with Second Molecule Azido_deprotect->Azido_react2 Azido_purify2 Purify Final Conjugate Azido_react2->Azido_purify2 Azido_end Final Conjugate Azido_purify2->Azido_end

Comparative experimental workflows for bioconjugation.
Signaling Pathway: PROTAC Mechanism of Action

For applications such as PROTACs, the this compound linker is instrumental in assembling the heterobifunctional molecule that recruits an E3 ubiquitin ligase to a target protein, leading to its degradation via the ubiquitin-proteasome system.[11]

G POI Target Protein (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC (with Azido-PEG-Linker) PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitination Ternary->PolyUb Ubiquitylation Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

PROTAC-mediated protein degradation pathway.
Signaling Pathway: ADC Internalization and Payload Release

In the case of ADCs, which often utilize NHS ester chemistry, the linker's stability is critical for the targeted delivery and release of the cytotoxic payload within cancer cells following internalization.[2]

G ADC Antibody-Drug Conjugate (ADC) Binding Binding to Tumor Antigen ADC->Binding TumorCell Tumor Cell TumorCell->Binding Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome Release Payload Release Lysosome->Release Linker Cleavage Payload Cytotoxic Payload Release->Payload Apoptosis Cell Death (Apoptosis) Payload->Apoptosis

ADC mechanism of action and payload delivery.

Detailed Experimental Protocols

The following protocols provide a general framework for bioconjugation using an NHS ester linker and the multi-step process for the this compound linker. Note: These are representative protocols and may require optimization for specific proteins and payloads.

Protocol 1: Protein Conjugation using an NHS Ester Linker

This protocol describes a general procedure for conjugating an NHS ester-containing linker to the lysine residues of a protein.

Materials:

  • Protein to be labeled (e.g., antibody)

  • NHS ester linker

  • Amine-free buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.0)

  • Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column or dialysis cassette for purification

Methodology:

  • Protein Preparation:

    • Prepare a solution of the protein in the amine-free conjugation buffer at a concentration of 1-10 mg/mL.

  • Reagent Preparation:

    • Immediately before use, dissolve the NHS ester linker in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the dissolved NHS ester to the protein solution with gentle stirring.[4]

    • Incubate for 1-4 hours at room temperature or overnight at 4°C.[4]

  • Quenching (Optional):

    • Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts by purifying the conjugate using a desalting column or dialysis.

  • Characterization:

    • Determine the degree of labeling (DoL) using UV-Vis spectrophotometry by measuring the absorbance of the protein and the conjugated molecule.[12]

Protocol 2: Multi-Step Conjugation using this compound

This protocol outlines a two-stage process: first, the "click" reaction of the azide group to an alkyne-modified protein, followed by the deprotection of the Boc group and subsequent conjugation of a second molecule.

Part A: Azide-Alkyne Cycloaddition ("Click" Reaction)

Materials:

  • Alkyne-modified protein

  • This compound linker

  • For Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Copper(II) sulfate (B86663) (CuSO₄), reducing agent (e.g., sodium ascorbate), and a copper ligand (e.g., TBTA).

  • For Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): DBCO- or BCN-functionalized payload.

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Anhydrous DMSO or DMF

Methodology:

  • Reagent Preparation:

    • Dissolve the this compound linker in anhydrous DMSO to prepare a 10 mM stock solution.

  • Conjugation Reaction (SPAAC example):

    • Add a 2- to 5-fold molar excess of the this compound stock solution to the alkyne-modified protein solution.

    • Incubate at room temperature for 1-4 hours.

  • Purification:

    • Purify the intermediate conjugate using a desalting column or size-exclusion chromatography (SEC).

Part B: Boc Deprotection

Materials:

  • Purified Azido-PEG2-C1-conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

Methodology:

  • Deprotection Reaction:

    • Dissolve the Boc-protected conjugate in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM).[8]

    • Stir the mixture at room temperature for 30-60 minutes.[8]

  • Solvent Removal:

    • Remove the solvent and excess TFA under reduced pressure. The resulting amine salt can often be used directly in the next step.

Part C: Conjugation of the Second Molecule

Materials:

  • Deprotected Azido-PEG2-C1-conjugate

  • Molecule to be conjugated (e.g., with an NHS ester group)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.0)

Methodology:

  • Conjugation Reaction:

    • Dissolve the deprotected conjugate in the reaction buffer.

    • Add the second molecule (e.g., NHS ester-activated) and incubate for 1-2 hours at room temperature.

  • Final Purification:

    • Purify the final conjugate using an appropriate method such as SEC or dialysis.

Conclusion

The choice between this compound and NHS ester linkers is highly dependent on the specific goals of the bioconjugation. NHS ester linkers are the go-to choice for robust, high-yield conjugation to primary amines, resulting in exceptionally stable amide bonds.[3] This method is well-suited for applications where random labeling of accessible lysines is acceptable.

The this compound linker, while requiring a more complex, multi-step workflow, offers the significant advantage of bioorthogonality and precise control over the conjugation process. The "click" chemistry reaction is highly specific and efficient, and the ability to deprotect the Boc-amine for a second, distinct conjugation step allows for the construction of well-defined, complex bioconjugates. This makes it an invaluable tool for advanced applications like PROTACs, where the spatial arrangement of the final construct is critical for its biological activity.[11] Ultimately, a thorough understanding of the chemistry and performance characteristics of each linker type is essential for the successful design and synthesis of effective protein bioconjugates.

References

A Comparative Guide to ADC Linkers: Cleavable vs. Non-Cleavable and the Role of Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of Antibody-Drug Conjugates (ADCs) are critically dependent on the linker technology that connects the monoclonal antibody to the cytotoxic payload. The choice between a cleavable and a non-cleavable linker dictates the mechanism of payload release and significantly impacts the ADC's stability, potency, and overall therapeutic index. This guide provides an objective comparison of these two primary linker classes, with a special focus on the emerging utility of heterobifunctional linkers like Azido-PEG2-C1-Boc in ADC synthesis.

Cleavable vs. Non-Cleavable Linkers: A Fundamental Divide

The principal difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1] Cleavable linkers are designed to be labile under specific physiological conditions prevalent in the tumor microenvironment or within tumor cells, while non-cleavable linkers rely on the complete degradation of the antibody backbone for payload release.[1]

Cleavable Linkers: These linkers incorporate chemically or enzymatically susceptible bonds that break upon encountering specific triggers.[2] Common mechanisms include:

  • Enzyme-sensitive: Often containing dipeptide sequences like valine-citrulline (Val-Cit), which are cleaved by lysosomal proteases (e.g., Cathepsin B) that are abundant in cancer cells.[2]

  • pH-sensitive: Utilizing moieties like hydrazones that are stable at the physiological pH of blood (~7.4) but hydrolyze in the acidic environment of endosomes and lysosomes (pH 4.5-6.0).[2]

  • Glutathione-sensitive: Employing disulfide bonds that are reduced in the cytoplasm, which has a significantly higher concentration of glutathione (B108866) than the bloodstream.[2]

A key advantage of many cleavable linkers is their ability to induce a "bystander effect."[2] Once the payload is released, if it is membrane-permeable, it can diffuse out of the target antigen-positive cell and kill neighboring antigen-negative tumor cells.[1] This is particularly advantageous in treating solid tumors with heterogeneous antigen expression.[3]

Non-Cleavable Linkers: These linkers, such as those based on thioether bonds (e.g., SMCC), form a stable connection between the antibody and the payload.[4] The release of the payload-linker-amino acid complex occurs only after the ADC is internalized and the antibody is completely degraded in the lysosome.[4] This mechanism generally leads to greater plasma stability and a more favorable safety profile by minimizing premature drug release.[4] However, the resulting charged payload-linker complex is typically not membrane-permeable, which largely prevents a bystander effect.[5]

The Role of this compound in Advanced ADC Synthesis

  • Azido (-N3) group: Enables highly specific and efficient conjugation to an alkyne-modified payload or antibody via "click chemistry" (e.g., copper-catalyzed or strain-promoted azide-alkyne cycloaddition).[6] This bioorthogonal reaction proceeds with high yield under mild conditions.[7]

  • PEG2 (Polyethylene Glycol) spacer: The two ethylene (B1197577) glycol units impart hydrophilicity to the linker.[8] This can improve the solubility and stability of the ADC, reduce aggregation, and prolong its circulation half-life.[9]

  • C1 (-CH2-) unit: A single methylene (B1212753) spacer.

  • Boc (tert-butyloxycarbonyl) group: A protecting group for an amine. This allows for a controlled, stepwise conjugation strategy. The Boc group can be removed under acidic conditions to reveal a primary amine, which can then be used for conjugation to the antibody or payload.[10]

Functionally, an this compound linker is a tool for synthesis rather than a distinct class of cleavable or non-cleavable linker in itself. The final nature of the ADC's linker (cleavable or non-cleavable) would depend on the chemical structure of the payload and the portion of the linker it is attached to. For instance, if the payload is attached via a cleavable bond within its structure or another part of a larger linker construct, the resulting ADC would be cleavable.

Quantitative Data Comparison

Direct head-to-head comparisons of cleavable, non-cleavable, and this compound-constructed linkers using the same antibody and payload in a single study are limited in the published literature. The following tables summarize representative quantitative data compiled from various sources to provide a comparative overview.

Table 1: In Vitro Cytotoxicity (IC50) of ADCs with Different Linker Technologies

Linker TypePayloadTarget Cell LineIC50 (pM)Reference(s)
Cleavable (Val-Cit)MMAEHER2+61 - 111[8]
Non-cleavable (SMCC)DM1HER2+609[8]
Cleavable (Disulfide)DM1CanAg+Significant Bystander Effect[11]
Non-cleavable (Thioether)DM1CanAg+Minimal Bystander Effect[11]

Note: IC50 values are highly dependent on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used. This table is for illustrative purposes.

Table 2: In Vivo Efficacy of ADCs with Different Linker Technologies in Xenograft Models

Linker TypePayloadXenograft ModelEfficacy OutcomeReference(s)
Cleavable (Val-Cit)MMAENon-Hodgkin LymphomaSuperior efficacy at equivalent payload dose compared to some tandem-cleavage linkers.[12]
Non-cleavable (Amino-PEG6)MMADPancreatic (BxPC3)Demonstrated in vivo efficacy, with stability dependent on conjugation site.[13]
Cleavable (β-galactosidase)MMAEHER2+Higher tumor growth reduction than Kadcyla (non-cleavable) at the same dose.[8]
Cleavable (Disulfide)PBDNon-Hodgkin LymphomaSimilar in vivo activity to a maleimide (B117702) peptide-linked ADC.[8]

Table 3: Quantitative Analysis of the Bystander Effect

Linker TypePayloadCo-culture SystemBystander Effect Coefficient (φBE)Reference(s)
Cleavable (vc-seco-DUBA)DUBAHER2+ / HER2-Significantly higher than non-cleavable[11]
Non-cleavable (smcc)DM1HER2+ / HER2-Minimal[11]
Cleavable (Disulfide)MaytansinoidAg+ / Ag-Significant bystander killing[11]
Non-cleavable (Thioether)MaytansinoidAg+ / Ag-Minimal bystander killing[11]

Signaling Pathways and Experimental Workflows

Mechanisms of Payload Release

The choice of linker dictates the mechanism of payload release and the subsequent downstream signaling leading to apoptosis.

G cluster_0 Cleavable Linker Pathway cluster_1 Non-Cleavable Linker Pathway ADC_C ADC (Cleavable Linker) Internalization_C Internalization via Receptor-Mediated Endocytosis ADC_C->Internalization_C Endosome_C Early/Late Endosome Internalization_C->Endosome_C Lysosome_C Lysosome Endosome_C->Lysosome_C Cleavage Linker Cleavage (Enzymes, pH, GSH) Lysosome_C->Cleavage Payload_Release_C Released, Permeable Payload Cleavage->Payload_Release_C Apoptosis_C Apoptosis Payload_Release_C->Apoptosis_C Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release_C->Bystander_Effect ADC_NC ADC (Non-Cleavable Linker) Internalization_NC Internalization via Receptor-Mediated Endocytosis ADC_NC->Internalization_NC Endosome_NC Early/Late Endosome Internalization_NC->Endosome_NC Lysosome_NC Lysosome Endosome_NC->Lysosome_NC Degradation Antibody Degradation Lysosome_NC->Degradation Payload_Release_NC Released Payload- Linker-Amino Acid (Impermeable) Degradation->Payload_Release_NC Apoptosis_NC Apoptosis Payload_Release_NC->Apoptosis_NC

Caption: Mechanisms of payload release for cleavable and non-cleavable linkers.

Experimental Workflow for ADC Evaluation

A typical workflow for the synthesis and evaluation of ADCs with different linkers is outlined below.

G cluster_0 ADC Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation Linker_Synth Linker Synthesis (e.g., this compound) Payload_Conj Payload-Linker Conjugation Linker_Synth->Payload_Conj ADC_Conj Antibody-Payload-Linker Conjugation Payload_Conj->ADC_Conj Antibody_Mod Antibody Modification (if necessary) Antibody_Mod->ADC_Conj Purification Purification (e.g., SEC, HIC) ADC_Conj->Purification Characterization Characterization (DAR, Aggregation, Endotoxin) Purification->Characterization Binding_Assay Binding Affinity (ELISA, SPR) Characterization->Binding_Assay Stability_Assay Plasma Stability Assay Characterization->Stability_Assay Xenograft_Model Xenograft Tumor Model Establishment Characterization->Xenograft_Model Cytotoxicity_Assay Cytotoxicity Assay (IC50 Determination) Binding_Assay->Cytotoxicity_Assay Bystander_Assay Bystander Effect Assay (Co-culture) Cytotoxicity_Assay->Bystander_Assay PK_Study Pharmacokinetic (PK) Study Xenograft_Model->PK_Study Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study Toxicity_Study Toxicity Study (Body Weight, MTD) Efficacy_Study->Toxicity_Study

Caption: A typical experimental workflow for evaluating ADC performance.

Experimental Protocols

In Vitro Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC.

Methodology:

  • Cell Seeding: Seed target antigen-positive cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the ADCs (with cleavable, non-cleavable, and/or Azido-PEG-Boc synthesized linkers) and a free payload control in cell culture medium.

  • Incubation: Add the treatments to the cells and incubate for a defined period (e.g., 72-96 hours).

  • Viability Assessment: Measure cell viability using a suitable assay (e.g., MTT, CellTiter-Glo).

  • Data Analysis: Plot the percentage of cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression model.

In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse model.

Methodology:

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • Tumor Growth: Allow tumors to reach a predetermined size (e.g., 100-200 mm³).

  • Treatment: Randomize mice into treatment groups and administer the ADCs (e.g., intravenously) at specified doses and schedules. Include a vehicle control group.

  • Monitoring: Measure tumor volume and mouse body weight regularly (e.g., twice weekly).

  • Endpoint: The study is terminated when tumors in the control group reach a specified size or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume for each group over time. Calculate tumor growth inhibition (TGI) to compare the efficacy of different ADCs.

Synthesis of an ADC using an Azido-PEG-Boc Linker (Conceptual Protocol)

Objective: To synthesize an ADC using a heterobifunctional linker for controlled conjugation.

Methodology:

  • Payload-Linker Synthesis:

    • React an alkyne-modified payload with this compound via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry) reaction.

    • Purify the payload-linker conjugate.

  • Boc Deprotection:

    • Remove the Boc protecting group from the payload-linker conjugate using an acid (e.g., trifluoroacetic acid) to expose the primary amine.

    • Purify the deprotected payload-linker.

  • Antibody Conjugation:

    • Activate the carboxyl groups on the antibody (if targeting lysines) or reduce disulfide bonds to generate free thiols.

    • React the deprotected amine of the payload-linker with the activated antibody.

    • Alternatively, if the antibody is modified with a compatible functional group, direct conjugation can be performed.

  • Purification and Characterization:

    • Purify the final ADC using size-exclusion or hydrophobic interaction chromatography to remove unconjugated payload-linker and antibody.

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.[14]

Conclusion

The selection of a linker is a critical decision in ADC design, with no single solution being optimal for all applications.[1] Cleavable linkers offer the potential for a potent bystander effect, which is advantageous for heterogeneous tumors, but may have lower plasma stability.[1] Non-cleavable linkers provide enhanced stability and a better safety profile but lack the bystander effect.[1]

Heterobifunctional linkers like this compound are valuable tools that provide precise control over the synthesis of ADCs, allowing for the construction of more homogenous and well-defined conjugates. The incorporation of hydrophilic PEG spacers can further improve the physicochemical properties and pharmacokinetic profile of ADCs. The rational selection of linker technology, based on the specific target, payload, and tumor characteristics, is paramount to the successful development of the next generation of effective and safe ADC therapeutics.

References

Navigating Bioconjugation: A Comparative Guide to the Plasma Stability of Azido-PEG2-C1-Boc Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a suitable linker is a critical decision in the design of stable and effective bioconjugates. This guide provides an objective comparison of the plasma stability of conjugates formed using Azido-PEG2-C1-Boc, assessing its performance against other common linker technologies with supporting data and detailed experimental protocols.

The stability of a linker in plasma is a crucial factor that directly impacts the pharmacokinetic profile, efficacy, and safety of a bioconjugate. Premature cleavage of the linker can lead to off-target toxicity and a reduced therapeutic window. This compound is a heterobifunctional linker that incorporates a highly stable azide (B81097) group for bioorthogonal click chemistry, a short polyethylene (B3416737) glycol (PEG) spacer to enhance hydrophilicity, and a Boc-protected amine for subsequent functionalization. This guide delves into the stability of conjugates formed using this and other linkers in a plasma environment.

Comparative Stability of Linker Technologies in Plasma

The stability of a bioconjugate is fundamentally dictated by the chemical nature of the linkage formed between the biomolecule and the payload. While specific quantitative plasma stability data for conjugates of this compound is not extensively available in public literature, the inherent stability of the azide functional group and the resulting 1,2,3-triazole ring formed via copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition is exceptionally high.[1] The triazole linkage is highly robust and resistant to cleavage under physiological conditions.[1]

To provide a comparative perspective, the following table summarizes the plasma stability of various common linker types. It is important to note that the stability of a linker can be influenced by the nature of the conjugated molecule and the specific experimental conditions.

Linker TypeLinkage FormedPlasma StabilityKey Considerations
Azide (via Click Chemistry) 1,2,3-TriazoleVery High The azide group itself is bioorthogonal and highly stable in biological media. The resulting triazole ring is resistant to enzymatic and hydrolytic degradation.[1]
NHS Ester AmideHigh The resulting amide bond is very stable. However, the unreacted NHS ester is susceptible to hydrolysis in aqueous environments.
Maleimide ThioetherModerate to Low The thioether bond can be susceptible to retro-Michael addition in the presence of endogenous thiols like albumin, leading to payload exchange.
Hydrazone HydrazonepH-Dependent (Cleavable) Designed to be stable at physiological pH (~7.4) and cleavable in the acidic environment of endosomes or lysosomes.
Disulfide DisulfideRedox-Dependent (Cleavable) Stable in the bloodstream but readily cleaved in the reducing intracellular environment.

Table 1: Comparative Plasma Stability of Common Bioconjugation Linkers.

Studies on PEGylated peptides have shown that shorter PEG chains, such as PEG2 and PEG5, can confer significant stability in human plasma. One study demonstrated that a peptide with a PEG2 linker remained largely intact after extended incubation in human plasma, highlighting the stabilizing effect of even short PEG chains.

Experimental Protocol: In Vitro Plasma Stability Assay

A standardized in vitro plasma stability assay is crucial for the comparative assessment of different linker technologies. The following protocol outlines a general procedure for evaluating the stability of a bioconjugate in plasma using Liquid Chromatography-Mass Spectrometry (LC-MS).

Objective: To determine the in vitro half-life (t½) of a bioconjugate in plasma by quantifying the amount of intact conjugate over time.

Materials:

  • Test bioconjugate

  • Human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) or Methanol (MeOH) with an internal standard

  • 96-well microtiter plates

  • Incubator (37°C)

  • Centrifuge

  • LC-MS system

Procedure:

  • Preparation: Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the test bioconjugate into the plasma to a final concentration of 1 µM. Ensure the final concentration of the organic solvent is less than 1% to prevent protein precipitation.

    • Incubate the plate at 37°C.

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 0.5, 1, 2, 4, 8, and 24 hours).

  • Quenching and Protein Precipitation:

    • To each aliquot, add 3 volumes of cold ACN or MeOH containing an internal standard to terminate the reaction and precipitate plasma proteins.

    • Vortex the samples and centrifuge at high speed to pellet the precipitated proteins.

  • Sample Analysis:

    • Carefully transfer the supernatant to a new plate for LC-MS analysis.

    • Analyze the samples by LC-MS to quantify the amount of the intact bioconjugate remaining at each time point.

  • Data Analysis:

    • Calculate the percentage of the intact bioconjugate remaining at each time point relative to the amount at time 0.

    • Plot the natural logarithm of the percentage of the remaining conjugate against time.

    • The half-life (t½) can be determined from the slope of the linear regression of this plot.

Visualizing the Workflow

To further clarify the experimental process, the following diagram illustrates the key steps in the in vitro plasma stability assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_stock Prepare Stock Solution spike Spike Conjugate into Plasma prep_stock->spike pre_warm Pre-warm Plasma pre_warm->spike incubate Incubate at 37°C spike->incubate aliquots Collect Aliquots at Time Points incubate->aliquots quench Quench & Precipitate Proteins aliquots->quench centrifuge Centrifuge quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS Analysis supernatant->lcms data_analysis Calculate Half-life (t½) lcms->data_analysis

Experimental workflow for in vitro plasma stability assay.

Logical Framework for Linker Selection

The choice of a linker should be guided by the specific requirements of the application, including the desired pharmacokinetic profile and the mechanism of action of the bioconjugate. The following diagram illustrates a logical decision-making process for linker selection based on stability requirements.

G cluster_high_stability High Stability Options cluster_cleavable Cleavable Options start Define Application Requirements stability_need Required Plasma Stability? start->stability_need high_stability High Stability (Long Circulation) stability_need->high_stability High cleavable Controlled Release (Cleavable) stability_need->cleavable Cleavable azide Azide (Click Chemistry) high_stability->azide nhs NHS Ester (Amide) high_stability->nhs hydrazone Hydrazone (pH-sensitive) cleavable->hydrazone disulfide Disulfide (Redox-sensitive) cleavable->disulfide

References

Fmoc vs. Boc Protection for Amine-PEG-Azide Linkers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group strategy is a critical decision in the synthesis of complex biomolecules and conjugates. This guide provides an objective comparison of two of the most widely used amine-protecting groups, 9-fluorenylmethyloxycarbonyl (Fmoc) and tert-butoxycarbonyl (Boc), specifically in the context of amine-PEG-azide linkers.

Amine-PEG-azide linkers are versatile heterobifunctional molecules used extensively in bioconjugation, drug delivery, and proteomics. The terminal amine allows for conjugation to proteins, peptides, or other molecules, while the azide (B81097) group enables highly specific "click" chemistry reactions. To achieve controlled, stepwise synthesis, the amine group is temporarily protected. The choice between Fmoc and Boc protection significantly impacts the overall synthetic strategy, dictating the conditions for deprotection and compatibility with other functional groups.

Core Chemical Differences and Orthogonality

The primary distinction between Fmoc and Boc protection lies in their cleavage chemistry, which forms the basis of their orthogonality in synthesis.[] Orthogonality allows for the selective removal of one protecting group without affecting the other, a crucial feature for multi-step synthetic routes.[2]

  • Fmoc (9-fluorenylmethyloxycarbonyl): This protecting group is base-labile, typically removed under mild basic conditions using a solution of piperidine (B6355638) in a polar aprotic solvent like dimethylformamide (DMF).[3] It is stable to acidic conditions.[4]

  • Boc (tert-butoxycarbonyl): In contrast, the Boc group is acid-labile and is cleaved using strong acids such as trifluoroacetic acid (TFA).[3] It is stable under basic and nucleophilic conditions.[2]

This fundamental difference in deprotection chemistry makes the Fmoc and Boc strategies orthogonal to each other. For instance, a molecule containing both an Fmoc-protected amine and a Boc-protected functional group can have either group selectively deprotected without affecting the other.

Quantitative Comparison of Deprotection Strategies

While direct side-by-side quantitative data for the deprotection of Fmoc and Boc on identical amine-PEG-azide linkers is not extensively published, performance can be inferred from the wealth of data in solid-phase peptide synthesis (SPPS) and related bioconjugation studies.[2][3] The bulky and flexible nature of the PEG chain can influence reaction kinetics, but the fundamental chemical principles remain consistent.[2]

FeatureFmoc ProtectionBoc Protection
Deprotection Reagent 20% Piperidine in DMF20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
Deprotection Chemistry Base-labile (β-elimination)Acid-labile (acidolysis)
Typical Reaction Time 5 - 30 minutes30 minutes - 2 hours
Reaction Conditions Mild, room temperatureHarsh, acidic
Typical Yield >95%>95%
Compatibility Well-suited for acid-sensitive moleculesNot suitable for acid-sensitive substrates
Orthogonality Orthogonal to acid-labile groups (e.g., Boc, tBu)Orthogonal to base-labile groups (e.g., Fmoc)
Common Side Reactions Diketopiperazine formation, aspartimide formation, piperidine adductsRisk of t-butylation of sensitive residues (e.g., Trp, Met)

Experimental Protocols

Protocol 1: Fmoc Deprotection of Amine-PEG-Azide

This protocol describes a general procedure for the removal of an Fmoc protecting group from an amine-PEG-azide linker in solution.

Materials:

  • Fmoc-amine-PEG-azide

  • Anhydrous Dimethylformamide (DMF)

  • Piperidine

  • Dichloromethane (DCM)

  • Brine solution

  • Anhydrous sodium sulfate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Fmoc-amine-PEG-azide in anhydrous DMF in a round-bottom flask.

  • Add piperidine to a final concentration of 20% (v/v).

  • Stir the reaction mixture at room temperature. The deprotection is typically rapid and can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (usually within 30 minutes), dilute the reaction mixture with DCM.

  • Wash the organic solution with brine to remove piperidine and the dibenzofulvene-piperidine adduct.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected amine-PEG-azide.

Protocol 2: Boc Deprotection of Amine-PEG-Azide

This protocol outlines a general method for the cleavage of a Boc group from an amine-PEG-azide linker in solution.

Materials:

  • Boc-amine-PEG-azide

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Diethyl ether

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-amine-PEG-azide in anhydrous DCM (e.g., 0.1-0.2 M) in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v). If the substrate contains acid-sensitive residues, a scavenger such as TIS can be added.

  • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization, dissolve the residue in DCM and wash with a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG-azide.

Visualization of Deprotection Workflows

Fmoc_Deprotection_Workflow Fmoc_PEG Fmoc-NH-PEG-N3 Reaction Stir at RT (5-30 min) Fmoc_PEG->Reaction Piperidine 20% Piperidine in DMF Piperidine->Reaction Deprotected_PEG H2N-PEG-N3 Reaction->Deprotected_PEG Deprotection Workup Workup (DCM extraction, brine wash) Deprotected_PEG->Workup Final_Product Purified H2N-PEG-N3 Workup->Final_Product

Caption: Fmoc deprotection workflow.

Boc_Deprotection_Workflow Boc_PEG Boc-NH-PEG-N3 Reaction Stir at RT (30-120 min) Boc_PEG->Reaction TFA 20-50% TFA in DCM TFA->Reaction Deprotected_PEG_Salt H3N+-PEG-N3 (TFA salt) Reaction->Deprotected_PEG_Salt Deprotection Neutralization Neutralization (e.g., NaHCO3 wash) Deprotected_PEG_Salt->Neutralization Final_Product Purified H2N-PEG-N3 Neutralization->Final_Product

Caption: Boc deprotection workflow.

Conclusion and Recommendations

The choice between Fmoc and Boc protection for amine-PEG-azide linkers is highly dependent on the overall synthetic strategy and the chemical nature of the molecules involved.

  • The Fmoc/tBu strategy is often favored in modern bioconjugation due to its milder deprotection conditions, which are less likely to compromise the integrity of sensitive biomolecules.[2] Its orthogonality with common acid-labile side-chain protecting groups makes it particularly suitable for the synthesis of complex and delicate structures.

  • The Boc/Bzl strategy , while involving harsher acidic conditions for deprotection, remains a robust and valuable approach, especially in solution-phase synthesis.[4] Its stability to basic conditions is advantageous when the synthetic route involves base-sensitive reagents or linkers.

Ultimately, the optimal choice requires a careful evaluation of the compatibility of the deprotection conditions with all functional groups present in the target molecule. For complex, multi-step syntheses, the orthogonality offered by using both Fmoc and Boc protecting groups within the same molecule can be a powerful tool.

References

Comparative Analysis of Polyethylene Glycol (PEG) Linker Length on PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Rational Degrader Design

Proteolysis Targeting Chimeras (PROTACs) have revolutionized therapeutic development by enabling the targeted degradation of specific proteins implicated in disease.[1] These heterobifunctional molecules consist of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting them.[1] The linker is a critical determinant of a PROTAC's efficacy, with its length and composition profoundly influencing the formation of a stable and productive ternary complex—the essential intermediate for protein ubiquitination and subsequent degradation.[2][3]

Among the most common linker types, polyethylene (B3416737) glycol (PEG) chains are widely used due to their hydrophilicity, which can improve solubility and cell permeability, and the ease with which their length can be systematically modified.[1][] This guide provides a comparative analysis of how varying PEG linker lengths impact PROTAC performance, supported by quantitative data and detailed experimental protocols to inform rational drug design.

The Decisive Role of the Linker in PROTAC Function

The linker is not a passive spacer; it is a key driver of PROTAC performance. Its length and flexibility must be precisely tuned to facilitate the cooperative binding of the POI and an E3 ligase, forming a productive ternary complex.[2] Several key parameters are governed by the linker's properties:

  • Ternary Complex Formation and Stability: The linker's length is paramount for achieving a stable ternary complex. A linker that is too short can introduce steric hindrance, preventing the POI and E3 ligase from binding simultaneously.[][5] Conversely, an excessively long linker can lead to a high entropic penalty upon binding, resulting in a less stable or unproductive complex where ubiquitination sites are not accessible.[1][6]

  • Degradation Efficacy (DC50 and Dmax): The stability of the ternary complex directly correlates with the efficiency of target protein degradation.[2] This is quantified by the DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of degradation achieved).[6][7] Optimizing linker length is crucial for achieving potent (low DC50) and efficacious (high Dmax) degradation.

  • Selectivity: Fine-tuning the linker length can enable selective degradation of one protein over another, even when the PROTAC's warhead has affinity for multiple proteins. This is because the linker dictates the specific geometry of the ternary complex, which can favor the ubiquitination of one target over others.[8]

The general mechanism of PROTAC action is illustrated below.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Ternary->PROTAC   Recycling PolyUb_POI Poly-ubiquitinated POI Ternary->PolyUb_POI Poly-ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway.

Quantitative Comparison: A BRD4 Case Study

To illustrate the structure-activity relationship (SAR) of linker length, we present representative data for a series of PROTACs targeting the Bromodomain-containing protein 4 (BRD4) for degradation via the Cereblon (CRBN) E3 ligase. The PROTACs differ only by the number of PEG units in the linker.

Compound IDLinker CompositionDC50 (nM) [a]Dmax (%) [b]
BRD4-PEG22 PEG units8570
BRD4-PEG33 PEG units1592
BRD4-PEG4 4 PEG units 5 >95
BRD4-PEG55 PEG units2588
BRD4-PEG66 PEG units6075

Table 1: Impact of PEG Linker Length on BRD4 Degradation. Data is representative of trends observed for BRD4-targeting PROTACs in MV4-11 cells after 24 hours of treatment.[2]

Data Footnotes: [a] DC50: The half-maximal degradation concentration. A lower value indicates higher potency.[2] [b] Dmax: The maximum percentage of protein degradation. A higher value indicates greater efficacy.[2]

As the data clearly demonstrates, there is an optimal linker length for maximal PROTAC activity.[7] A PROTAC with a PEG4 linker (BRD4-PEG4) exhibits the lowest DC50 and the highest Dmax, indicating it is the most potent and efficacious degrader in this series. Linkers that are shorter (PEG2) or longer (PEG5, PEG6) show a significant reduction in degradation efficiency.[1] This non-linear relationship underscores the necessity of empirically determining the optimal linker length for each POI-E3 ligase pair.[1]

Linker_Efficacy cluster_linker Linker Length Impact on Ternary Complex cluster_short Too Short (e.g., PEG2) cluster_optimal Optimal (e.g., PEG4) cluster_long Too Long (e.g., PEG6) Short Steric Hindrance Inefficient Inefficient Degradation Short->Inefficient Prevents stable complex formation Optimal Stable & Productive Ternary Complex Efficient Maximum Degradation (High Dmax, Low DC50) Optimal->Efficient Ideal geometry for ubiquitination Long Unstable/Non-Productive Complex Reduced Reduced Degradation Long->Reduced High entropic penalty, poor orientation

Figure 2: Conceptual model of linker length's effect on efficacy.

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate validation and comparison of PROTACs. Below are protocols for key experiments used to generate the data in this guide.

Protocol 1: Western Blot for Protein Degradation (DC50/Dmax Determination)

This is a fundamental assay to quantify the reduction in target protein levels following PROTAC treatment.[6][9]

1. Cell Culture and Treatment:

  • Seed cells (e.g., MV4-11) in 6-well plates at a density that ensures they are in the logarithmic growth phase (70-80% confluency) at the time of harvest.[10][11] Allow cells to adhere overnight.

  • Prepare serial dilutions of the PROTAC compounds in culture medium. For a dose-response curve, use a range from 0.1 nM to 10 µM.[10]

  • Treat cells with the PROTAC dilutions for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[9]

2. Cell Lysis and Protein Quantification:

  • After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9]

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11] Incubate on ice for 30 minutes.

  • Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[12]

  • Collect the supernatant and determine the protein concentration of each sample using a BCA protein assay kit to ensure equal loading.[9][10]

3. SDS-PAGE and Immunoblotting:

  • Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[12]

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.[9]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[9]

  • Incubate the membrane overnight at 4°C with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin).[9]

  • Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]

4. Detection and Data Analysis:

  • Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[8]

  • Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control signal for each lane.[10]

  • Calculate the percentage of protein degradation relative to the vehicle-treated control.

  • Plot the percentage of remaining protein against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[10]

WB_Workflow cluster_exp Western Blot Workflow for PROTAC Evaluation start Start A 1. Cell Seeding & Adherence start->A end End B 2. PROTAC Treatment (Dose-Response, 24h) A->B C 3. Cell Lysis & Protein Quantification (BCA) B->C D 4. SDS-PAGE (Protein Separation) C->D E 5. Protein Transfer (to PVDF membrane) D->E F 6. Immunoblotting (Primary & Secondary Antibodies) E->F G 7. Signal Detection (ECL & Imaging) F->G H 8. Data Analysis (Densitometry & Normalization) G->H I Calculate DC50 & Dmax Values H->I I->end

Figure 3: Experimental workflow for Western blot analysis.

Protocol 2: Cell Viability Assay

This assay assesses the downstream functional consequences of protein degradation, such as the inhibition of cell proliferation.

1. Cell Seeding:

  • Plate cells in an opaque-walled 96-well plate at a predetermined optimal density.[13]

2. Compound Treatment:

  • Add serial dilutions of the PROTAC compound to the wells. Include a vehicle control.

3. Incubation:

  • Incubate the plate for a period relevant to the expected phenotypic effect (e.g., 72 hours).[14]

4. Assay Procedure (using CellTiter-Glo® as an example):

  • Equilibrate the CellTiter-Glo® Reagent to room temperature.[13]

  • Add a volume of reagent equal to the volume of cell culture medium in each well.[14]

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[13]

5. Data Analysis:

  • Record the luminescence using a plate reader.

  • Normalize the data to the vehicle control (representing 100% viability) and plot the results to determine the GI50 (concentration for 50% inhibition of cell growth).[14]

Conclusion

The optimization of the PEG linker is a cornerstone of successful PROTAC design.[2] The representative data for BRD4-targeting PROTACs clearly demonstrates that linker length is a critical parameter that must be empirically determined for each new target protein and E3 ligase pair.[1] A linker that is too short or too long can significantly diminish degradation efficiency.[2] The protocols and data presented in this guide provide a robust framework for researchers to conduct their own comparative studies, accelerating the rational design and development of next-generation PROTAC therapeutics.[8]

References

Safety Operating Guide

Navigating the Safe Disposal of Azido-PEG2-C1-Boc: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Azido-PEG2-C1-Boc, a molecule combining the reactive azide (B81097) group with the versatile PEG linker and a Boc protecting group. Due to the potential hazards associated with the azide functional group, stringent disposal protocols must be followed.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound and your institution's chemical hygiene plan. If an SDS for the specific compound is unavailable, it should be handled with the caution appropriate for a potentially explosive and toxic organic azide.

Personal Protective Equipment (PPE) is mandatory:

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard lab coat must be worn to protect clothing.

  • Additional Protection: For handling larger quantities or if there is a risk of aerosolization, work should be conducted in a chemical fume hood.[1] A blast shield may be necessary when working with azides known or suspected to be explosive.[1]

Core Principles of Azide Waste Management

The primary hazard of this compound stems from its azide group. Organic azides can be energetic and potentially explosive, sensitive to heat, shock, friction, and light.[2][3] A critical safety measure is to strictly avoid contact with heavy metals , such as lead or copper, as this can form highly explosive heavy metal azides.[1] For this reason, under no circumstances should azide-containing waste be poured down the drain , as it can react with metal pipes.[1]

Step-by-Step Disposal Procedure

The disposal of this compound should be managed as hazardous chemical waste, with a focus on segregation and clear labeling.

1. Waste Collection and Segregation:

  • Designated Waste Container: Collect all this compound waste, including contaminated consumables (e.g., pipette tips, vials), in a dedicated, clearly labeled, and sealed container.[3][4] The container must be chemically compatible with the waste.

  • Segregation: This waste stream must be kept separate from other chemical wastes, especially acidic wastes.[2] Mixing azides with acids can generate highly toxic and explosive hydrazoic acid.[2]

2. Labeling:

  • The waste container must be labeled clearly as "this compound Waste" or "Organic Azide Waste."

  • Include the date of waste accumulation and any other information required by your institution's environmental health and safety (EHS) office.

3. Storage:

  • Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat sources and light.[2][3]

  • Ensure the storage location is designated for hazardous waste and is inaccessible to unauthorized personnel.

4. Final Disposal:

  • Arrange for the collection and disposal of the azide waste through your institution's EHS department or a licensed chemical waste disposal contractor.[2][5]

While the PEG (polyethylene glycol) component of the molecule is generally considered non-hazardous and biodegradable, the presence of the azide group dictates that the entire molecule be treated as hazardous waste.[5][6] Similarly, the Boc (tert-butoxycarbonyl) protecting group does not typically introduce special disposal requirements beyond those for general organic chemical waste.[7]

Quantitative Data Summary

ParameterGuidelineSource
Drain Disposal Strictly Prohibited[1]
Waste Segregation Separate from acids and heavy metals[2]
Container Type Labeled, sealed, chemically compatible[4][5]
Disposal Route Licensed chemical waste contractor[2][5]

Experimental Protocols Cited

The disposal procedures outlined are based on established safety protocols for handling azide compounds in a laboratory setting. For dilute solutions of inorganic azides (e.g., sodium azide), specific deactivation procedures involving reaction with nitrous acid exist.[1] However, these are complex and hazardous operations that should only be performed by trained personnel in a controlled environment, such as a chemical fume hood.[1] For an organic azide like this compound, direct disposal through a certified contractor is the recommended and safer approach.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and logical steps for the proper disposal of this compound.

G start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess Assess Waste Type (Pure compound, solution, contaminated material) ppe->assess collect Collect in Designated, Chemically Compatible Container assess->collect segregate Segregate from Incompatible Wastes (Acids, Heavy Metals) collect->segregate drain_no Prohibited: NO DRAIN DISPOSAL collect->drain_no label Label Container Clearly: 'Azide Waste', Date, Contents segregate->label store Store in Cool, Dry, Ventilated Area label->store contact_ehs Contact Institutional EHS for Pickup store->contact_ehs end End: Proper Disposal by Licensed Contractor contact_ehs->end

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Azido-PEG2-C1-Boc

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Azido-PEG2-C1-Boc. Given the presence of an azido (B1232118) group, this compound requires careful management to mitigate potential risks. The following procedures are based on best practices for handling azido compounds and available data for structurally related molecules. A thorough risk assessment should be conducted before beginning any work with this compound.

Hazard Identification and Personal Protective Equipment (PPE)

Potential Hazards:

  • Acute Toxicity: Harmful if swallowed.[1][3]

  • Skin Corrosion/Irritation: Causes skin irritation.[1][3]

  • Eye Damage/Irritation: Causes serious eye irritation.[1][3]

  • Respiratory Irritation: May cause respiratory irritation.[1]

  • Explosive Potential: Organic azides can be sensitive to shock, friction, heat, and light, posing a risk of explosion. They can also form dangerously explosive metal azides upon contact with certain metals.[4][5]

A stringent personal protective equipment (PPE) protocol is mandatory when handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant risk of splashing.[4][7]Protects against splashes and potential projectiles in case of unexpected reactions.[7]
Hand Protection Double gloving is recommended.[4] Use a chemical-resistant outer glove (e.g., nitrile) over a more robust inner glove.[4] For high-toxicity azides, Silver Shield™ gloves worn under nitrile gloves are recommended.[4][8]Provides a barrier against skin contact and absorption. Double gloving offers additional protection in case of a tear or puncture in the outer glove.
Body Protection A flame-resistant lab coat is the minimum requirement.[6][7] For procedures with a higher risk of splashing, a chemical-resistant apron should be worn over the lab coat.Protects against spills and splashes.[7]
Respiratory Protection All work with this compound must be conducted in a properly functioning chemical fume hood.[4][7]Minimizes the risk of inhaling dust or aerosols of the compound.[7]
Footwear Fully enclosed, chemical-resistant shoes are mandatory.[6][7]Protects feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach is essential for the safe handling of this compound.

Preparation and Engineering Controls
  • Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[4][7]

  • Blast Shield: For reactions involving heating or potential for rapid decomposition, a blast shield must be placed between the user and the experimental setup.[4]

  • Avoid Metal Contact: Do not use metal spatulas, needles, or stir bars, as these can form shock-sensitive metal azides.[4][7] Use plastic or ceramic spatulas and equipment.[4][7]

  • Ground Glass Joints: Avoid using glassware with ground glass joints, as friction can be a source of ignition.[8] If unavoidable, ensure they are well-lubricated and handled with extreme care.

  • Quantity: Work with the smallest feasible quantities of the material.[4]

Handling the Compound
  • Weighing and Transfer:

    • This compound is a liquid, which reduces the risk of dust inhalation compared to solid azides.

    • Use a calibrated pipette with disposable plastic tips to transfer the liquid.

    • Perform all transfers within the chemical fume hood.

  • Reaction Setup:

    • Ensure the reaction vessel is clean and free of any metal contaminants.

    • If heating is required, use a well-controlled heating mantle with a temperature probe to prevent overheating. Avoid direct, high-temperature heat sources.

    • Maintain an inert atmosphere (e.g., nitrogen or argon) for reactions, especially if the compound is heated.[9]

Storage
  • Temperature: Store this compound at 4°C. For long-term storage, temperatures of -15°C to -40°C under an inert atmosphere are recommended for PEG derivatives.[9]

  • Inert Atmosphere: Store the container under a dry, inert atmosphere such as nitrogen or argon to prevent degradation.[9]

  • Light and Moisture: Protect from light and moisture.[9]

  • Container: Keep the container tightly sealed when not in use.

  • Segregation: Store away from incompatible materials, particularly acids and oxidizing agents.

Handling_Workflow Workflow for Handling this compound prep Preparation handling Handling prep->handling sub_prep1 Don PPE prep->sub_prep1 sub_prep2 Prepare Fume Hood and Blast Shield prep->sub_prep2 sub_prep3 Use Non-Metal Equipment prep->sub_prep3 storage Storage handling->storage disposal Disposal handling->disposal sub_handling1 Transfer Liquid with Pipette handling->sub_handling1 sub_handling2 Controlled Reaction Conditions handling->sub_handling2 sub_storage1 Store at 4°C or Below storage->sub_storage1 sub_storage2 Inert Atmosphere, Protect from Light storage->sub_storage2 sub_disposal1 Segregate Azide (B81097) Waste disposal->sub_disposal1 sub_disposal2 Use Non-Metal Waste Container disposal->sub_disposal2 sub_disposal3 Professional Hazardous Waste Disposal disposal->sub_disposal3

Caption: Workflow for Handling this compound.

Disposal Plan

Proper disposal of azide-containing waste is critical to prevent the formation of explosive metal azides in plumbing.[7]

Waste Segregation
  • Designated Waste Container: All waste contaminated with this compound, including pipette tips, gloves, and empty containers, must be collected in a designated, clearly labeled, non-metal hazardous waste container.[7]

  • Separate Waste Streams: Azide-containing waste should be kept separate from other chemical waste streams, especially acidic or metallic waste.[6]

Aqueous Waste
  • NEVER Down the Drain: NEVER pour azide-containing solutions down the drain.[7][8] Reaction with lead or copper pipes (B44673) can form highly explosive metal azides.[7][8]

  • Collection: Collect all aqueous waste containing this compound in a designated, labeled, non-metal container.

Decontamination of Glassware
  • Glassware that has been in contact with this compound should be decontaminated before being returned to general use.

  • Procedure: A common method for deactivating residual azides involves rinsing with a freshly prepared 10% sodium nitrite (B80452) solution, followed by a 10% solution of dilute acetic acid, and then copious amounts of water. This process must be carried out in a fume hood.[4]

Final Disposal
  • All azide waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[8]

  • Clearly label the waste container with the contents, including the presence of the azido group.

Spill Response
  • Small Spill (in a fume hood):

    • Alert others in the immediate area.

    • Absorb the spill with a non-reactive absorbent material (e.g., vermiculite (B1170534) or sand).

    • Collect the absorbent material using non-metallic tools and place it in the designated azide waste container.

    • Decontaminate the area with a suitable solvent, followed by the decontamination procedure described above.

  • Large Spill (or any spill outside a fume hood):

    • Evacuate the laboratory immediately and alert others.

    • Prevent entry to the contaminated area.

    • Contact your institution's emergency response team.[6]

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove all contaminated clothing.[6] Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.